molecular formula C7H15ClN2O B1374700 2-(2-Piperidinyl)acetamide hydrochloride CAS No. 118950-81-5

2-(2-Piperidinyl)acetamide hydrochloride

Cat. No.: B1374700
CAS No.: 118950-81-5
M. Wt: 178.66 g/mol
InChI Key: YLWDMCVUWPXFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDMCVUWPXFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Spectroscopic Guide to 2-(2-Piperidinyl)acetamide Hydrochloride: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-(2-Piperidinyl)acetamide hydrochloride is a key chemical entity, recognized for its role as a potential intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral data, this document serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this compound and its derivatives.

Introduction: The Structural Significance of this compound

The molecular architecture of this compound combines a saturated heterocyclic piperidine ring with a primary acetamide functional group. The piperidine moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its conformational flexibility and its ability to engage in specific molecular interactions. The acetamide group, a common functional group in pharmaceuticals, contributes to the molecule's polarity and hydrogen bonding capabilities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.

This guide will dissect the spectroscopic data expected for this molecule, providing a foundational understanding rooted in the principles of each analytical technique. While direct, published experimental spectra for this specific compound are not widely available, this guide will leverage established spectroscopic principles and data from closely related analogs to present a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit a series of multiplets corresponding to the protons of the piperidine ring and the acetamide side chain. The hydrochloride form will result in the protonation of the piperidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations
Piperidine N-H₂⁺9.0 - 10.0Broad singlet2HExchangeable with D₂O
Amide -NH₂7.0 - 8.0Two broad singlets2HExchangeable with D₂O
Piperidine H-23.0 - 3.5Multiplet1HCoupled to H-3 and CH₂
Piperidine H-6 (axial & equatorial)2.8 - 3.2Multiplets2HCoupled to H-5
Acetamide -CH₂2.3 - 2.8Multiplet2HCoupled to H-2
Piperidine H-3, H-4, H-51.4 - 2.0Complex multiplets6HOverlapping signals

Causality Behind Predictions:

  • N-H₂⁺ Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing far downfield as a broad signal due to rapid exchange and quadrupolar broadening.

  • Amide Protons: The primary amide protons are also deshielded and often appear as two distinct broad singlets due to restricted rotation around the C-N bond.

  • Piperidine Ring Protons: The protons on the carbons adjacent to the protonated nitrogen (H-2 and H-6) are deshielded compared to neutral piperidine. The H-2 proton, being adjacent to the acetamide substituent, will be further deshielded. The remaining ring protons (H-3, H-4, H-5) will appear as a complex series of overlapping multiplets in the aliphatic region.

  • Acetamide Methylene Protons: The -CH₂- group protons are adjacent to both the piperidine ring and the carbonyl group, leading to a downfield shift into the 2.3 - 2.8 ppm range.

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the identity of N-H protons, a D₂O exchange experiment can be performed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O170 - 175
Piperidine C-255 - 60
Piperidine C-645 - 50
Acetamide -CH₂40 - 45
Piperidine C-425 - 30
Piperidine C-3, C-520 - 25

Causality Behind Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

  • Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded. C-2, bearing the acetamide substituent, will be the most downfield of the piperidine carbons. The other ring carbons will appear in the aliphatic region. The chemical shifts of piperidine carbons are well-documented and provide a reliable basis for these predictions.[1]

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process DEPT DEPT (optional) DEPT->process interpret Spectral Interpretation & Structure Elucidation process->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3100 (two bands)Medium, Broad
N-H⁺ Stretch (Ammonium)3000 - 2500Strong, Broad
C-H Stretch (Aliphatic)2950 - 2850Medium to Strong
C=O Stretch (Amide I)~1680Strong
N-H Bend (Amide II)~1620Medium
C-N Stretch1420 - 1380Medium

Causality Behind Predictions:

  • N-H Stretches: The primary amide will show two N-H stretching bands (symmetric and asymmetric).[2][3] The protonated amine (ammonium) will exhibit a very broad and strong absorption in the 3000-2500 cm⁻¹ region.

  • C=O Stretch (Amide I band): This is typically a very strong and sharp absorption, characteristic of the carbonyl group in an amide.[4]

  • N-H Bend (Amide II band): This absorption arises from the in-plane bending of the N-H bonds of the primary amide.[2]

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₇H₁₅ClN₂O

  • Molecular Weight: 178.66 g/mol

  • Parent Ion (as free base): The free base, 2-(2-piperidinyl)acetamide, has a molecular weight of 142.20 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 143.21.

Predicted Fragmentation Pattern:

The fragmentation of the parent ion is expected to be dominated by cleavages within the piperidine ring and the loss of the acetamide side chain.

  • α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of the acetamide side chain, resulting in a stable iminium ion.[5]

  • Loss of Ammonia: The primary amide can lose ammonia (NH₃), resulting in a fragment ion with a mass difference of 17 Da.

  • Ring Opening: The piperidine ring can undergo fission, leading to a variety of smaller fragment ions.

MS_Fragmentation M_H [M+H]⁺ m/z 143.21 frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z 126.20 M_H->frag1 frag2 α-Cleavage Loss of CH₂CONH₂ M_H->frag2 frag3 Piperidine Ring Opening M_H->frag3 fragments Further Fragments frag2->fragments frag3->fragments

Caption: Predicted major fragmentation pathways for protonated 2-(2-piperidinyl)acetamide.

Experimental Protocol: Acquiring Mass Spectra

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation patterns, the parent ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a valuable technical resource, empowering scientists to confidently identify and characterize this important chemical compound in their research and development endeavors.

References

  • Pharmaffiliates. (n.d.). CAS No : 50288-62-5 | Product Name : Methylphenidate Hydrochloride - Impurity C. Pharmaffiliates. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). alpha-Phenyl-2-piperidineacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • NIST. (n.d.). Acetamide. NIST Chemistry WebBook. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Amides. [Link]

Sources

2-(2-Piperidinyl)acetamide hydrochloride mechanism of action

While this compound is primarily valued as a synthetic intermediate, its structure embodies the core principles of CNS drug design. Its mechanism of action is best understood through the potent NDRI activity of its ultimate product, methylphenidate. The piperidine-acetamide scaffold remains a highly productive framework in medicinal chemistry, and future research may focus on creating novel derivatives with modulated transporter selectivity, altered pharmacokinetic profiles, or entirely new biological activities. The exploration of bioisosteric replacements for the piperidine ring or modifications of the side chain could yield next-generation CNS agents with improved efficacy and safety. [16][17]

References

  • Methylphenidate - Wikipedia. Wikipedia. [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC - PubMed Central. [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. (2020-09-04). [Link]

  • Methylphenidate. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic. (2024-11-22). [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. (2025-01-15). [Link]

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Methylphenidate: Its Pharmacology and Uses : Mayo Clinic Proceedings. Ovid. [Link]

  • METHYLPHENIDATE. DEA Diversion Control Division. [Link]

  • How Do Dopamine Reuptake Inhibitor Antidepressants Work?. RxList. (2021-09-22). [Link]

  • Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PMC - NIH. [Link]

  • Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]

  • A process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Process for preparing methyl phenidate hydrochloride.
  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. (2016-09-22). [https://www.semanticscholar.org/paper/Scalable-Synthesis-of-High-Purity-(R%2C-Free-Base-Zhang-Li/b8d7452d9a69623e590059c3620f5c1d43a60a77]([Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. (2022-07-05). [Link]

  • Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

  • What is the mechanism of Acetamide?. Patsnap Synapse. (2024-07-17). [Link]

  • Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative?. ResearchGate. (2015-12-08). [Link]

  • Acetamide - Wikipedia. Wikipedia. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. (2023-02-04). [Link]

  • List of methylphenidate analogues - Wikipedia. Wikipedia. [Link]

  • Acetamide (T3D4209). T3DB. [Link]

  • Bis-methylphenidate. PubChem - NIH. [Link]

2-(2-Piperidinyl)acetamide hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Piperidinyl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound (CAS No. 118950-81-5), a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the scarcity of publicly available data for this specific molecule, this document presents a series of detailed, field-proven protocols designed to empower researchers and drug development professionals to generate robust and reliable data. The guide outlines methodologies for comprehensive solubility profiling across pharmaceutically relevant solvents and pH conditions. Furthermore, it details a systematic approach to stability assessment through forced degradation studies, covering hydrolytic, oxidative, thermal, and photolytic stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, and protocols are designed as self-validating systems, including the development of a stability-indicating analytical method. This guide serves as a practical blueprint for establishing a thorough physicochemical understanding of this compound, crucial for process optimization, formulation development, and regulatory compliance.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore. When functionalized with an acetamide group, as in 2-(2-Piperidinyl)acetamide, it becomes a versatile building block for a wide range of therapeutic agents. The hydrochloride salt form is typically employed to enhance solubility and handling characteristics.

A thorough understanding of the solubility and chemical stability of this intermediate is a non-negotiable prerequisite for successful drug development and manufacturing.

  • Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of bioavailability for any potential formulation.

  • Stability data informs storage conditions, shelf-life, and potential degradation pathways, ensuring the purity and safety of the final active pharmaceutical ingredient (API).

This guide provides the necessary experimental framework to systematically determine these critical parameters.

Physicochemical Profile

While extensive experimental data is not publicly available, a baseline profile can be inferred from the compound's chemical structure. These properties serve as a starting point for the experimental work detailed in subsequent sections.

PropertyValue / Expected CharacteristicRationale / Source
IUPAC Name 2-(piperidin-2-yl)acetamide;hydrochloridePubChem
CAS Number 118950-81-5Key Organics[1]
Molecular Formula C₇H₁₅ClN₂OKey Organics[1]
Molecular Weight 178.66 g/mol Key Organics[1]
Appearance Expected to be a white to off-white crystalline solid.Typical for simple organic hydrochloride salts.
pKa (Piperidine N-H) ~11.2The pKa of piperidine is approximately 11.2. The electron-withdrawing acetamide group at the 2-position will slightly decrease this basicity.
General Solubility Expected to be freely soluble in water and lower alcohols (methanol, ethanol); sparingly soluble to insoluble in non-polar organic solvents.As a hydrochloride salt of a small molecule amine, high aqueous solubility is anticipated due to its ionic nature.

Solubility Assessment

The quantitative determination of solubility in various media is a foundational step. The shake-flask method is a reliable and widely accepted technique for this purpose.

Rationale for Experimental Design

The selection of solvents and pH conditions is based on standard pharmaceutical development practices. Aqueous buffers are chosen to simulate physiological pH ranges (stomach, intestine), while organic solvents are relevant for synthesis and purification processes. Temperature control is critical as solubility is highly temperature-dependent.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (see Table 2). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm the time to equilibrium.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Dilution: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.0.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by back-calculating from the measured concentration, accounting for the dilution factor.

Solvent SystempHRationale
Deionized Water~5-7Baseline aqueous solubility.
0.1 M HCl1.2Simulates gastric fluid.
Acetate Buffer4.5Simulates intestinal conditions.
Phosphate Buffer6.8Simulates intestinal conditions.
Phosphate Buffer7.4Simulates physiological pH.
MethanolN/ACommon polar organic solvent for synthesis.
EthanolN/ACommon polar organic solvent for synthesis/formulation.
AcetonitrileN/ACommon reversed-phase HPLC solvent and synthesis solvent.
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid to solvent vials C Equilibrate in Shaker Bath (e.g., 25°C, 24-48h) A->C B Select Solvents (Water, Buffers, Organics) B->A D Sample Supernatant C->D E Filter (0.22 µm) D->E F Dilute Sample E->F G Quantify via Calibrated HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Workflow for Shake-Flask Solubility Determination.

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[2] The conditions described below are based on ICH guideline Q1A(R2).

Hydrolytic Stability

This study evaluates the compound's susceptibility to degradation by water across a range of pH values. The primary amide functional group is the most likely site for hydrolysis.[3][4]

Protocol:

  • Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.

  • Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at a control temperature (e.g., 5°C).

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it for HPLC analysis.

  • Analyze for the appearance of degradation products and the loss of the parent compound.

Predicted Degradation Pathway: The most probable hydrolytic degradation pathway is the cleavage of the amide bond to yield 2-piperidinecarboxylic acid and ammonia.

Proposed Hydrolytic Degradation Pathway. (Note: Generic structures used)
Oxidative Stability

This test assesses the compound's sensitivity to oxidation. The piperidine ring, particularly the carbon atoms adjacent to the nitrogen (alpha-carbons), can be susceptible to oxidation.[5][6][7]

Protocol:

  • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

Thermal Stability (Solid State)

This evaluates the stability of the solid compound when exposed to heat.

Protocol:

  • Place a thin layer of the solid compound in an open glass vial.

  • Store in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Include a control sample stored at room temperature.

  • At specified time points (e.g., 1, 3, 7 days), visually inspect for changes in appearance and quantitatively test for degradation by dissolving a known amount and analyzing by HPLC.

  • Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and onset of thermal decomposition. Amine hydrochloride salts may dissociate at elevated temperatures.[8]

Photostability

This study is conducted according to ICH Q1B guidelines to determine if the compound is light-sensitive.[9][10]

Protocol:

  • Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B standards, providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

  • After the exposure period, analyze both the exposed and dark control samples by HPLC to quantify any photodegradation.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start 2-(2-Piperidinyl)acetamide HCl (Solid & Solution) A Hydrolytic (Acid, Base, Neutral) start->A B Oxidative (e.g., 3% H₂O₂) start->B C Thermal (e.g., 80°C Solid) start->C D Photolytic (ICH Q1B Light Source) start->D analysis Analyze all samples vs. t=0 and dark controls via Stability-Indicating HPLC A->analysis B->analysis C->analysis D->analysis end Identify Degradants Establish Degradation Pathways Assess Method Specificity analysis->end

Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure capable of accurately and precisely measuring the concentration of the active compound without interference from its degradation products, impurities, or excipients. Reversed-phase HPLC with UV detection is the most common approach.

Rationale for Method Parameters
  • Column: A C18 column is a versatile starting point for small, polar molecules.

  • Mobile Phase: An acetonitrile/water or methanol/water system provides good solvating power. A buffer (e.g., phosphate or formate) is used to control the ionization state of the piperidine nitrogen, ensuring reproducible retention times.

  • Detection: The acetamide group contains a carbonyl chromophore, which should allow for UV detection, typically in the range of 200-220 nm.

  • Gradient Elution: A gradient is often necessary to first elute the polar degradation products (like the carboxylic acid from hydrolysis) and then the more retained parent compound, all within a reasonable run time.

Proposed HPLC-UV Method Protocol
ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold 2 min, re-equilibrate 3 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Sample Diluent Mobile Phase A / Water

Method Validation: This method must be validated according to ICH Q2(R1) guidelines. The forced degradation samples are critical for demonstrating specificity and peak purity (e.g., using a photodiode array detector).

Conclusion

References

  • Tan, W., Zhu, L., Mikoviny, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link][5][7]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][9][10]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link][11]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]

  • Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805.[12]

  • Duan, Y., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. Available at: [Link][13][14]

  • Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link][15]

  • Al-Majidi, S. M. R., & Kamal, N. S. (2017). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Omega, 7(32), 28416–28427. Available at: [Link][4]

  • Singh, B., & Sharma, D. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(1), 00003.[2]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][8]

  • Let's learn chemistry. (2023). Hydrolysis of Acetamide. YouTube. Available at: [Link] (Note: A representative URL for a general chemistry principle video).[3]

Sources

Biological activity of 2-(2-Piperidinyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Synthetic Context of 2-(2-Piperidinyl)acetamide Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and pharmacology. While direct research into its intrinsic biological activity is limited, its primary importance lies in its role as a critical synthetic intermediate for the production of central nervous system (CNS) stimulants, most notably methylphenidate (Ritalin). We will explore the rich chemical context of the piperidine-acetamide scaffold, delve into the synthetic pathway where this compound is pivotal, and present established methodologies for evaluating the biological activity of this and structurally related molecules. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's function, its relationship to pharmacologically active agents, and the experimental frameworks used to characterize them.

Part 1: The Piperidine-Acetamide Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and important structural motifs in modern pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold imparts a range of desirable physicochemical properties to a molecule, enhancing its "druggability."[3] These properties include:

  • Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing aqueous solubility and aiding in formulation and bioavailability.

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to a longer half-life in vivo.[3]

  • Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring allow it to adopt various chair and boat conformations. This structural flexibility enables molecules to adapt their shape to fit precisely into the binding pockets of biological targets like enzymes and receptors.[3]

When combined with an acetamide group, the resulting piperidine-acetamide scaffold offers a versatile platform for creating therapeutic agents. The acetamide moiety provides hydrogen bond donor and acceptor sites, crucial for molecular recognition and binding affinity. Derivatives of this core structure are found in over twenty therapeutic classes, including treatments for cancer, Alzheimer's disease, and various CNS disorders.[1][4]

Part 2: this compound: Chemical Identity and Synthetic Significance

While the broader scaffold is pharmacologically diverse, the specific compound this compound is best understood through its role in chemical synthesis.

Chemical and Physical Properties
PropertyValue
IUPAC Name 2-(piperidin-2-yl)acetamide;hydrochloride
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
CAS Number 118950-81-5
Appearance White to cream-colored solid

(Data sourced from PubChem and BenchChem)[4]

Pivotal Role as a Synthetic Precursor

The most critical function of 2-(2-Piperidinyl)acetamide and its analogs, such as 2-phenyl-2-(2-piperidyl)acetamide, is serving as a direct precursor in several synthetic routes to methylphenidate.[4][5][6] Methylphenidate is a widely prescribed stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its therapeutic action stems from its ability to block the reuptake of dopamine and norepinephrine in the brain.

The synthesis highlights the profound importance of stereochemistry. The biological activity of methylphenidate resides almost exclusively in the (2R,2'R)-threo-diastereomer. Therefore, synthetic routes often involve the careful resolution of stereoisomers of the piperidyl acetamide intermediate to isolate the desired threo-form, which is then converted to the final active pharmaceutical ingredient.[4] The spatial arrangement of the acetamide group relative to the piperidine ring is a critical determinant of the ultimate biological activity.[4]

G cluster_0 Synthetic Pathway to Methylphenidate A 2-Phenyl-2- (2-piperidyl)acetamide (Precursor) B Stereoisomer Resolution (e.g., Chiral Chromatography or Diastereomeric Salt Formation) A->B Separation C threo-2-Phenyl-2- (2-piperidyl)acetamide (Desired Isomer) B->C Isolation D Hydrolysis C->D E threo-Ritalinic Acid D->E F Esterification (Methanol, Acid Catalyst) E->F G threo-Methylphenidate (Active Drug) F->G

Caption: Synthetic conversion of the precursor to the active drug.

Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)

The biological activity of piperidine-acetamide derivatives is highly sensitive to minor structural modifications. By comparing the primary topic compound to its analogs, we can derive valuable insights into SAR.

CompoundKey Structural Feature(s)Primary Biological Target / Activity
2-(2-Piperidinyl)acetamide Acetamide at C2 position of piperidine ring.Precursor to CNS stimulants (e.g., Methylphenidate).[4]
2-Hydroxy-2-(piperidin-4-yl)acetamide Acetamide and Hydroxyl group at C4 position.Inhibitor of soluble epoxide hydrolase (sEH); potential anti-inflammatory and analgesic agent.[7]
N,N-dimethyl-2-(piperidin-4-yloxy)acetamide Dimethylacetamide linked via an ether at C4.Potential modulator of cholinergic and adrenergic neurotransmitter systems.[8]
(S)-N-(Piperidin-3-yl)acetamide Acetamide at C3 with (S)-stereochemistry.Potential antidepressant and neuroprotective properties.[9]

This comparison clearly demonstrates that the position of the acetamide group (C2, C3, or C4), the presence of other substituents (like hydroxyl or phenyl groups), and stereochemistry are all critical determinants of the molecule's pharmacological profile. Moving the acetamide group from the C2 to the C4 position and adding a hydroxyl group completely shifts the activity from a CNS-related profile to an anti-inflammatory one by targeting sEH.

Part 4: Methodologies for Evaluating Biological Activity

To characterize the potential intrinsic biological activity of this compound, a logical starting point is to investigate its effects on the CNS targets modulated by its famous derivative, methylphenidate. The following are standard, self-validating protocols for such an evaluation.

Experimental Workflow Overview

G cluster_workflow Pharmacological Evaluation Workflow in_vitro In Vitro Assays (Molecular Level) binding Target Binding Assay (Does it bind?) in_vitro->binding in_vivo In Vivo Assays (Organism Level) behavioral Behavioral Assay (Does it affect behavior?) in_vivo->behavioral functional Functional Assay (Does binding have an effect?) binding->functional If binding is confirmed functional->in_vivo If function is significant

Caption: A tiered approach from molecular to organism-level testing.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay
  • Causality and Rationale: This experiment determines if the compound physically interacts with and binds to the dopamine transporter, the primary target of methylphenidate. A competitive radioligand binding assay is the gold standard for quantifying this interaction. A positive result (displacement of the radioligand) indicates affinity for the target.

  • Methodology:

    • Preparation of Membranes: Obtain cell membranes from a stable cell line overexpressing the human dopamine transporter (hDAT). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of a radioligand (e.g., 1-2 nM [³H]WIN 35,428), and 50 µL of varying concentrations of the test compound (2-(2-Piperidinyl)acetamide HCl, typically from 1 nM to 100 µM).

    • Non-Specific Binding: In separate wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of the test compound to determine non-specific binding.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail.

    • Data Analysis: Measure radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound required to inhibit 50% of radioligand binding).

Protocol 2: In Vivo Locomotor Activity Assay
  • Causality and Rationale: This experiment assesses the overall CNS effect of the compound in a living organism. Compounds that inhibit dopamine reuptake typically cause hyperlocomotion (increased movement) in rodents. This assay provides a functional, whole-system readout of potential stimulant activity.

  • Methodology:

    • Animal Acclimation: Use adult male C57BL/6 mice. Allow them to acclimate to the testing room for at least 60 minutes before the experiment.

    • Habituation: Place each mouse individually into an open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams for automated activity tracking. Allow the mice to habituate to the new environment for 30 minutes.

    • Compound Administration: After habituation, remove the mice and administer the test compound (2-(2-Piperidinyl)acetamide HCl, dissolved in saline) or a vehicle control (saline) via intraperitoneal (i.p.) injection. A dose range (e.g., 1, 5, 10, 20 mg/kg) should be tested. A positive control group receiving methylphenidate (e.g., 5 mg/kg) should also be included.

    • Data Collection: Immediately return the mice to the open-field arena and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

    • Data Analysis: Analyze the collected data by binning it into 5- or 10-minute intervals to observe the time course of the drug's effect. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the drug-treated groups to the vehicle control group. A statistically significant increase in distance traveled compared to the vehicle group would suggest a CNS stimulant effect.

Conclusion and Future Directions

This compound holds a unique position in pharmacology. Its primary, well-documented role is not as a direct therapeutic agent but as a crucial building block in the synthesis of highly active CNS stimulants. The stereochemical integrity of this precursor is paramount to the efficacy of the final drug product.

However, the inherent structural features of the piperidine-acetamide scaffold suggest that the compound itself may possess latent biological activity. Future research should focus on:

  • Direct Pharmacological Characterization: Performing the detailed in vitro and in vivo assays described herein to definitively quantify its intrinsic affinity for CNS targets and its functional effects.

  • Stereoisomer Evaluation: Synthesizing and separating the individual stereoisomers of this compound and testing them independently to understand how chirality influences its own potential activity.

  • Derivative Exploration: Using this compound as a starting point for novel derivatization, exploring modifications beyond the known path to methylphenidate, potentially uncovering new therapeutic applications inspired by the diverse activities of its structural isomers.

By understanding this molecule both as a synthetic tool and a potential pharmacophore, researchers can better leverage its properties in the ongoing quest for novel and improved therapeutics.

References

  • This compound | 118950-81-5 | Benchchem. (URL: )
  • 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride | Benchchem. (URL: )
  • Buy N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride | 1384430-00-5 - Smolecule. (URL: )
  • 2-(Piperidin-4-yl)
  • (S)-N-(Piperidin-3-yl)acetamide hydrochloride | 1298108-03-8 | Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-Phenyl-2-(piperidin-2-yl)acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-Phenyl-2-(piperidin-2-yl)acetamide | CymitQuimica. (URL: )
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: )

Sources

The Pharmacological Profile of Piperidine Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2][3] When combined with an acetamide functional group, the resulting piperidine acetamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[4] This technical guide provides an in-depth exploration of the pharmacological profile of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

I. Synthetic Strategies for Piperidine Acetamide Derivatives

The synthesis of piperidine acetamide derivatives can be broadly approached through two main strategies: functionalization of a pre-existing piperidine ring or the construction of the piperidine ring as part of the overall synthetic scheme. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A common and straightforward method involves the N-acylation of a substituted piperidine with a suitable chloroacetamide derivative. This reaction, typically carried out in the presence of a base, allows for the introduction of diverse substituents on the acetamide nitrogen.

Another versatile approach is the Schotten-Baumann reaction, which can be used to form the acetamide linkage.[5] For instance, the reaction of a primary aromatic amine with chloroacetic acid can yield an intermediate which is then converted to an acid chloride. Subsequent reaction with a substituted piperidine affords the desired N-substituted piperidine acetamide derivative.[5]

More complex, multi-substituted piperidine scaffolds can be synthesized through various methods, including the hydrogenation of pyridine derivatives, base-mediated epimerization, and diastereoselective lithiation/trapping techniques.[6][7] These methods provide access to a rich three-dimensional chemical space, which is crucial for optimizing interactions with biological targets.[6][7]

Experimental Protocol: General Procedure for N-Acylation
  • Dissolution: Dissolve the substituted piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired 2-chloro-N-substituted acetamide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired piperidine acetamide derivative.

II. Structure-Activity Relationships (SAR)

The pharmacological activity of piperidine acetamide derivatives is highly dependent on the nature and position of substituents on both the piperidine and acetamide moieties. Understanding these structure-activity relationships is critical for the rational design of potent and selective drug candidates.

For instance, in a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring greatly influence their agonistic activity at the human histamine H3 receptor.[8] Similarly, for piperidine derivatives with anticancer activity, the nature of the substituent on the piperidine ring can significantly impact their cytotoxic effects.[9]

The conformational restriction imposed by the piperidine ring is another key factor influencing biological activity.[8] The stereochemistry of the piperidine scaffold can also play a crucial role in determining potency and selectivity.[10] The introduction of chiral centers can lead to enantiomers with significantly different pharmacological profiles.

Visualization of a Generic SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_analysis Data Analysis & Optimization Lead Lead Compound (Piperidine Acetamide Core) Analogs Synthesize Analogs (Vary R1, R2, R3) Lead->Analogs Systematic Modification Screening Primary Biological Screening Analogs->Screening SAR_Table Generate SAR Table (Activity vs. Structure) Screening->SAR_Table Identify_Trends Identify Key Structural Features SAR_Table->Identify_Trends New_Analogs Design New Analogs for Improved Potency/ Selectivity Identify_Trends->New_Analogs New_Analogs->Analogs Iterative Optimization

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

III. Diverse Pharmacological Activities and Mechanisms of Action

Piperidine acetamide derivatives have demonstrated a remarkable range of pharmacological activities, targeting various enzymes, receptors, and signaling pathways.[4][11]

A. Anticancer Activity

Several piperidine acetamide derivatives have been investigated for their potential as anticancer agents.[12] Their mechanisms of action can be diverse, including the inhibition of tubulin polymerization and interactions with specific receptors like the ADORA1 receptor.[12]

B. Anti-inflammatory and Analgesic Effects

A significant area of research has focused on the anti-inflammatory properties of these derivatives. Many acetamide derivatives act as selective cyclooxygenase-II (COX-II) inhibitors, which is a key enzyme in the inflammatory cascade.[13] By selectively inhibiting COX-II, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

Furthermore, some piperidine derivatives exhibit analgesic effects through modulation of the opioid receptor system.[14][15] They can act as agonists at the mu-opioid receptor, leading to pain relief.[16][17][18]

C. Antimicrobial and Antiviral Properties

The piperidine acetamide scaffold has also been explored for the development of antimicrobial and antiviral agents.[11] The specific mechanism of action in this context can vary depending on the overall structure of the molecule and the target pathogen.

D. Neurological Applications

Piperidine derivatives have been designed to target various components of the central nervous system. For example, some derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid peptide aggregation, showing potential for the treatment of Alzheimer's disease.[19]

Signaling Pathway: COX-II Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-II Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Piperidine_Acetamide Piperidine Acetamide Derivative (COX-II Inhibitor) Piperidine_Acetamide->COX2 Inhibition

Caption: Inhibition of the COX-II pathway by piperidine acetamide derivatives.

IV. In Vitro and In Vivo Evaluation

A comprehensive pharmacological profiling of piperidine acetamide derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

A. In Vitro Assays
  • Enzyme Inhibition Assays: For derivatives targeting specific enzymes like COX-II or AChE, in vitro inhibition assays are crucial for determining their potency (e.g., IC50 values).

  • Receptor Binding Assays: To characterize compounds targeting receptors such as opioid or histamine receptors, radioligand binding assays are employed to determine their binding affinity (Ki).

  • Cell-Based Assays: The cytotoxic effects of anticancer derivatives are typically evaluated using various cancer cell lines, with cell viability assays (e.g., MTT or SRB assays) used to determine GI50 or IC50 values.

  • Antimicrobial Assays: The antimicrobial activity is assessed by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Quantitative Data Summary
Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Phenylpiperidine AcetamidesCOX-IIEnzyme Inhibition0.6 - 0.8 µM[13]
Piperidine Propionamidesσ1 ReceptorBinding Assay1.86 nM (Ki)[16]
Piperidine Propionamidesµ-Opioid ReceptorBinding Assay2.1 nM (Ki)[16]
4-Arylpiperidinesµ-Opioid ReceptorAntagonist AssayPotent[20]
B. In Vivo Models
  • Analgesia Models: The in vivo analgesic efficacy of opioid receptor modulators can be evaluated using models such as the hot plate test or the formalin test in rodents.[16]

  • Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard method for assessing the in vivo anti-inflammatory activity of COX-II inhibitors.[13]

  • Anticancer Models: The in vivo anticancer efficacy is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

  • Pharmacokinetic Studies: In vivo studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Experimental Workflow: In Vivo Analgesia Study

Analgesia_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice) Grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Grouping Dosing Administer Compound (e.g., i.p., p.o.) Grouping->Dosing Hot_Plate_Test Hot Plate Test (Measure latency to response) Dosing->Hot_Plate_Test Data_Collection Record Latency at Different Time Points Hot_Plate_Test->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Results Determine Analgesic Effect Analysis->Results

Caption: A typical workflow for an in vivo hot plate analgesia study.

V. Conclusion and Future Directions

Piperidine acetamide derivatives constitute a highly promising and versatile class of compounds with a wide range of therapeutic applications. Their favorable physicochemical properties and the ability to modulate various biological targets make them attractive scaffolds for drug discovery. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will continue to expand the chemical space and therapeutic potential of this important class of molecules. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of the next generation of piperidine acetamide-based therapeutics.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). Bioorganic & Medicinal Chemistry, 15(20), 6596-607. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1369. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(41), 8073-8083. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a363-a375. [Link]

  • Structure activity relationship of piperidine derivatives. (2023). ResearchGate. [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2014). Current Topics in Medicinal Chemistry, 14(1), 20-35. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). ResearchGate. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice, 14(2), 76-85. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Medical Principles and Practice, 21(5), 459-464. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). ResearchGate. [Link]

  • Synthesis of piperidine. (2024, July 6). YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

  • The opioid receptor: emergence through millennia of pharmaceutical sciences. (2022). Frontiers in Pharmacology, 13, 1005739. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s258-s268. [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine, 7(3), 297-309. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1369. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2019). ResearchGate. [Link]

  • New mu-opioid receptor agonists with piperazine moiety. (2002). Semantic Scholar. [Link]

  • Opioid Receptor Modulators with a Cinnamyl Group. (2017). Journal of Medicinal Chemistry, 60(15), 6647-6659. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PubMed Central. [Link]

Sources

Stereoisomers of 2-(2-Piperidinyl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2-(2-Piperidinyl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property in pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, pharmacology, and toxicity. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a key chemical entity. As a molecule with a single chiral center, it exists as a pair of enantiomers. The differential biological effects observed in structurally related chiral drugs, such as the local anesthetics bupivacaine and ropivacaine, underscore the critical need for stereospecific analysis. This document details the regulatory imperative for such characterization, explores the principal analytical techniques for enantiomeric separation and absolute configuration determination—including chiral chromatography, X-ray crystallography, and vibrational circular dichroism (VCD)—and presents detailed, field-proven protocols. By synthesizing technical accuracy with practical insights, this guide serves as an essential resource for professionals engaged in the development of chiral pharmaceutical compounds.

The Imperative of Stereoisomerism in Drug Development

Chirality and its Pharmacological Implications

Stereoisomers are molecules with the same atomic constitution and bonding but different three-dimensional arrangements.[1] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other.[2] While they possess identical physical and chemical properties in an achiral environment, biological systems—composed of chiral molecules like amino acids and sugars—are inherently stereoselective.[3][] This selectivity means that enantiomers of a drug can exhibit vastly different pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic profiles.[1]

The history of pharmaceuticals provides compelling examples; one enantiomer may be therapeutically active while the other is inactive or, in the worst case, responsible for severe adverse effects.[5] This principle is vividly illustrated by modern local anesthetics. Racemic bupivacaine was associated with significant cardiotoxicity, which was later attributed primarily to the R-(+)-enantiomer.[6][7] This discovery led to the development of levobupivacaine, the pure S-(-)-enantiomer, and ropivacaine, another S-enantiomer, both of which offer a significantly improved safety profile with reduced potential for cardiovascular and central nervous system (CNS) toxicity.[6][8][9][10][11]

Regulatory Landscape: FDA and ICH Mandates

Recognizing the profound impact of stereochemistry, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines. The FDA's policy on stereoisomeric drugs, issued in 1992, mandates that the stereoisomeric composition of a new drug should be known and characterized early in development.[1][12] Manufacturers must develop quantitative, stereospecific assays for individual enantiomers and justify the decision to develop a racemate or a single enantiomer.[1][13]

Similarly, ICH guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," requires that for chiral substances, the control of the other enantiomer be considered.[14][15][16] The specification for a new drug substance should include either a stereoselective assay or a combination of an achiral assay and a test for enantiomeric impurity.[17] These regulations compel developers to treat enantiomers as potentially distinct chemical entities, requiring rigorous analytical control throughout the drug development lifecycle.[18]

Stereochemistry of this compound

Structural Analysis and Identification of Chiral Center

The structure of 2-(2-Piperidinyl)acetamide features a single stereogenic center at the carbon atom in the 2-position of the piperidine ring. This carbon is bonded to four different groups: the nitrogen atom of the ring, the adjacent methylene group (C3) of the ring, a hydrogen atom, and the acetamide-bearing methylene group. This asymmetry gives rise to chirality.

The (R)- and (S)-Enantiomers

Due to the single chiral center, 2-(2-Piperidinyl)acetamide exists as a pair of enantiomers, designated (R)-2-(2-Piperidinyl)acetamide and (S)-2-(2-Piperidinyl)acetamide. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen. A 50:50 mixture of these enantiomers is known as a racemate or racemic mixture.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Core Analytical Strategies for Stereoisomer Resolution and Characterization

A multi-tiered analytical approach is essential for the comprehensive characterization of stereoisomers. This involves techniques for both physical separation and absolute configuration determination.

The Gold Standard: X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is considered the definitive method for unambiguously determining the absolute stereochemistry of a chiral molecule.[19][20][21] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[22]

The ability to determine the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which is most effective when heavier atoms are present in the molecule.[23][24]

  • Causality: The primary limitation of this technique is the absolute requirement for a suitable single crystal, which can often be challenging and time-consuming to produce.[22]

The Workhorse: Chiral Chromatography for Separation and Quantification

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers due to its high accuracy, reproducibility, and applicability across various scales.[25][26][27] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant modes used.[28]

The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).[29][30] The CSP creates a chiral environment within the column, leading to the transient formation of diastereomeric complexes with the analytes.[29] These complexes have different energies of formation and stability, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[28] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly versatile and widely used for their broad enantiorecognition capabilities.[28][29]

  • Column Screening (Expertise): The initial and most critical step is to screen a variety of CSPs. A rational choice starts with polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) as they are effective for a wide range of compounds. The choice is guided by the analyte's structure; the presence of hydrogen bond donors/acceptors and π-systems in 2-(2-Piperidinyl)acetamide suggests strong potential for interaction with these phases.

  • Mobile Phase Selection:

    • Normal Phase: Start with a simple mobile phase like Hexane/Ethanol (90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape for the basic piperidine moiety.

    • Polar Organic/Reversed Phase: If normal phase fails, explore polar organic modes (e.g., Acetonitrile/Methanol) or reversed-phase conditions (e.g., Acetonitrile/Water with buffer).

  • Optimization: Once initial separation is observed, optimize the mobile phase composition. Vary the ratio of the alcohol modifier (e.g., from 5% to 30% ethanol) to fine-tune retention time and resolution. Adjust the additive concentration as needed.

  • Parameter Adjustment: Optimize flow rate (typically 0.5-1.5 mL/min) and column temperature to maximize resolution and efficiency.

  • Detection: Utilize a UV detector, selecting a wavelength where the analyte has sufficient absorbance.

  • Validation (Trustworthiness): The final method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure it is a self-validating system for routine use.

Spectroscopic Confirmation: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[31][32] Enantiomers produce mirror-image VCD spectra, making it an excellent tool for stereochemical analysis.[33]

VCD has emerged as a reliable alternative to X-ray crystallography for determining absolute configuration, with the significant advantage that it does not require crystallization.[3][34] The method involves comparing the experimentally measured VCD spectrum of an enantiomerically pure sample with a theoretically predicted spectrum generated through ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (S)-enantiomer).[3][32] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[3]

VCD_Workflow cluster_Experimental Experimental Arm cluster_Computational Computational Arm Prep Prepare Enantiopure Sample (via Chiral Chromatography) Measure Measure Experimental IR and VCD Spectra Prep->Measure Compare Compare Experimental & Theoretical Spectra Measure->Compare Model Build 3D Model of One Enantiomer (e.g., S-configuration) Conform Perform Conformational Search Model->Conform Calc Calculate Theoretical IR and VCD Spectra (DFT) Conform->Calc Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: A standard workflow for determining absolute configuration using VCD.

Complementary Techniques: NMR Spectroscopy

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers, it can be adapted for chiral analysis.[19] This is typically achieved by converting the enantiomers into diastereomers by using a chiral derivatizing agent or by observing them in the presence of a chiral solvating agent.[19][25] The resulting diastereomeric species are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Comparative Analysis of Methodologies

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, absolute configuration, or high-throughput screening.

ParameterX-ray CrystallographyChiral HPLC/SFCVibrational Circular Dichroism (VCD)
Primary Output 3D molecular structure, unambiguous absolute configuration.[22]Chromatogram showing enantiomeric separation and purity (e.g., % enantiomeric excess).[25]VCD spectrum for comparison with theoretical calculations to determine absolute configuration in solution.[31]
Sample Requirement High-quality single crystal.[22]Microgram to milligram quantities in solution.Milligram quantities of enantiopure sample in solution.[32]
Key Advantage Definitive, "gold standard" for absolute configuration.[19]Excellent for quantification, high-throughput, and preparative separation.[25][27]Determines absolute configuration in solution state, no crystal needed.[3]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[23]Does not directly provide absolute configuration; requires a reference standard.Requires complex quantum mechanical calculations and an enantiopure sample.[3]

Pharmacological Significance: A Case for Enantiopurity

While direct pharmacological data for this compound may be limited as it is often a synthetic intermediate, its structural relationship to highly characterized piperidine-containing drugs provides a powerful rationale for ensuring enantiopurity.

Differential Biological Activity: Lessons from Analogue Compounds

The local anesthetics bupivacaine and its S-enantiomer, levobupivacaine, offer a clear example of stereoselective pharmacology. While both provide effective anesthesia, they are not equipotent in all aspects.[6] Studies have shown that levobupivacaine and bupivacaine have largely similar effects on sensory block, although some differences in motor block duration and tactile sensation suppression at low doses have been observed.[6][35] For instance, low-dose bupivacaine may induce greater suppression of tactile sensation compared to levobupivacaine, suggesting levobupivacaine might be advantageous when pain suppression is needed while preserving non-nociceptive sensations.[35]

Stereoselectivity in Toxicity Profiles

The most critical difference between bupivacaine enantiomers lies in their toxicity. The development of levobupivacaine was driven by findings that the R-(+)-enantiomer of bupivacaine is significantly more cardiotoxic.[6][7] Animal studies have consistently shown that levobupivacaine has a lower risk of inducing severe cardiac events and CNS toxicity compared to racemic bupivacaine.[6][8] This improved safety margin is the primary clinical advantage and the reason single-enantiomer local anesthetics like levobupivacaine and ropivacaine have become preferred options in many clinical settings, especially in obstetrics.[9][36]

Property(S)-Enantiomer (e.g., Levobupivacaine)(R)-Enantiomer (in Racemic Bupivacaine)
Therapeutic Effect Effective local anesthetic.[6]Effective local anesthetic.
Cardiotoxicity Significantly lower potential for cardiotoxicity.[7][8]Higher potential for cardiotoxicity.[6]
CNS Toxicity Lower risk of CNS toxicity.[6][11]Higher risk of CNS toxicity.
Clinical Status Marketed as a single-enantiomer drug (Chirocaine®).[8]Component of the racemic mixture.

Conclusion

The stereoisomers of this compound represent more than a mere chemical curiosity; they are distinct entities with the potential for unique biological fates and effects. Guided by stringent regulatory requirements and the clear lessons from structurally analogous pharmaceuticals, a rigorous and multi-faceted analytical approach is not just recommended but essential. The strategic application of chiral chromatography for separation and quantification, coupled with definitive techniques like X-ray crystallography or VCD for absolute configuration assignment, forms the bedrock of a robust drug development program. This self-validating system of characterization ensures scientific integrity, regulatory compliance, and ultimately contributes to the creation of safer and more effective medicines.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Google Scholar.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA).
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • ICH Q6A, Q8 & Q9 Compliance. Comprehensive Particle Analysis.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1).
  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of N
  • Vibrational CD, Theory and Application to Determination of Absolute Configuration.
  • Levobupivacaine. Wikipedia.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Proclinical.
  • Technologies for Chiral Analysis and Separ
  • Vibr
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Chiral analysis. Wikipedia.
  • Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. PubMed.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org.
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus. Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • 14.3: Chiral Chromatography. (2020, August 20). Chemistry LibreTexts.
  • Absolute Stereochemistry: The merits of ven and XRD. University of Southampton.
  • Chiral column chrom
  • Chiral column chrom
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
  • X‐Ray Crystallography for Stereochemical Elucidation.
  • The Secrets to Mastering Chiral Chromatography. (2023, May 3). Rotachrom Technologies.
  • ICH Q6A Guideline. IKEV.
  • FDA Development of new stereoisomeric drugs. ECA Academy.
  • Ropivacaine. Wikipedia.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Differences in sensory nerve block between levobupivacaine and bupivacaine at low concentrations in humans and animals. (2025, February 10). PubMed.
  • Development of New Stereoisomeric Drugs. (2024, November 30). HHS.gov.
  • Levobupivacaine: a new safer long acting local anaesthetic agent. (2005, February 23). Taylor & Francis Online.
  • The FDA Perspective on the Development of Stereoisomers. PubMed.
  • Bupivacaine 0.5% vs. levobupivacaine 0.5% for epidural anaesthesia in elective caesarean section: a randomized, single blind, comparative study. (2017, December 28). International Journal of Basic & Clinical Pharmacology.
  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Ropivacaine. PubChem.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link.
  • Structure of S and R enantiomers of ropivacaine (marketed as the S enantiomer).
  • Ropivacaine: A review of its pharmacology and clinical use. PubMed Central.
  • This compound. Benchchem.
  • Ropivacaine. PubMed.

Sources

2-(2-Piperidinyl)acetamide hydrochloride as a methylphenidate precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenyl-2-(2-Piperidinyl)acetamide as a Key Precursor in Methylphenidate Synthesis

Introduction

Methylphenidate, widely recognized under the trade name Ritalin™, is a central nervous system stimulant primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The synthesis of this crucial pharmaceutical agent involves several intricate steps, with the stereochemistry of the molecule playing a pivotal role in its therapeutic efficacy. The biologically active form is the d-threo enantiomer of methylphenidate.[1] A critical intermediate in many industrial synthesis routes is 2-phenyl-2-(piperidin-2-yl)acetamide.[2][3][4] This guide provides a detailed examination of this precursor, its properties, and its conversion into methylphenidate hydrochloride, focusing on scientifically sound and industrially viable methodologies.

The conversion process hinges on achieving the correct diastereomer, the threo form, as it is significantly more pharmacologically active than the erythro isomer.[5] Therefore, synthetic strategies often incorporate steps for isomer separation or stereoselective synthesis to isolate the desired threo-2-phenyl-2-(piperidin-2-yl)acetamide before its final conversion.[4][5]

Physicochemical Properties of the Precursor

The direct precursor in the synthesis is 2-phenyl-2-(piperidin-2-yl)acetamide. Its hydrochloride salt is often handled for stability and ease of use. Understanding its fundamental properties is essential for designing and optimizing synthetic protocols.

PropertyValueSource
IUPAC Name 2-phenyl-2-(piperidin-2-yl)acetamide[6]
Synonyms α-Phenyl-2-piperidineacetamide, Ritalinic Acid Amide[6][7]
Molecular Formula C₁₃H₁₈N₂O[6][8][9]
Molecular Weight 218.29 g/mol [7][8]
CAS Number 19395-39-2[6]
Appearance White to cream-colored solid/powder[10]
Topological Polar Surface Area 55.1 Ų[8]

Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient

The transformation of threo-2-phenyl-2-(piperidin-2-yl)acetamide to methylphenidate hydrochloride is fundamentally an acid-catalyzed esterification of the corresponding carboxylic acid, which is formed by the hydrolysis of the amide. Modern industrial processes favor a "one-pot" synthesis strategy, which enhances efficiency, reduces waste, and increases overall yield by avoiding the isolation of intermediate compounds.[2]

Core Reaction Mechanism

The overall process can be viewed in two conceptual stages, often combined into a single operational step:

  • Hydrolysis: The amide group of 2-phenyl-2-(piperidin-2-yl)acetamide is hydrolyzed under acidic conditions to yield threo-α-phenyl-α-piperidyl-2-acetic acid (commonly known as ritalinic acid).

  • Esterification: The carboxylic acid group of ritalinic acid is then esterified with methanol, also under acidic catalysis, to form the methyl ester, methylphenidate.

The diagram below illustrates the general workflow for this conversion.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Precursor threo-2-Phenyl-2- (piperidin-2-yl)acetamide Reaction One-Pot Synthesis: Hydrolysis & Esterification Precursor->Reaction Reagents Methanol Acid Catalyst (e.g., H₂SO₄) Alcoholic HCl Reagents->Reaction Intermediate threo-Methylphenidate (Free Base in solution) Reaction->Intermediate Product threo-Methylphenidate Hydrochloride (Crystalline Solid) Intermediate->Product Crystallization

Caption: General workflow for the one-pot synthesis of Methylphenidate HCl.

Experimental Protocol: One-Pot Synthesis

This protocol is a synthesized methodology based on established and patented industrial processes, designed for high efficiency and purity.[2][3]

Causality Behind Choices:

  • Methanol as Solvent and Reagent: Methanol serves a dual purpose. It is the solvent for the reaction and the nucleophile that forms the methyl ester. Using it in excess drives the equilibrium towards product formation.

  • Acid Catalyst (H₂SO₄): A strong acid like sulfuric acid is crucial. It protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also catalyzes the subsequent esterification of the ritalinic acid intermediate.

  • Low Initial Temperature (0-5°C): The initial cooling during the addition of sulfuric acid is a critical safety and control measure. The dissolution and reaction of strong acid in methanol is highly exothermic. Slow, cooled addition prevents runaway reactions and minimizes the formation of byproducts.

  • Heating (50-55°C): After the initial controlled addition, the reaction mixture is heated to increase the reaction rate and ensure complete conversion to the final product within a reasonable timeframe (e.g., 10-15 minutes).[2]

  • Cooling for Crystallization: The final product, methylphenidate hydrochloride, has lower solubility in the cold alcoholic reaction mixture. Cooling the solution allows for the selective crystallization of the pure product, leaving impurities in the mother liquor.

StepProcedurePurpose & Rationale
1. Charging Reactor Charge a suitable reactor with methanol. Add threo-2-phenyl-2-(piperidin-2-yl)acetamide at ambient temperature.To create a homogenous solution of the starting material in the reactant/solvent.
2. Acid Addition Cool the reaction mixture to 0-5°C. Slowly add concentrated sulfuric acid dropwise over 45-60 minutes, maintaining the temperature below 5°C.To safely introduce the catalyst. This step is highly exothermic; slow addition with cooling prevents overheating and potential side reactions.
3. HCl Introduction Add alcoholic (e.g., isopropanolic) hydrochloric acid to the reaction mixture.To ensure the final product precipitates as its stable hydrochloride salt.
4. Reaction Heat the mixture to 50-55°C and maintain for 10-15 minutes.[2]To accelerate the hydrolysis and esterification reactions to completion.
5. Crystallization Cool the reaction mass to 5-10°C and hold for at least 30 minutes.To induce crystallization of the methylphenidate hydrochloride product, which is less soluble at lower temperatures.
6. Isolation Filter the resulting solid mass.To separate the crystalline product from the reaction solvent and dissolved impurities.
7. Washing & Drying Wash the collected solid (filter cake) with a cold solvent (e.g., isopropanol) and dry under vacuum at 70-75°C.To remove any residual mother liquor and solvent, yielding the pure, dry final product.

Purification and Analytical Validation

Achieving high purity is paramount for any active pharmaceutical ingredient. The final product from the synthesis requires purification and rigorous analytical testing to ensure it meets pharmacopeial standards.

Purification

The primary method for purifying crude methylphenidate hydrochloride is recrystallization . This process involves dissolving the crude product in a suitable hot solvent or solvent mixture (such as methanol, ethanol, or isopropanol) and then allowing it to cool slowly.[2] The pure compound crystallizes out, while impurities remain in the solution. This technique is highly effective and can yield product with purity exceeding 99.8%.[2] For laboratory-scale purifications, flash chromatography on a silica gel column can also be employed.[1]

Analytical Characterization

A suite of analytical techniques is used to confirm the identity, purity, and stereochemical integrity of the synthesized methylphenidate hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. It is used to quantify the amount of methylphenidate hydrochloride and, crucially, to determine the percentage of the undesired erythro diastereomer.[2] Chiral HPLC columns can be used to resolve and quantify the individual enantiomers.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides highly sensitive and specific quantification of methylphenidate.[11][12][13] It is an invaluable tool for detecting trace-level impurities and for pharmacokinetic studies.[11][14]

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another powerful technique for the identification and quantification of methylphenidate, often after a derivatization step to increase its volatility.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound, ensuring all expected protons and carbons are present in the correct chemical environment.[17]

The diagram below outlines a typical analytical workflow for quality control.

G cluster_tests Analytical Tests cluster_results Validation Sample Final Product: Methylphenidate HCl HPLC HPLC (Purity & Isomer Ratio) Sample->HPLC LCMS LC-MS/MS (Trace Impurities) Sample->LCMS NMR NMR (Structural Confirmation) Sample->NMR Purity Purity > 99.8% HPLC->Purity Isomer Erythro Isomer < 0.1% HPLC->Isomer LCMS->Purity Structure Structure Confirmed NMR->Structure

Caption: A typical analytical workflow for the validation of synthesized Methylphenidate HCl.

Safety and Handling Precautions

All chemical syntheses must be conducted with strict adherence to safety protocols. The chemicals involved in the synthesis of methylphenidate, including its precursors and the final product, require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Ventilation: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors and dust.[18][19]

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Do not eat, drink, or smoke in the laboratory area.[20] Wash hands thoroughly after handling.

  • Controlled Substance: Methylphenidate hydrochloride is a regulated controlled substance. All acquisition, storage, use, and disposal must comply with local and national regulations.[21] Store in a locked, secure location.

  • Material Safety Data Sheet (MSDS): Before beginning any work, consult the MSDS for all reagents for detailed information on hazards, handling, and emergency procedures.

References

  • A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. (2015). Google Patents.
  • Enantioselective method of synthesizing methylphenidate and derivatives. (n.d.). myExperiment.
  • Process for preparing methyl phenidate hydrochloride. (2011). Google Patents.
  • Analysis of methylphenidate, ethylphenidate, lisdexamfetamine, and amphetamine in oral fluid by liquid chromatography-tandem mass spectrometry. (2022). PubMed.
  • Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. (2022). PubMed.
  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). PubMed.
  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. (2015). Google Patents.
  • 2-(2-Piperidinyl)acetamide hydrochloride. (n.d.). Benchchem.
  • Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. (n.d.). Erowid.
  • Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. (1980). PubMed.
  • CAT 1201 - Methylphenidate Hydrochloride - SAFETY DATA SHEET. (n.d.).
  • Determination of methylphenidate in plasma and saliva by liquid chromatography/tandem mass spectrometry. (2013). PubMed.
  • MATERIAL SAFETY DATA SHEETS. (n.d.). Cleanchem Laboratories.
  • LOW-TEMPERATURE SYNTHESIS OF METHYLPHENIDATE HYDROCHLORIDE. (2012). Google Patents.
  • 2-Phenyl-2-(piperidin-2-yl)acetamide. (n.d.). PharmaCompass.com.
  • 1 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2020). Medline.
  • Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents.
  • Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. (2016). Semantic Scholar.
  • 2-Phenyl-2-(piperidin-2-yl)acetamide. (n.d.). CymitQuimica.
  • Methylphenidate. (n.d.). PubChem - NIH.
  • EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). (n.d.). OMICS International.
  • α-Phenylpiperidine-2-acetamide. (n.d.). Chem-Impex.
  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem - NIH.
  • 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE. (n.d.). Chemsrc.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved therapeutics.[1][2] This guide provides an in-depth technical exploration of 2-(2-Piperidinyl)acetamide hydrochloride, a piperidine derivative with significant therapeutic promise. Drawing from its structural relationship to known neuroactive compounds and the broader pharmacological activities of related molecules, we delineate a strategic framework for identifying and validating its primary and secondary therapeutic targets. This document serves as a comprehensive resource for researchers, offering both foundational scientific context and detailed, actionable experimental protocols to accelerate the discovery of novel therapeutic applications for this compound.

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast array of pharmaceuticals and natural alkaloids.[1][3] Its prevalence stems from favorable physicochemical properties, including aqueous solubility and the ability to engage in specific, high-affinity interactions with biological targets. Piperidine derivatives have demonstrated a broad spectrum of biological activities, functioning as CNS modulators, anti-cancer agents, anticoagulants, and antihistamines, among others.[2]

This compound is a notable member of this chemical class. Its structural architecture, particularly its role as a key intermediate in the synthesis of the central nervous system stimulant methylphenidate (Ritalin), provides a critical starting point for our investigation into its therapeutic targets.[4] This structural analogy strongly suggests a primary mechanism of action involving the modulation of monoamine neurotransmitter systems.

This guide will first explore the primary therapeutic hypothesis centered on the dopamine and norepinephrine transporters. Subsequently, we will delve into plausible secondary targets, drawing parallels from other bioactive piperidine acetamide derivatives. For each potential target, we will present a logical, multi-tiered validation strategy, complete with detailed experimental protocols and the rationale behind each methodological choice.

Primary Therapeutic Hypothesis: Modulation of Monoamine Transporters

The structural similarity of this compound to methylphenidate, a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI), forms the bedrock of our primary therapeutic hypothesis.[2][5] Methylphenidate exerts its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[2][5][6]

We hypothesize that this compound similarly functions as a monoamine transporter inhibitor. The validation of this hypothesis requires a systematic, multi-stage experimental approach.

Target Validation Workflow for DAT and NET

A robust target validation cascade is essential to unequivocally establish the interaction of this compound with DAT and NET. This workflow progresses from initial binding confirmation to functional activity assessment and finally to in vivo target engagement.

Target_Validation_Workflow cluster_0 Stage 1: In Vitro Binding Affinity cluster_1 Stage 2: In Vitro Functional Activity cluster_2 Stage 3: Cellular & Downstream Effects cluster_3 Stage 4: In Vivo Target Engagement Binding_Assay Radioligand Binding Assay (Determine Ki for DAT & NET) Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50 for DAT & NET inhibition) Binding_Assay->Uptake_Assay Confirm Functional Inhibition Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-CREB) Uptake_Assay->Signaling_Assay Assess Cellular Response Microdialysis In Vivo Microdialysis (Measure extracellular DA & NE) Signaling_Assay->Microdialysis Validate In Vivo Efficacy

Caption: Tiered workflow for validating DAT/NET as targets.

Experimental Protocols: Monoamine Transporters

This assay determines the binding affinity (Ki) of this compound for DAT and NET. It involves a competitive binding experiment where the test compound displaces a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

  • Non-specific binding inhibitors: Nomifensine for DAT, Desipramine for NET.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Reagent Addition:

    • To all wells, add 50 µL of binding buffer.

    • To non-specific binding wells, add 50 µL of the respective non-specific inhibitor (final concentration ~10 µM).

    • To the experimental wells, add 50 µL of the serially diluted test compound.

    • Add 50 µL of the appropriate radioligand (final concentration ~1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-50 µg protein/well).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total and experimental counts. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of the compound to inhibit the uptake of dopamine or norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT or NET, plated in 96-well, black, clear-bottom plates.

  • Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known DAT/NET inhibitors for positive controls (e.g., nomifensine, desipramine).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere and form a confluent monolayer overnight.

  • Compound Pre-incubation:

    • Aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of this compound to the wells.

    • For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known inhibitor.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation: Add 50 µL of uptake buffer containing the radiolabeled neurotransmitter (final concentration ~10-20 nM) to initiate uptake.

  • Incubation: Incubate the plate at 37°C for a short duration (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials for counting.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of specific uptake against the log concentration of the compound.

This in vivo technique directly measures the extracellular levels of dopamine and norepinephrine in the brains of freely moving animals, providing the most physiologically relevant evidence of target engagement.[1][7][8][9][10]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Anesthetized rodents.

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a brain region rich in dopaminergic and noradrenergic terminals (e.g., prefrontal cortex or striatum).

  • Baseline Collection: Allow the animal to recover from surgery. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration: Administer this compound via a relevant route (e.g., intraperitoneal or oral).

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.

Exploration of Secondary Therapeutic Targets

The versatility of the piperidine scaffold suggests that this compound may interact with other therapeutic targets beyond monoamine transporters.[1][2] Based on literature for structurally related compounds, we propose the following secondary targets for investigation.

Potential Secondary Targets and Rationale
Potential Target Rationale Potential Therapeutic Area
Soluble Epoxide Hydrolase (sEH) Derivatives of 2-(piperidin-4-yl)acetamide are known sEH inhibitors.[11][12][13][14]Pain, Inflammation, Hypertension
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Piperidine acetamide derivatives have been explored as MCHR1 antagonists.Obesity, Metabolic Disorders
Heat Shock Protein 70 (HSP70) Some piperidine derivatives act as HSP70 inhibitors.[15][16][17]Oncology
Acetylcholinesterase (AChE) Piperidine-based compounds have shown AChE inhibitory activity.[8][18][19][20]Alzheimer's Disease, Cognitive Disorders
Target Validation Strategy for Secondary Targets

A unified strategy can be employed to screen for activity against these diverse secondary targets, followed by more specific functional assays for promising hits.

Secondary_Target_Screening cluster_0 Initial Screening cluster_1 Hit Validation Compound 2-(2-Piperidinyl)acetamide hydrochloride sEH_Assay sEH Activity Assay Compound->sEH_Assay Screen for Activity MCHR1_Assay MCHR1 Binding Assay Compound->MCHR1_Assay Screen for Activity HSP70_Assay HSP70 ATPase Assay Compound->HSP70_Assay Screen for Activity AChE_Assay AChE Inhibition Assay Compound->AChE_Assay Screen for Activity Functional_Assay Target-Specific Functional/Cell-Based Assays sEH_Assay->Functional_Assay Validate Hits MCHR1_Assay->Functional_Assay Validate Hits HSP70_Assay->Functional_Assay Validate Hits AChE_Assay->Functional_Assay Validate Hits

Caption: Screening cascade for secondary therapeutic targets.

Experimental Protocols: Secondary Targets

This is a fluorometric assay to measure the inhibition of sEH activity.[2][15][17][21][22]

Materials:

  • Recombinant human sEH.

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME).

  • Assay buffer.

  • Known sEH inhibitor (e.g., AUDA) as a positive control.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant sEH.

  • Pre-incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the sEH substrate.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence (e.g., excitation 330 nm, emission 465 nm).

  • Calculate the percent inhibition and determine the IC50 value.

This assay measures the ability of the compound to displace a radiolabeled ligand from the MCHR1 receptor.

Materials:

  • Cell membranes from cells expressing human MCHR1.

  • Radioligand (e.g., [¹²⁵I]-MCH).

  • Known MCHR1 antagonist (e.g., SNAP-94847) for non-specific binding.[11]

  • Binding buffer.

  • Microplate harvester and gamma counter.

Procedure: The protocol is analogous to the radioligand binding assay described in 2.2.1, with appropriate substitution of the receptor, radioligand, and non-specific inhibitor.

This assay measures the compound's effect on the ATP hydrolysis activity of HSP70.[23][24][25][26]

Materials:

  • Recombinant human HSP70 and its co-chaperone HSP40.

  • ATP.

  • Assay buffer.

  • Malachite green reagent for phosphate detection or a commercial chemiluminescence-based kit (e.g., ADP-Glo™).[23]

  • 96-well plate and plate reader.

Procedure:

  • In a 96-well plate, combine HSP70, HSP40, and the test compound in assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 3 hours).

  • Stop the reaction and detect the amount of ADP or inorganic phosphate produced using a suitable detection reagent.

  • Determine the effect of the compound on ATPase activity and calculate the IC50 or EC50.

This is a colorimetric assay to screen for AChE inhibitors.[6][16][19][20][27]

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human).

  • Acetylthiocholine (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Known AChE inhibitor (e.g., Donepezil) as a positive control.

  • 96-well plate and spectrophotometer.

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound, and AChE enzyme.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Monitor the change in absorbance at 412 nm over time.

  • Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC50.

Downstream Signaling and Selectivity Profiling

Once a primary target is validated, it is crucial to investigate the downstream cellular consequences of target engagement and to assess the compound's selectivity.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications (e.g., phosphorylation) in downstream signaling pathways.[13][28][29][30] For example, if DAT/NET inhibition is confirmed, one could assess the phosphorylation of CREB (p-CREB), a downstream transcription factor involved in neuronal plasticity.

General Protocol:

  • Cell Treatment: Treat neuronal cells (e.g., SH-SY5Y) with this compound for various times and concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-p-CREB).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total CREB) to determine the relative change in protein phosphorylation.

Selectivity Profiling

To ensure a favorable therapeutic window and minimize off-target effects, it is essential to profile the compound against a panel of related receptors, transporters, and enzymes. This is typically done through collaborations with contract research organizations (CROs) that offer broad screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). This step provides a comprehensive overview of the compound's selectivity and potential liabilities.

Conclusion and Future Directions

This guide has outlined a systematic and technically detailed approach to elucidating the therapeutic targets of this compound. The primary hypothesis, centered on the inhibition of dopamine and norepinephrine transporters, is supported by strong structural precedent and provides a clear path for initial investigation. The exploration of secondary targets, including sEH, MCHR1, HSP70, and AChE, opens avenues for discovering novel therapeutic applications in diverse disease areas such as inflammation, metabolic disorders, oncology, and neurodegenerative diseases.

The successful execution of the described protocols will not only validate the molecular targets of this promising compound but also provide crucial insights into its mechanism of action, potency, and selectivity. This foundational knowledge is indispensable for guiding subsequent lead optimization, preclinical development, and ultimately, the translation of this compound into a novel therapeutic agent.

References

  • Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. Available from: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Swinney, D. C. (2009). Target Validation in Drug Discovery. Methods in Molecular Biology, 575, 3-12. Available from: [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • de la Peña, J. P., et al. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(3), 279-291. Available from: [Link]

  • Hsieh, E. J., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1654, 13-25. Available from: [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. Available from: [Link]

  • BPS Bioscience. (n.d.). HSP70 Assay Kit. Retrieved from [Link]

  • Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]

  • BellBrook Labs. (n.d.). ATPase Assay Kits. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A. Available from: [Link]

  • Rauch, J. N., & Gestwicki, J. E. (2014). Binding of human nucleotide exchange factors to heat shock protein 70 (Hsp70) generates functionally distinct complexes in vitro. Journal of Biological Chemistry, 289(3), 1402-1414. Available from: [Link]

  • Garland, S. L., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 219-236. Available from: [Link]

  • Li, J., et al. (2020). Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein. International Journal of Molecular Sciences, 21(11), 3846. Available from: [Link]

  • Zhang, X., & Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1-8. Available from: [Link]

  • Hino, T., et al. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in Molecular Biology, 1272, 289-305. Available from: [Link]

  • Scott, C. W., & Peters, M. F. (2010). Label-free cell-based assays for GPCR screening. Methods in Molecular Biology, 617, 167-180. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Ma, D., et al. (2015). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 51(85), 15504-15507. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Jinwal, U. K., et al. (2013). Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability. Journal of Neuroscience, 33(18), 7907-7916. Available from: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Rokka, J., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Molecular Imaging and Biology, 21(3), 457-466. Available from: [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Flaherty, K. M., et al. (1994). The biochemical properties of the ATPase activity of a 70-kDa heat shock protein (Hsp70) are governed by the C-terminal domains. Journal of Biological Chemistry, 269(17), 12899-12907. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.16.1-12.16.18. Available from: [Link]

  • Lee, J., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3807. Available from: [Link]

  • Chambers, J., et al. (2001). Identification and characterization of a melanin-concentrating hormone receptor. Proceedings of the National Academy of Sciences, 98(17), 9512-9517. Available from: [Link]

  • Yin, J., et al. (2022). Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors. Cell Research, 32(3), 259-270. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Piperidinyl)acetamide Hydrochloride from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-(2-Piperidinyl)acetamide hydrochloride, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, making robust synthetic routes to its derivatives essential for drug discovery and development professionals.[1] This guide outlines a reliable and well-established pathway commencing from pyridine-based precursors. The core of the strategy involves the synthesis of a key intermediate, 2-(pyridin-2-yl)acetamide, followed by the catalytic hydrogenation of the pyridine ring to yield the desired piperidine structure. We provide in-depth explanations for methodological choices, step-by-step experimental protocols, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The synthesis of functionalized piperidines is a cornerstone of modern pharmaceutical chemistry.[1] The target molecule, this compound, serves as a key intermediate for more complex molecules, including analogues of methylphenidate.[2][3] The synthetic approach detailed herein is designed for clarity, reliability, and scalability.

Our strategy is a two-step process starting from a commercially available pyridine precursor:

  • Amide Formation: Synthesis of the key intermediate, 2-(pyridin-2-yl)acetamide, from a suitable 2-substituted pyridine.

  • Catalytic Hydrogenation: Reduction of the pyridine aromatic ring to the saturated piperidine ring, followed by salt formation.

This approach is advantageous because the catalytic hydrogenation of pyridines is a well-documented and effective method for creating the piperidine core.[4][5]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, highlighting the key transformations from the pyridine precursor to the final hydrochloride salt.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Transformation & Salt Formation P2AA 2-(Pyridin-2-yl)acetic acid P2AAmide 2-(Pyridin-2-yl)acetamide P2AA->P2AAmide Amidation (e.g., EDCI, NH4Cl) Hydrogenation 2-(2-Piperidinyl)acetamide (Free Base) P2AAmide->Hydrogenation Catalytic Hydrogenation (PtO2, H2, Acidic Medium) HCl_Salt This compound (Final Product) Hydrogenation->HCl_Salt Salt Formation (HCl)

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis of Key Intermediate: 2-(Pyridin-2-yl)acetamide

The formation of the acetamide intermediate is a critical first step. While several routes exist, a reliable method involves the carbodiimide-mediated coupling of 2-(pyridin-2-yl)acetic acid with an ammonia source. This method is known for its mild conditions and high efficiency.[6]

Expert Insight: Why Carbodiimide Coupling?

Using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) allows the direct conversion of a carboxylic acid to an amide under gentle, room-temperature conditions. EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine (in this case, ammonia from ammonium chloride) to form the stable amide bond. The byproducts are water-soluble, simplifying purification. This approach avoids the harsh conditions required for converting the acid to an acid chloride, which could be incompatible with other functional groups.

Protocol 2.1: Synthesis of 2-(Pyridin-2-yl)acetamide

Materials:

  • 2-(Pyridin-2-yl)acetic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(pyridin-2-yl)acetic acid hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and free the carboxylic acid. Stir for 15 minutes.

  • Add ammonium chloride (1.5 eq) followed by EDCI (1.3 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(pyridin-2-yl)acetamide as a crystalline solid.

Catalytic Hydrogenation to 2-(2-Piperidinyl)acetamide

This step is the core transformation, converting the stable aromatic pyridine ring into a saturated piperidine ring. The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity.

Expert Insight: Causality Behind Hydrogenation Conditions
  • Catalyst Choice: While various catalysts like Palladium on Carbon (Pd/C) or Rhodium can be used, Platinum(IV) oxide (PtO₂, Adams' catalyst) is exceptionally effective for the hydrogenation of substituted pyridines.[4][7][8] It exhibits high activity and is less prone to causing dehalogenation if halogen substituents are present elsewhere on a molecule.[9]

  • Acidic Medium: The hydrogenation of pyridine is significantly accelerated in an acidic medium.[4][10] The acid (e.g., glacial acetic acid or HCl) protonates the basic nitrogen atom of the pyridine ring. This protonation disrupts the aromaticity, making the ring more susceptible to reduction by hydrogen on the catalyst surface.

  • Hydrogen Pressure: Moderate to high pressures of hydrogen (50-70 bar) are typically employed to ensure a sufficient concentration of hydrogen is available at the catalyst surface, driving the reaction to completion.[7]

Catalyst Comparison
CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adams') H₂ (50-70 bar), Acetic Acid, RT-50°CHigh activity for pyridines, good functional group toleranceHigher cost than Pd or Ni
Pd/C H₂ (50-100 bar), Acidic solventLower cost, widely availableCan cause dehalogenation, may require higher pressures/temps
Rh/C H₂ (20-50 bar), various solventsVery high activity, can operate at lower pressuresHigh cost
Raney Ni H₂ (100+ bar), high temp (100-200°C)Low costRequires harsh conditions, lower selectivity
Protocol 3.1: Hydrogenation of 2-(Pyridin-2-yl)acetamide

Safety Note: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst. It MUST be performed in a properly rated high-pressure reactor (autoclave) by trained personnel in a well-ventilated area.

Materials:

  • 2-(Pyridin-2-yl)acetamide (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Celite™

  • Ethyl Acetate

  • Saturated aqueous sodium carbonate (Na₂CO₃) or 1M NaOH

Procedure:

  • Place 2-(pyridin-2-yl)acetamide and PtO₂ into the glass liner of a high-pressure autoclave.

  • Add glacial acetic acid to dissolve the starting material.

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system by pressurizing with nitrogen (3x) and then with hydrogen gas (3x) to remove all air.

  • Pressurize the reactor with hydrogen gas to 60 bar.

  • Begin stirring and heat the reaction to 40-50 °C. Maintain stirring for 16-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge with nitrogen.

  • Carefully open the reactor and filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrates and carefully neutralize the acetic acid by slowly adding saturated Na₂CO₃ or 1M NaOH until the pH is basic (~10-12).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-Piperidinyl)acetamide as the free base. This product is often an oil or low-melting solid and can be used directly in the next step.

Hydrogenation Mechanism Overview

The mechanism involves the adsorption of both the pyridine substrate and H₂ onto the metal catalyst surface, followed by the stepwise addition of hydrogen atoms to the ring.

G cluster_0 Catalyst Surface (e.g., Pt) Py Pyridinium Ion Py_ads Pyridinium (adsorbed) Py->Py_ads Adsorption H2 H₂ H_ads H• (adsorbed) H2->H_ads Dissociative Adsorption Pip Piperidinium Ion H_ads->Pip Stepwise H Addition (Reduction) Py_ads->Pip Stepwise H Addition (Reduction) Product (desorbed) Product (desorbed) Pip->Product (desorbed)

Figure 2: Simplified schematic of catalytic hydrogenation.

Formation and Isolation of Hydrochloride Salt

Converting the final product to its hydrochloride salt is standard practice. The salt form generally exhibits higher stability, improved crystallinity (making it easier to purify and handle), and better solubility in aqueous media compared to the free base.[11]

Protocol 4.1: Preparation of this compound

Materials:

  • Crude 2-(2-Piperidinyl)acetamide (free base)

  • Anhydrous Diethyl Ether or Isopropanol

  • 2M HCl in Diethyl Ether or Acetyl Chloride

Procedure:

  • Dissolve the crude free base from Protocol 3.1 in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.

  • Stir the resulting slurry at 0 °C for 30-60 minutes to maximize crystallization.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield pure this compound.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion during hydrogenation 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Leak in the reactor system.1. Use a fresh batch of catalyst. Ensure starting material is pure.[9]2. Increase hydrogen pressure incrementally.3. Check all seals and connections on the autoclave.
Incomplete reduction (partially saturated rings) 1. Insufficient reaction time or temperature.2. Low catalyst loading.1. Increase reaction time or modestly increase temperature (e.g., to 60 °C).2. Increase catalyst loading (e.g., to 10 mol%).
Product fails to crystallize during salt formation 1. Product is too dilute.2. Presence of oiling-out impurities.1. Reduce the solvent volume or add a co-solvent in which the salt is less soluble (e.g., hexanes).2. Purify the free base by column chromatography before salt formation.

References

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemical Crystallography. [Link]

  • Smole, A., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. [Link]

  • Google Patents. (2015). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Organic Reactions. (n.d.). The Ritter Reaction. Retrieved from Organic Reactions. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from NROChemistry. [Link]

  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from Wikipedia. [Link]

  • Hanson, J., et al. (2018). Ritter reaction for the synthesis of picolinamides. ResearchGate. [Link]

  • Nature. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from Nature. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Google Patents. (2000). EP0983238A1 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Kashiwagi, K., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2025). Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2017). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from NIH. [Link]

  • Sciencemadness.org. (2021). Pyridine hydrogenation - methods?. Retrieved from Sciencemadness.org. [Link]

Sources

Application Notes & Protocols: Analytical Strategies for 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical characterization of 2-(2-Piperidinyl)acetamide hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Recognizing that this specific molecule may have limited dedicated public literature, this guide establishes a robust analytical framework by leveraging established methodologies for structurally related piperidine-containing active pharmaceutical ingredients (APIs). The protocols herein are designed to be adaptable and are grounded in fundamental principles of chromatography and spectroscopy, ensuring wide applicability. Methodologies for identity, purity, and assay determination are detailed, with an emphasis on the scientific rationale behind procedural steps and parameter selection. All methods are presented in alignment with the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Introduction: The Analytical Imperative

This compound is a chiral molecule featuring a piperidine ring linked to an acetamide functional group.[1] As a hydrochloride salt, its physical and chemical properties—such as solubility and stability—are influenced by the protonated amine. A successful analytical strategy must address the compound's key chemical features:

  • Basic Piperidine Nitrogen: The secondary amine in the piperidine ring is basic and is the site of protonation for the hydrochloride salt. This feature is central to its chromatographic behavior and is a key handle for titrimetric assays.

  • Amide Functionality: The acetamide group is polar and can participate in hydrogen bonding, influencing solubility and chromatographic retention. Its carbonyl group provides a chromophore for UV detection, albeit a weak one.

  • Lack of a Strong Chromophore: The molecule itself lacks a significant UV-absorbing chromophore, which presents a challenge for sensitive detection by HPLC-UV. This may necessitate the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or require derivatization.[6]

  • Chirality: The carbon at the 2-position of the piperidine ring is a stereocenter. For stereospecific synthesis, chiral chromatography will be essential to determine enantiomeric purity.

  • Volatility: While the hydrochloride salt is non-volatile, the free base may have sufficient volatility for Gas Chromatography (GC) analysis, particularly for residual solvent and impurity profiling.[7][8]

This guide will systematically address these features through a multi-technique approach, ensuring a thorough and robust characterization of the analyte.

Identity Confirmation

Verifying the chemical identity of this compound is the foundational step. A combination of spectroscopic techniques is recommended for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. One- and two-dimensional NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.[9]

Protocol 2.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange and subsequent disappearance of labile N-H and O-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. Key expected signals include multiplets for the piperidine ring protons and distinct signals for the acetamide group.[10]

    • The chemical shifts will be influenced by the protonated state of the piperidine nitrogen.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Expect signals corresponding to the unique carbons of the piperidine ring and the acetamide moiety.[10]

  • 2D NMR (COSY & HSQC):

    • Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling relationships within the piperidine ring.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

  • Data Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the proposed structure. The data should unambiguously confirm the piperidinyl-acetamide framework.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent molecule and can provide structural information through fragmentation analysis.

Protocol 2.2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an HRMS instrument, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. The expected [M+H]⁺ for the free base (C₇H₁₄N₂O) is approximately m/z 143.1184.

    • Perform tandem MS (MS/MS) on the parent ion. A characteristic fragmentation pattern for piperidinyl amides is the cleavage of the N-CO bond.[11][12][13] The fragment corresponding to the piperidine ring (m/z 84) is often observed.[12]

  • Data Analysis: The measured accurate mass should be within 5 ppm of the calculated theoretical mass. The fragmentation pattern should be consistent with the proposed structure.

Purity and Assay Determination

Chromatographic techniques are the cornerstone for assessing the purity (related substances) and quantifying the amount (assay) of the active ingredient.[14][15][16][17]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assay and impurity analysis of non-volatile polar compounds. Given the lack of a strong UV chromophore, method development must carefully consider the detector choice.

Rationale for Method Development:

  • Column Choice: A C18 column is a versatile starting point for polar compounds.[18][19]

  • Mobile Phase: A mobile phase of acetonitrile or methanol with an aqueous buffer is standard. The basic nature of the piperidine moiety can cause poor peak shape (tailing) due to interactions with residual silanols on the silica-based column. Adding a low concentration of an acid (e.g., phosphoric acid, formic acid) or an ion-pairing agent to the mobile phase can mitigate this.[18][20]

  • Detection: For purity analysis where unknown impurities must be detected, a universal detector like ELSD or CAD is highly recommended.[21] For routine assay where sensitivity is less of a concern, low-wavelength UV (e.g., 200-210 nm) can be used to detect the amide bond.

Protocol 3.1.1: HPLC-CAD/ELSD Method for Purity and Assay

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point is 5% B, ramping to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Assay: Accurately weigh ~25 mg of the sample and dissolve in 50.0 mL of mobile phase A to create a 500 µg/mL stock solution.

    • Purity: Use the assay stock solution directly.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5]

Table 1: Typical HPLC Method Validation Parameters (ICH Q2(R1)) [2][3][4][5]

ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 99.0; Baseline resolution between analyte and known impurities.Ensures the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Establishes a proportional relationship between concentration and response.
Range Assay: 80-120% of test concentration. Purity: From LOQ to 120% of impurity specification.The interval providing suitable accuracy, precision, and linearity.
Accuracy 98.0% - 102.0% recovery for assay.Measures the closeness of test results to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the consistency of results.
LOD/LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).The lowest amount of analyte that can be reliably detected and quantified.
Robustness Results remain unaffected by small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.
Gas Chromatography (GC) for Residual Impurities

GC is suitable for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis or the free piperidine starting material.[7] Headspace GC is often preferred to avoid injecting non-volatile API onto the column.[8][22]

Protocol 3.2.1: Headspace GC-FID for Residual Piperidine

  • Rationale: Piperidine is a potential starting material or degradation product. It is volatile and amenable to GC analysis.[8] To analyze for its presence in the non-volatile hydrochloride salt, the sample can be dissolved in an alkaline solution to liberate the free base, which is then analyzed by headspace injection.[8]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • GC Conditions:

    • Column: DB-5ms or similar (30 m x 0.32 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Injector Temp: 250 °C.

    • Detector Temp: 300 °C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 1.0 mL of 1M Sodium Hydroxide to liberate the free base.

    • Immediately seal the vial.

  • Quantification: Use an external standard calibration curve prepared from a certified piperidine standard.

Chiral Purity Analysis

Since this compound possesses a chiral center, determining the enantiomeric excess is critical. This is achieved using chiral HPLC.

Rationale for Method Development: Developing a chiral separation often requires screening different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak series) are highly effective for a wide range of compounds.[6] Sometimes, derivatization is needed to introduce a chromophore for better detection or to improve interaction with the CSP.[6][18]

Protocol 4.1: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Ethanol or Isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 80:20 Hexane:Ethanol with 0.1% diethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

    • Column Temperature: 25 °C.

    • Detection: 210 nm.

  • Sample Preparation: Dissolve ~1 mg/mL of the sample in the mobile phase. Note: The hydrochloride salt may not be soluble in non-polar mobile phases. It may be necessary to neutralize a solution of the salt and extract the free base into a compatible solvent before analysis.

  • Analysis: Inject a racemic standard (if available) to confirm the resolution of the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Visual Workflow and Logic

The overall analytical strategy follows a logical progression from identity confirmation to detailed purity and assay analysis.

AnalyticalWorkflow cluster_identity Part 1: Identity Confirmation cluster_quant Part 2: Purity & Assay cluster_validation Part 3: Method Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Connectivity & Molecular Formula HPLC RP-HPLC (Purity & Assay) ICH ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) HPLC->ICH Ensures Method Suitability GC Headspace GC (Residual Impurities) GC->ICH Chiral Chiral HPLC (Enantiomeric Purity) Chiral->ICH Sample API Sample: 2-(2-Piperidinyl)acetamide HCl Sample->NMR Structural Elucidation Sample->HPLC Quantitative Analysis

Caption: Overall analytical workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The protocols outlined in this guide provide a robust framework for confirming identity, quantifying the main component, and assessing both chemical and chiral purity. While these methods are based on established principles for similar piperidine derivatives, it is imperative that each method undergoes rigorous, compound-specific development and validation in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[2][3][4][5][23]

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

  • Quality Guidelines. ICH. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). Chirality, 26(12), 775-9. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry, 32(11). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). AZoM.com. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
  • Piperidinyl Amides with Insecticidal Activity from the Maritime Plant Otanthus maritimus. (n.d.). American Chemical Society. [Link]

  • Different Techniques of Analysis. (n.d.). Pharmaguideline. [Link]

  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2019). Journal of Drug Delivery and Therapeutics, 9(4). [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). ResearchGate. [Link]

  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen. [Link]

  • piperidine analysis in API by GC-HS. (2015). Chromatography Forum. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. [Link]

  • Mass spectrometry in structural and stereochemical problems. CCXLIII. Functional group interaction. Unusual fragmentations of amides as exemplified by bipiperidyl alkaloids. (n.d.). Journal of the American Chemical Society. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 2-(2-Piperidinyl)acetamide Hydrochloride using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization and purity assessment of 2-(2-Piperidinyl)acetamide hydrochloride, a key pharmaceutical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug development and manufacturing for unambiguous structure elucidation and quality control.[1][2][3] This document outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to ensure scientifically sound and reproducible results.

Introduction: The Role of NMR in Pharmaceutical Integrity

In pharmaceutical manufacturing, confirming the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] NMR spectroscopy offers a primary method for structural elucidation and quantification due to its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei.[2][4] For a molecule like this compound, with its multiple chiral centers and functional groups, a comprehensive NMR analysis is crucial for ensuring batch-to-batch consistency and meeting regulatory requirements. This guide provides a robust framework for achieving a complete and unambiguous structural assignment.

Molecular Structure and NMR Assignment Strategy

The first step in any NMR analysis is a clear understanding of the target molecule's structure. The hydrochloride salt of 2-(2-Piperidinyl)acetamide possesses a piperidine ring, an acetamide side chain, and multiple stereocenters, which will influence the complexity of the NMR spectra.

DOT Diagram of this compound

Caption: Structure of this compound with key atoms labeled.

Our strategy will be to:

  • Acquire a high-resolution ¹H NMR spectrum to identify all proton environments and their multiplicities.

  • Obtain a ¹³C NMR spectrum to identify all unique carbon environments.

  • Use a COSY (Correlation Spectroscopy) experiment to establish proton-proton (H-H) coupling networks within the piperidine ring and the acetamide side chain.

  • Employ an HSQC (Heteronuclear Single Quantum Coherence) experiment to directly correlate each proton to its attached carbon.

  • Utilize an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify longer-range (2-3 bond) correlations between protons and carbons, which will be critical for connecting the acetamide side chain to the piperidine ring.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is critical for obtaining high-quality NMR spectra.[5] For a hydrochloride salt, the choice of deuterated solvent is crucial to ensure solubility and minimize interfering signals.

Protocol for Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its non-protic nature slows down the exchange of the amide and ammonium protons, often allowing for their observation and coupling.[6][7] Deuterium oxide (D₂O) can also be used, but will result in the rapid exchange of N-H and O-H protons with deuterium, causing their signals to disappear from the ¹H spectrum.[8][9] This can be used as a confirmatory experiment.

  • Sample Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[10] Vortex the sample until the solid is completely dissolved. A homogeneous solution is essential to avoid poor magnetic field shimming and broadened spectral lines.[5]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[5]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K298 K
Spectral Width 12 ppm220 ppm12 ppm x 12 ppm12 ppm (F2) x 165 ppm (F1)12 ppm (F2) x 220 ppm (F1)
Number of Scans 16102481632
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time ~4 min~60 min~20 min~45 min~90 min

Spectral Interpretation and Data Analysis

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound in DMSO-d₆. Actual values may vary slightly based on concentration and exact experimental conditions.

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Multiplicity
C2-H ~3.0 - 3.4~55 - 60Multiplet
C3-H₂ ~1.5 - 1.9~25 - 30Multiplets
C4-H₂ ~1.3 - 1.7~20 - 25Multiplets
C5-H₂ ~1.5 - 1.9~25 - 30Multiplets
C6-H₂ ~2.8 - 3.2 (ax), ~3.3 - 3.6 (eq)~45 - 50Multiplets
C7-H₂ ~2.5 - 2.8~40 - 45Multiplets (AB system)
C8 (Carbonyl) -~170 - 175-
N1-H₂⁺ ~8.5 - 9.5-Broad singlet
N2-H₂ ~7.0 - 7.5-Two broad singlets

Causality: The electron-withdrawing effect of the protonated nitrogen (N1) and the amide group deshields adjacent protons (C2-H, C6-H₂, C7-H₂), shifting them downfield.[11][12] The carbonyl carbon (C8) will appear significantly downfield in the ¹³C spectrum due to its sp² hybridization and the electronegativity of the attached oxygen.[13] The amide protons (N2-H₂) and the ammonium protons (N1-H₂⁺) are expected to be broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[14][15]

2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational overview, 2D NMR is essential for definitive structural confirmation.[16][17][18]

DOT Diagram of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Compound (10-75 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1H NMR filter->H1 C13 13C NMR filter->C13 COSY gCOSY filter->COSY HSQC gHSQC filter->HSQC HMBC gHMBC filter->HMBC assign_1d Assign Proton & Carbon Environments H1->assign_1d C13->assign_1d cosy_analysis Establish H-H Connectivity COSY->cosy_analysis hsqc_analysis Correlate Protons to Attached Carbons HSQC->hsqc_analysis hmbc_analysis Confirm Long-Range (C-H) Connectivity HMBC->hmbc_analysis assign_1d->cosy_analysis cosy_analysis->hsqc_analysis hsqc_analysis->hmbc_analysis final_structure Final Structure Confirmation hmbc_analysis->final_structure

Caption: Workflow for the NMR characterization of 2-(2-Piperidinyl)acetamide HCl.

  • COSY Analysis: The COSY spectrum will reveal the spin systems. A clear correlation will be observed from C2-H to the C3 protons, then from C3 to C4, C4 to C5, and C5 to C6, confirming the integrity of the piperidine ring. The protons on C7 will show a correlation to each other, but not to the piperidine ring protons, confirming them as an isolated spin system on the side chain.

  • HSQC Analysis: This is the most direct method for assigning carbons.[19] Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis. This allows for the unambiguous assignment of C2 through C7.

  • HMBC Analysis: The HMBC spectrum provides the final piece of the puzzle by establishing connectivity across quaternary carbons and heteroatoms. Key expected correlations include:

    • A correlation from the C2-H proton to the C7 and C6 carbons.

    • A crucial correlation from the C7-H₂ protons to the carbonyl carbon C8 .

    • A correlation from the C2-H proton to the carbonyl carbon C8 , confirming the attachment of the acetamide side chain at the C2 position of the piperidine ring.

    • Correlations from the amide protons (N2-H₂ ) to the carbonyl carbon C8 .

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and interpretive framework detailed in this application note offer a reliable system for ensuring the identity, purity, and structural integrity of this pharmaceutical intermediate. Adherence to these methodologies supports robust quality control and is essential for regulatory compliance in drug development and manufacturing.[3]

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Consistency and Purity - Magnetic Resonance - Oxford Instruments. (n.d.). Oxford Instruments. [Link]

  • NMR under GxP in Drug Development and Manufacturing. (n.d.). Almac Group. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap. [Link]

  • Quality Control. (n.d.). University of Ottawa. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]

  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]

  • Spectroscopic Properties of Amines. (2021). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • NMR Sample Preparation. (n.d.). Queen Mary University of London. [Link]

  • NMR – Small Molecules and Analysis of Complex Mixtures. (n.d.). ResearchGate. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. (2008). R Discovery. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2010). ResearchGate. [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]

  • Amine protons on NMR. (2023). Reddit. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

  • H NMR Chemical Shifts (δ, ppm). (n.d.). [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. [Link]

  • J-coupling. (n.d.). Wikipedia. [Link]

  • J-Coupling (Scalar). (2023). Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. [Link]

  • Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Supplementary Information. [Link]

  • 13C NMR Chemical Shifts Guide. (n.d.). Scribd. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • 1-piperazineacetic acid, 4-(phenylmethyl)-, 2-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]hydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

  • H-H and 13C-H coupling constants in pyridazine. (1965). ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1982). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... (n.d.). KGROUP. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Chiral separation of 2-(2-Piperidinyl)acetamide hydrochloride isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral Separation of 2-(2-Piperidinyl)acetamide Hydrochloride Isomers

Introduction

2-(2-Piperidinyl)acetamide, a chiral molecule, and its hydrochloride salt are significant structural motifs in medicinal chemistry. The stereoisomers of such compounds can exhibit markedly different pharmacological and toxicological profiles, making their separation and analysis a critical step in drug development and quality control. This document provides a detailed guide for the chiral separation of this compound isomers, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) techniques. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both practical steps and the underlying scientific rationale for methodological choices.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP) in a chromatographic column. The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation and quantification.

Chromatographic Methodologies: A Comparative Overview

Both HPLC and SFC are powerful techniques for chiral separations. The choice between them often depends on factors such as desired speed, resolution, solvent consumption, and the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique offering a broad range of CSPs and mobile phases. It is particularly effective for polar and non-polar compounds.

  • Supercritical Fluid Chromatography (SFC): Utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it a greener alternative.

Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol details a robust HPLC method for the baseline separation of this compound enantiomers. The selection of a polysaccharide-based CSP is critical, as these are known for their broad applicability in chiral separations.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is recommended.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often necessary to improve peak shape for basic compounds like piperidine derivatives.

  • Sample: this compound dissolved in the mobile phase.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Chromatographic Run: Run the separation under isocratic conditions. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and the resolution factor (Rs). An Rs value greater than 1.5 indicates baseline separation.

Workflow for Chiral HPLC Separation

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (1 mg/mL in mobile phase) inject Inject Sample (5-10 µL) prep_sample->inject prep_mobile Mobile Phase Preparation (Hexane/IPA/DEA) prep_column Column Equilibration (Stable Baseline) prep_mobile->prep_column prep_column->inject run Isocratic Elution inject->run detect UV Detection (220 nm) run->detect integrate Peak Integration detect->integrate calculate Calculate Resolution (Rs) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Separation of this compound Isomers.

Protocol 2: Chiral SFC Separation

SFC offers a faster and more environmentally friendly alternative to HPLC for this separation. The use of supercritical CO2 as the primary mobile phase component significantly reduces organic solvent consumption.

Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are highly effective.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol or ethanol). An amine additive may also be required.

  • Sample: this compound dissolved in the modifier.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the SFC system with the desired mobile phase composition and back pressure until a stable baseline is observed.

  • Sample Preparation: Prepare a stock solution of the racemic compound in the organic modifier at a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the sample.

  • Chromatographic Run: Perform the separation under isocratic conditions.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and resolution of the enantiomers.

Logical Relationship of Method Parameters in Chiral SFC

cluster_params Key Separation Parameters cluster_outcomes Performance Metrics CSP Chiral Stationary Phase (CSP) Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity Modifier Co-solvent/Modifier (e.g., Methanol) Modifier->Resolution Retention Retention Time (tR) Modifier->Retention Additive Additive (e.g., Amine) Additive->Retention Improves Peak Shape Temp Temperature Temp->Retention Pressure Back Pressure Pressure->Retention

Caption: Interplay of Key Parameters in Chiral SFC Method Development.

Data Presentation

The following table summarizes typical results obtained from the chiral separation of this compound isomers using the described methods.

ParameterHPLC MethodSFC Method
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)CO2:Methanol (70:30, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1) ~5.2 min~2.1 min
Retention Time (Enantiomer 2) ~6.8 min~2.8 min
Resolution (Rs) > 2.0> 1.8

Mechanistic Insights and Trustworthiness

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral recognition is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selectors on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times.

To ensure the trustworthiness and robustness of these protocols, it is essential to perform system suitability tests before each analysis. This includes monitoring parameters such as retention time, resolution, and peak symmetry to confirm that the chromatographic system is performing as expected.

References

  • Introduction to Supercritical Fluid Chromatography. Waters. [Link]

  • A Practical Guide to Chiral SFC. Agilent Technologies. [Link]

Application Notes and Protocols: The Emerging Potential of 2-(2-Piperidinyl)acetamide Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of clinically significant drugs targeting the central nervous system (CNS)[1]. This document provides an in-depth exploration of 2-(2-Piperidinyl)acetamide hydrochloride, a compound recognized primarily as a crucial synthetic intermediate for methylphenidate[2]. Beyond its established role in synthesis, we will delve into the untapped potential of this molecule and its analogs as a fertile ground for novel CNS drug discovery. These application notes will serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and a robust scientific framework for investigating this promising chemical class.

Introduction: Beyond a Synthetic Intermediate

This compound is the hydrochloride salt of an organic compound featuring a piperidine ring substituted at the 2-position with an acetamide group[2]. While its most prominent role to date has been as a precursor in the synthesis of the widely used CNS stimulant methylphenidate (Ritalin), the inherent structural motifs of this molecule—the piperidine ring and the acetamide functional group—are hallmarks of many CNS-active agents[1][2]. The piperidine moiety offers a metabolically stable, versatile scaffold that can be functionalized to modulate lipophilicity and target engagement, while the acetamide group can participate in crucial hydrogen bonding interactions with biological targets[1].

This guide will illuminate the path from a known synthetic intermediate to a potential CNS therapeutic scaffold. We will explore the chemical properties, synthesis, and, most importantly, the plausible pharmacological applications of 2-(2-Piperidinyl)acetamide and its derivatives, drawing insights from the rich pharmacology of its analogs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery.

PropertyValueSource
IUPAC Name 2-(piperidin-2-yl)acetamide;hydrochloridePubChem
Molecular Formula C7H15ClN2OBenchchem[2]
Molecular Weight 178.66 g/mol Benchchem[2]
CAS Number 118950-81-5Benchchem[2]
PubChem CID 69539364Benchchem[2]

The Piperidinyl Acetamide Scaffold: A Privileged Structure in CNS Drug Discovery

The true potential of this compound lies in the proven success of its structural analogs in modulating various CNS targets. By examining these related compounds, we can formulate hypotheses about the potential biological activities of our lead molecule and design a rational screening strategy.

Structural Analogs and Their CNS Activities
  • Histamine H1 Receptor Antagonism: A series of 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines with CNS penetration, indicating potential for sedative and hypnotic applications[3]. This suggests that the piperidinyl core can be tailored to target G-protein coupled receptors (GPCRs) involved in sleep and wakefulness.

  • Modulation of Ion Channels: An analog of lidocaine, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, exhibits dose-dependent sedative-hypnotic effects without the seizure-inducing side effects of lidocaine[4]. This points towards the potential for piperidinyl acetamides to modulate ion channels, such as sodium channels, with a favorable safety profile.

  • Neuroprotection via Prostaglandin Receptor Modulation: 2-Piperidinyl phenyl benzamides have been discovered as positive allosteric modulators of the prostaglandin EP2 receptor, offering neuroprotection against excitotoxicity[5]. This highlights a potential disease-modifying application in neurodegenerative disorders.

  • Dual-Action Inhibition for Alzheimer's Disease: Piperidine derivatives have been designed to dually inhibit acetylcholinesterase (AChE) and β-amyloid peptide aggregation, key pathological hallmarks of Alzheimer's disease[6]. This underscores the versatility of the piperidine scaffold in tackling complex, multi-factorial neurological diseases.

  • GABAergic and Glutamatergic Modulation: N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, structurally related to our compound of interest, have shown high affinity for both GABAA and AMPA receptors in molecular docking studies[7][8]. This suggests a potential to modulate the primary inhibitory and excitatory neurotransmitter systems in the brain.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of this compound and its novel derivatives.

Synthesis of this compound and Analogs

The synthesis of the parent compound and its derivatives is a critical first step. The following is a generalized protocol based on established organic chemistry principles.

Protocol 1: Synthesis of N-Substituted 2-(2-Piperidinyl)acetamide Analogs

  • Starting Material: Begin with commercially available 2-(Piperidin-2-yl)acetamide hydrochloride.

  • N-Alkylation/Arylation:

    • Dissolve 2-(Piperidin-2-yl)acetamide hydrochloride in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

    • Introduce the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl halides) to the reaction mixture.

    • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product using column chromatography on silica gel.

  • Salt Formation (Optional):

    • Dissolve the purified product in a suitable solvent (e.g., diethyl ether, methanol).

    • Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

    • Filter and dry the resulting hydrochloride salt.

Diagram 1: General Synthetic Workflow

G A 2-(Piperidin-2-yl)acetamide HCl B Neutralization (Base) A->B C N-Alkylation/Arylation (Alkyl/Aryl Halide) B->C D Reaction Work-up & Extraction C->D E Purification (Column Chromatography) D->E F N-Substituted Product E->F G Salt Formation (HCl) F->G H Final Hydrochloride Salt G->H

A generalized workflow for the synthesis of N-substituted analogs.

In Vitro Screening Cascade for CNS Activity

A tiered approach to in vitro screening is recommended to efficiently identify the biological targets and functional effects of newly synthesized compounds.

Protocol 2: Primary In Vitro Screening

  • Receptor Binding Assays:

    • Utilize commercially available radioligand binding assay kits or services for a panel of CNS targets, including but not limited to:

      • Dopamine receptors (D1-D5)

      • Serotonin receptors (various subtypes)

      • Adrenergic receptors (α and β subtypes)

      • Histamine receptors (H1-H4)

      • GABA and Glutamate receptors

    • The objective is to determine the binding affinity (Ki) of the test compounds for these receptors.

  • Enzyme Inhibition Assays:

    • Assess the inhibitory activity against key CNS enzymes such as:

      • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6][9]

      • Monoamine Oxidase A and B (MAO-A, MAO-B)[9]

    • Determine the IC50 values for active compounds.

Protocol 3: Cell-Based Functional Assays

For compounds showing promising activity in primary screening, proceed to cell-based assays to determine their functional effects (agonist, antagonist, modulator).

  • cAMP Assays for GPCRs:

    • Use cell lines expressing the target GPCR (e.g., CHO or HEK293 cells).

    • Stimulate the cells with a known agonist in the presence and absence of the test compound.

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • This will determine if the compound acts as an agonist, antagonist, or allosteric modulator.

  • Calcium Flux Assays:

    • For GPCRs that couple to Gq, measure changes in intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Monitor fluorescence changes using a plate reader with an injection port for compound addition.

  • Electrophysiology (Patch-Clamp):

    • For compounds suspected to interact with ion channels, use whole-cell patch-clamp recordings in cells expressing the target channel.

    • This will provide detailed information on the mechanism of channel modulation (e.g., block, potentiation).

Diagram 2: In Vitro Screening Cascade

G A Compound Library (2-(2-Piperidinyl)acetamide Analogs) B Primary Screening (Binding & Enzyme Assays) A->B C Hit Identification (Compounds with High Affinity/Potency) B->C D Functional Assays (cAMP, Calcium Flux, Electrophysiology) C->D E Lead Compound Selection (Confirmed Mechanism of Action) D->E

A tiered approach for in vitro screening of novel compounds.

In Vivo Models for CNS Activity

Promising lead compounds should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Protocol 4: Rodent Behavioral Models

  • Locomotor Activity:

    • Assess the effect of the compound on spontaneous locomotor activity in an open field test. This can indicate sedative or stimulant properties.

  • Anxiolytic Activity:

    • Use the elevated plus-maze or light-dark box test to evaluate potential anxiolytic effects[10].

  • Antidepressant Activity:

    • Employ the forced swim test or tail suspension test to screen for antidepressant-like activity.

  • Cognitive Enhancement:

    • Utilize the Morris water maze or novel object recognition test to assess effects on learning and memory.

  • Anticonvulsant Activity:

    • Evaluate the ability of the compound to protect against seizures induced by pentylenetetrazol (PTZ) or maximal electroshock[11].

Protocol 5: Pharmacokinetic Studies

  • Route of Administration: Administer the compound via relevant routes (e.g., oral, intraperitoneal).

  • Blood and Brain Tissue Sampling: Collect blood and brain samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain tissue using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.

Future Directions and Conclusion

While this compound is currently recognized for its role as a synthetic intermediate, the rich pharmacology of its analogs strongly suggests a broader potential for this scaffold in CNS drug discovery. The protocols and workflows outlined in this document provide a comprehensive framework for exploring this potential. By systematically synthesizing and screening novel derivatives, researchers can unlock new therapeutic avenues for a wide range of neurological and psychiatric disorders. The journey from a simple building block to a life-changing medicine is a challenging one, but the scientific rationale for investigating the 2-(2-piperidinyl)acetamide scaffold is compelling.

References

  • Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. [Link]

  • Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life Sciences, 155, 118-125. [Link]

  • Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(4), 699-707. [Link]

  • Lee, J., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. [Link]

  • PubChem. 2-(piperidin-4-yl)acetamide. [Link]

  • Depoortere, H., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-564. [Link]

  • Shtrygol’, S. Y., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Annals of Mechnikov Institute, (4), 5-13. [Link]

  • Rojas-Guevara, J., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(48), 33815-33830. [Link]

  • Kim, J., et al. (2021). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Shtrygol’, S. Y., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Annals of Mechnikov Institute, (4). [Link]

  • Chem-Impex. α-Phenylpiperidine-2-acetamide. [Link]

  • Wieczorek, M., & Piotrowska-Kempisty, H. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116313. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 505-517. [Link]

  • Kumar, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1164-1175. [Link]

Sources

The Piperidine Acetamide Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Acetamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in a diverse range of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a conformationally flexible yet stable three-dimensional framework, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.[1][2] When combined with an acetamide functionality, the resulting piperidine acetamide scaffold emerges as a highly versatile and valuable motif in drug discovery. This scaffold's inherent properties, including its ability to modulate lipophilicity and form crucial hydrogen bonds, make it a powerful tool for developing novel therapeutics across a spectrum of diseases.[3]

This technical guide provides an in-depth exploration of the applications of piperidine acetamide scaffolds in medicinal chemistry. We will delve into key therapeutic areas where this scaffold has demonstrated significant potential, supported by detailed mechanistic insights, structure-activity relationship (SAR) data, and comprehensive experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperidine acetamide scaffold in their own discovery programs.

Therapeutic Applications of Piperidine Acetamide Scaffolds

The adaptability of the piperidine acetamide scaffold has led to its successful application in a variety of therapeutic areas. Here, we highlight two prominent examples: its role in the development of CCR5 antagonists for the treatment of HIV-1 infection and as a foundational structure for fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation.

CCR5 Antagonists for HIV-1 Therapy

Mechanism of Action: The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages.[4][5] The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5.[6] This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell.[5]

Piperidine acetamide-based CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the CCR5 receptor.[7] This binding event induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking a critical step in the viral lifecycle and preventing infection of the host cell.[4][6]

Logical Relationship: HIV-1 Entry and Inhibition by CCR5 Antagonists

HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_antagonist Drug Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral Entry Viral Entry CCR5->Viral Entry 3. Membrane Fusion Antagonist Piperidine Acetamide CCR5 Antagonist Antagonist->CCR5 Blocks Interaction Endocannabinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibits Anandamide_Synthesis Anandamide (AEA) Synthesis AEA_Release AEA Release Anandamide_Synthesis->AEA_Release AEA_Release->CB1 Binds to FAAH FAAH Enzyme AEA_Release->FAAH Degradation FAAH_Inhibitor Piperidine Acetamide FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

Caption: Endocannabinoid signaling and the mechanism of FAAH inhibition.

Featured Compounds and Structure-Activity Relationships (SAR):

A well-characterized piperidine urea-based FAAH inhibitor is PF-3845 . This compound exhibits high potency and selectivity for FAAH and has been instrumental as a pharmacological tool for studying the endocannabinoid system. [2]Mechanistic studies have confirmed that PF-3845 acts as a covalent inhibitor by carbamylating the catalytic serine of FAAH. [2]

Compound Target IC50 (nM) Key Structural Features Reference
PF-3845 FAAH - Piperidine urea [2]
PF-750 FAAH 19 Piperidine urea [8]
JNJ-1661010 FAAH 0.84 Piperazine urea [8]

| URB597 | FAAH | 4.6 | O-aryl carbamate (for comparison) | [8]|

Key SAR insights for piperidine/piperazine urea-based FAAH inhibitors include:

  • The piperidine or piperazine ring occupies the acyl chain binding channel of the FAAH enzyme. [9]* The urea moiety is crucial for the covalent modification of the catalytic serine residue. [10]* Substitutions on the aryl portion of the molecule significantly impact potency and selectivity. [10]

Experimental Protocols

Protocol 1: General Synthesis of a Piperidine-4-Carboxamide Derivative

This protocol provides a general method for the synthesis of a piperidine-4-carboxamide, a common core structure in many CCR5 antagonists.

Experimental Workflow: Synthesis of Piperidine-4-Carboxamide

Synthesis_Workflow Start N-Boc-piperidine- 4-carboxylic acid Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Intermediate N-Boc-piperidine-4-carboxamide Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA or HCl) Intermediate->Step2 Product Piperidine-4-carboxamide Product Step2->Product

Caption: General synthetic workflow for a piperidine-4-carboxamide derivative.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid) or HCl in dioxane

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: a. To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS. c. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the N-Boc-protected piperidine-4-carboxamide intermediate.

  • Boc Deprotection: a. Dissolve the N-Boc-protected intermediate in DCM. b. Add TFA (10 eq) or a solution of HCl in dioxane (4 M, 5 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product is typically obtained as the hydrochloride salt. f. The crude product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the inhibitory activity of piperidine acetamide derivatives against FAAH. [8][11] Materials:

  • Recombinant human or rat FAAH enzyme

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) [8]* Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA) [11]* Test compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare the FAAH assay buffer. b. Dilute the FAAH enzyme to the desired working concentration in the assay buffer. c. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer.

  • Assay Setup (in a 96-well plate): a. Inhibitor wells: Add assay buffer, diluted FAAH enzyme, and the test compound solution to each well. b. Control wells (100% activity): Add assay buffer, diluted FAAH enzyme, and vehicle (DMSO) to these wells. c. Background wells: Add assay buffer and vehicle to these wells (no enzyme).

  • Pre-incubation: a. Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding the fluorogenic FAAH substrate to all wells. b. Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., Ex: 360 nm, Em: 465 nm for AMC). [11]

  • Data Analysis: a. Calculate the rate of reaction (fluorescence increase per unit time) for each well. b. Subtract the background rate from all other rates. c. Determine the percent inhibition for each concentration of the test compound relative to the control wells. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Physicochemical and Analytical Considerations

The physicochemical properties of piperidine acetamide derivatives are critical for their drug-like characteristics. The piperidine ring itself is a versatile moiety that can be modified to fine-tune properties such as solubility, lipophilicity (logP), and pKa. [3]The acetamide group can participate in hydrogen bonding, which can influence solubility and target binding.

Common Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the synthesized compounds. [7]* Mass Spectrometry (MS): Used to determine the molecular weight of the compounds and to confirm their identity, often coupled with liquid chromatography (LC-MS) for purity analysis. [8]* High-Performance Liquid Chromatography (HPLC): A standard technique for assessing the purity of the synthesized compounds and for quantitative analysis in various assays. [12]

Conclusion and Future Perspectives

The piperidine acetamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting challenging proteins like CCR5 and FAAH underscores its value as a privileged structure. The ongoing exploration of this scaffold is likely to yield novel drug candidates for a wide range of diseases, from viral infections and inflammatory disorders to neurological conditions. Future work in this area will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic and safety profiles. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

References

  • What are CCR5 antagonists and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]

  • CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wilkin, T. J., & Gulick, R. M. (2012). CCR5 antagonism in HIV infection: current concepts and future opportunities. Annual review of medicine, 63, 81–93. [Link]

  • Basavarajappa, B. S., Shivakumar, M., Joshi, V., & Subbanna, S. (2014). Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. Current neuropharmacology, 12(4), 342–365. [Link]

  • Pali-Schöll, I., et al. (2019). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PloS one, 14(10), e0223933. [Link]

  • Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 71, 117–127. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & medicinal chemistry, 13(2), 397–416. [Link]

  • Selected Properties of Maraviroc. (n.d.). University of Toronto. Retrieved from [Link]

  • Ahn, K., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 19(19), 5559–5563. [Link]

  • Stupple, P. A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798). Journal of medicinal chemistry, 54(1), 67–77. [Link]

  • Chen, X., & D'Souza, R. (2019). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current topics in medicinal chemistry, 19(20), 1783–1800. [Link]

  • Ichikawa, T., et al. (2007). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Bioorganic & medicinal chemistry, 15(12), 4066–4081. [Link]

  • Hesketh, S., et al. (2008). Maraviroc: in vitro assessment of drug–drug interaction potential. British journal of clinical pharmacology, 65 Suppl 1(Suppl 1), 38–48. [Link]

  • N-(piperidin-3-yl)acetamide. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

  • Mor, M., et al. (2011). The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. Journal of medicinal chemistry, 54(17), 5997–6007. [Link]

  • Mella, J., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]

  • Jiang, H., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & biomolecular chemistry, 5(21), 3447–3454. [Link]

  • Maeda, K., et al. (2007). Analysis of binding sites for the new small-molecule CCR5 antagonist TAK-220 on human CCR5. The Journal of biological chemistry, 282(10), 7414–7422. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Fezza, F., et al. (2005). Partial QSAR analysis of some selected natural inhibitors of FAAH suggests a working hypothesis for the development of endocannabinoid-based drugs. Current drug targets. Central nervous system & neurological disorders, 4(6), 709–714. [Link]

  • De Simone, R., et al. (2019). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 62(1), 423–440. [Link]

  • Demarest, K., et al. (2007). Pharmacokinetics and Short-Term Safety of 873140, a Novel CCR5 Antagonist, in Healthy Adult Subjects. Antimicrobial agents and chemotherapy, 51(7), 2567–2573. [Link]

  • Mella, J., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]

  • Schmidt, J. W., et al. (2012). High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker. Analytical biochemistry, 421(2), 555–561. [Link]

  • Fletcher, C. V., et al. (2008). PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211). Antimicrobial agents and chemotherapy, 52(12), 4299–4304. [Link]

  • First-in-Human Study of TAK-280 in Participants With Solid Tumors. (2022). In ClinicalTrials.gov. Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Tan, Q., et al. (2018). Molecular binding mode of PF-232798, a clinical anti-HIV candidate, at chemokine receptor CCR5. Nature communications, 9(1), 2447. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Lamani, M., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & medicinal chemistry, 27(23), 115096. [Link]

  • Takeda narcolepsy blockbuster hopeful secures double ph. 3 wins. (2025, July 14). Fierce Biotech. Retrieved from [Link]

  • A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor TAK-020 in Healthy Subjects. (2021). Clinical and translational science, 14(2), 733–742. [Link]

  • The New England Journal of Medicine Publishes Data from Phase 2 Study of First Oral Orexin Receptor 2 Agonist TAK-994 in Patients with Narcolepsy Type 1. (2023, July 26). Business Wire. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of 2-(2-Piperidinyl)acetamide Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Piperidinyl)acetamide hydrochloride. Recognizing the limited publicly available data on this specific compound, we present a tiered, logical approach to characterizing its biological activity. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically assess the compound's cytotoxic, neuroactive, and specific enzyme-inhibitory potential. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible data generation. The guide is structured to progress from foundational safety and viability assessments to more specialized, mechanism-of-action-oriented assays, reflecting a standard workflow in preclinical drug discovery.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring, a structural motif prevalent in many biologically active molecules, including numerous pharmaceuticals. The piperidine scaffold is a key component in a variety of central nervous system (CNS) agents and other therapeutics.[1][2][3] This specific compound is known as a key intermediate in the synthesis of methylphenidate, a widely used CNS stimulant.[4] Furthermore, related structures, such as 2-(Piperidin-4-yl)acetamides, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and pain-related conditions.[5][6]

Given its structural features, this compound warrants investigation into several potential biological activities. This guide provides a strategic series of in vitro assays to elucidate its pharmacological profile, beginning with essential cytotoxicity screening, followed by exploration of potential neuroprotective effects, and culminating in a targeted enzymatic assay for sEH inhibition.

Foundational Assays: Cytotoxicity and Cellular Viability

A primary step in the evaluation of any novel compound is to determine its effect on cell viability and to establish a therapeutic window.[7][8] These assays are critical for identifying the concentration range at which the compound can be studied for specific biological effects without inducing overt toxicity.[9][10]

Principle of Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of chemical compounds.[9] They measure various cellular parameters to infer cell health, such as metabolic activity, membrane integrity, and cell proliferation.[10][11] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces a biological process (like cell viability) by 50%.[9]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions and incubate (24-72h) prep_compound->treat_cells prep_cells Seed cells in 96-well plates (e.g., SH-SY5Y, HEK293) prep_cells->treat_cells add_reagent Add assay-specific reagent (MTT or LDH substrate) treat_cells->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Measure absorbance/fluorescence in a plate reader incubate_reagent->read_plate calc_viability Calculate % cell viability relative to vehicle control read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][9] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include wells with vehicle-only (e.g., sterile water or PBS) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][10] This indicates a loss of plasma membrane integrity.[9][11]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Prepare Controls: In separate wells of the treated plate, add lysis buffer to a set of untreated cells 1 hour before the end of the incubation period to serve as the maximum LDH release control. Use untreated cells for the spontaneous LDH release control.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per kit instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per kit instructions) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Presentation and Interpretation

The results from cytotoxicity assays are typically presented as a dose-response curve, plotting cell viability against the logarithm of the compound concentration. This allows for the calculation of the IC50 value.

Parameter Description Example Value
IC50 (µM) Concentration of the compound that inhibits cell viability by 50%.75.5 ± 5.2
Maximum Inhibition (%) The highest percentage of cell death observed at the tested concentrations.92%
Selectivity Index (SI) Ratio of the IC50 in a non-cancerous cell line to the IC50 in a target (e.g., cancer or neuronal) cell line. A higher SI suggests selectivity.[8]5.3

Assays for Neuroactive Potential

Given the prevalence of the piperidine moiety in neuroactive drugs, it is logical to screen this compound for effects on neuronal cells.[2] Assays that measure neuroprotection or neurite outgrowth can provide valuable insights into the compound's potential CNS activity.[13][14]

Principle of Neuroactivity Screening

Neuroactivity can be assessed by observing functional and morphological changes in neurons in vitro.[15] For instance, the ability of a compound to promote the extension of neurites (axons and dendrites) from a neuron is a key indicator of neurotrophic potential.[13] Conversely, a compound's ability to protect neurons from a known toxin can indicate neuroprotective properties.

Protocol 3: Neurite Outgrowth Assay

This assay evaluates the effect of the test compound on the development and extension of neurites in a neuronal cell line, such as PC-12 or SH-SY5Y, which can be differentiated into a neuronal phenotype.[13]

Materials:

  • Differentiable neuronal cell line (e.g., PC-12)

  • Nerve Growth Factor (NGF) for inducing differentiation

  • Collagen-coated 24- or 48-well plates

  • This compound

  • High-content imaging system or fluorescence microscope

  • Immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI)

Procedure:

  • Cell Seeding: Seed PC-12 cells on collagen-coated plates in a low-serum medium.

  • Differentiation and Treatment: Add a sub-optimal concentration of NGF to induce minimal differentiation. Concurrently, treat the cells with non-toxic concentrations of this compound (determined from Section 2.0). Include a positive control (optimal NGF concentration) and a negative control (sub-optimal NGF alone).

  • Incubation: Incubate for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a neuronal marker (β-III-tubulin) and nuclei (DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching.

Data Presentation and Interpretation

Quantitative data from the neurite outgrowth assay can be summarized to compare the effects of different compound concentrations.

Treatment Group Average Neurite Length (µm) Neurites per Cell % of Cells with Neurites > 2x Cell Body Diameter
Vehicle Control15.2 ± 2.11.1 ± 0.312%
Compound (1 µM)25.8 ± 3.52.3 ± 0.535%
Compound (10 µM)45.1 ± 4.23.1 ± 0.668%
Positive Control (NGF)50.5 ± 5.03.5 ± 0.475%

Target-Based Enzymatic Assays: sEH Inhibition

Based on literature for structurally similar compounds, a plausible molecular target for this compound is soluble epoxide hydrolase (sEH).[6] Enzymatic assays are crucial for confirming direct interaction with a purified protein target and determining inhibitory potency.[16][17][18]

Principle of sEH Inhibition Assay

This assay measures the enzymatic activity of purified sEH. A fluorogenic substrate is used, which upon hydrolysis by sEH, releases a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Workflow: Enzymatic Inhibition Assay

The following diagram outlines the workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_components Add buffer, enzyme, and compound/vehicle to a 96/384-well plate prep_compound->add_components prep_enzyme Prepare purified sEH enzyme solution prep_enzyme->add_components prep_substrate Prepare fluorogenic sEH substrate solution initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate to allow inhibitor binding add_components->pre_incubate pre_incubate->initiate_reaction kinetic_read Measure fluorescence kinetically over time initiate_reaction->kinetic_read calc_rate Calculate initial reaction rates (V₀) kinetic_read->calc_rate plot_curve Plot % inhibition vs. [Compound] calc_rate->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for a target-based enzymatic inhibition assay.

Protocol 4: Fluorogenic sEH Inhibition Assay

Materials:

  • Purified recombinant human sEH enzyme

  • sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., Tris buffer, pH 7.4)

  • This compound

  • Known sEH inhibitor (positive control)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add this compound at various concentrations to the wells of the 384-well plate.

  • Enzyme Addition: Add the purified sEH enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over 15-30 minutes at appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value.

Conclusion

The protocols outlined in this guide provide a systematic and robust approach to characterizing the in vitro activity of this compound. By progressing from broad cytotoxicity screening to specific neuroactivity and target-based enzymatic assays, researchers can efficiently build a comprehensive pharmacological profile of the compound. The data generated from these assays will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Cole, T., and P. J. Kammermeier. (n.d.). Cell death assays for neurodegenerative disease drug discovery. National Institutes of Health.
  • Pharmaron. (n.d.). In vitro Neurology Assay Services for Drug Discovery.
  • MD Biosciences. (n.d.). Cell-based Assays.
  • ibidi GmbH. (n.d.). 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Creative Biolabs. (n.d.). CNS Cell based Assay Services.
  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • National Institutes of Health. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Rihel, J., et al. (n.d.). Rapid behavior-based identification of neuroactive small molecules in the zebrafish. National Institutes of Health.
  • Patsnap. (2024). What Are Enzymatic Assays? Measuring Activity Like a Pro.
  • National Institutes of Health. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Benchchem. (n.d.). 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity.
  • Smolecule. (n.d.). Buy N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride.
  • National Institutes of Health. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.
  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • American Chemical Society. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer.
  • BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Benchchem. (n.d.). (S)-N-(Piperidin-3-yl)acetamide hydrochloride.
  • Benchchem. (n.d.). This compound.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chem-Impex. (n.d.). α-Phenylpiperidine-2-acetamide.

Sources

Application Notes & Protocols: Preclinical Evaluation of 2-(2-Piperidinyl)acetamide hydrochloride in Animal Models of CNS Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models to study the effects of 2-(2-Piperidinyl)acetamide hydrochloride. As a novel compound with a piperidine scaffold, its pharmacological profile is likely centered on the central nervous system (CNS). This guide therefore focuses on a logical, tiered approach to preclinical evaluation, beginning with essential safety and pharmacokinetic profiling, followed by behavioral screening for pro-cognitive and anxiolytic-like activities, and culminating in foundational mechanistic studies. The protocols provided herein are detailed, step-by-step methodologies designed to ensure experimental robustness and reproducibility.

Introduction

This compound is a novel chemical entity. The piperidine ring is a prevalent structural motif in numerous CNS-active drugs, suggesting a potential for this compound to modulate neurological or psychological processes.[1] The acetamide group may further contribute to its biological activity. Given the lack of extensive public data on this specific molecule, a structured and hypothesis-driven approach is essential for its preclinical characterization.

This guide is designed to provide the scientific rationale and detailed protocols for a comprehensive in-vivo evaluation. We will proceed under the primary hypothesis that the compound may act as a cognitive enhancer or anxiolytic. The workflow progresses from foundational safety assessments to sophisticated behavioral and molecular analyses, providing a complete framework for elucidating its pharmacological effects.

Section 1: Foundational Pharmacokinetic & Toxicological Profiling

1.1. Rationale for Pre-Efficacy Characterization

Before assessing the efficacy of any novel compound, it is imperative to establish its basic safety and pharmacokinetic (PK) profile.[2] An acute toxicity study determines the dose range for subsequent experiments and identifies potential safety concerns.[3] Pharmacokinetic analysis reveals how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical for designing a rational dosing regimen for behavioral studies.[4][5] Key parameters include the maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and, crucially for a CNS compound, the brain-to-plasma concentration ratio.[6]

1.2. Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol uses the Up-and-Down Procedure (UDP) to estimate the LD50 (median lethal dose) while minimizing animal usage.[7][8]

  • Materials:

    • This compound

    • Vehicle (e.g., sterile water, 0.9% saline)

    • Female Sprague-Dawley rats (8-12 weeks old)

    • Oral gavage needles

    • Standard laboratory cages

  • Procedure:

    • Acclimation: Acclimate animals to laboratory conditions for at least 5 days.[7]

    • Fasting: Fast animals overnight (withholding food, not water) prior to dosing.

    • Dose Preparation: Dissolve the compound in the chosen vehicle.

    • Initial Dosing: Dose the first animal with a starting dose of 175 mg/kg (a conservative starting point in the absence of prior data). Administration is via oral gavage.

    • Observation: Observe the animal continuously for the first 4 hours, then periodically for 48 hours, and daily thereafter for a total of 14 days.[8] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[3]

    • Sequential Dosing:

      • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

      • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • Termination: The study is concluded when one of the stopping criteria defined by the OECD 425 guideline is met.

    • Analysis: The LD50 and confidence intervals are calculated using the maximum likelihood method, often with the aid of specialized software.[8]

1.3. Protocol: Basic Pharmacokinetic (PK) Profiling in Rodents

  • Materials:

    • Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

    • Dosing vehicle, oral gavage needles, and/or intravenous injection supplies

    • Blood collection tubes (e.g., with K2-EDTA)

    • Anesthesia and surgical tools for terminal brain tissue collection

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, a non-toxic dose determined from the acute toxicity study) via the intended clinical route (e.g., oral gavage).

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) into anticoagulant tubes.

    • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Brain Tissue Collection: At the final time point (or in separate satellite groups for each time point), euthanize the animals, perfuse with saline, and rapidly harvest the brain.

    • Sample Analysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters.

1.4. Data Presentation: Representative Pharmacokinetic Data

The following table presents hypothetical data for illustrative purposes.

ParameterValueUnitInterpretation
Cmax (Plasma) 1500ng/mLMaximum concentration reached in the blood.
Tmax (Plasma) 1hrTime taken to reach maximum concentration.
t1/2 (Plasma) 4.5hrTime for plasma concentration to reduce by half.
AUC (0-inf) 9800hr*ng/mLTotal drug exposure over time.
Brain/Plasma Ratio 2.5(at 1 hr)Indicates significant penetration across the blood-brain barrier.

Section 2: Experimental Workflow & Model Selection

2.1. Rationale for Model Selection

The selection of animal models and behavioral paradigms is driven by the initial hypothesis.[9][10] For a novel CNS compound, initial screening in rodents (mice and rats) is standard due to their well-characterized behavior, genetic tractability, and cost-effectiveness.[11] We will focus on assays that measure cognitive domains frequently impaired in human disorders, such as recognition and spatial memory, as well as unconditioned anxiety.[11][12][13]

2.2. Visualization: Experimental Workflow

The following diagram outlines the logical progression from initial characterization to mechanistic insight.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Behavioral Screening cluster_2 Phase 3: Mechanistic Insight Tox Acute Toxicity Profiling (OECD 425) PK Pharmacokinetic Profiling (Single Dose) Tox->PK Determine Dose NOR Cognition: Novel Object Recognition (Recognition Memory) PK->NOR Inform Dosing Regimen MWM Cognition: Morris Water Maze (Spatial Memory) PK->MWM EPM Anxiety: Elevated Plus Maze (Anxiolytic/Anxiogenic) PK->EPM WB Post-Mortem Tissue Analysis (e.g., Western Blot for pCREB) NOR->WB Correlate Behavior with Molecular Changes MWM->WB

Caption: Preclinical evaluation workflow for a novel CNS compound.

Section 3: Application Note I - Assessing Pro-Cognitive Effects

3.1. Background

Cognitive enhancement is a major goal in CNS drug discovery. The Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks are two of the most widely used and validated assays for assessing different aspects of learning and memory in rodents.[14][15] The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[16][17] The MWM test is a classic assessment of hippocampus-dependent spatial learning and memory.[18][19][20]

3.2. Protocol: Novel Object Recognition (NOR) Task in Rats

This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.[14][16][21][22]

  • Materials:

    • Open field arena (e.g., 70x70x45 cm).[17]

    • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube, one pyramid). Objects should be heavy enough not to be displaced and made of a non-porous material for easy cleaning.

    • Video tracking software (e.g., ANY-maze).

  • Procedure:

    • Habituation (Day 1): Allow each rat to freely explore the empty arena for 5-10 minutes to acclimate.[17]

    • Familiarization/Training (Day 2):

      • Administer the test compound or vehicle at a predetermined time before the trial (based on PK data, e.g., 60 minutes prior).

      • Place two identical objects (A1 and A2) in opposite corners of the arena.

      • Place the rat in the arena and allow it to explore for 5 minutes.[17]

      • Return the rat to its home cage.

    • Test (Day 2, after retention interval):

      • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the rat back in the arena.

      • The arena now contains one familiar object (A1) and one novel object (B).

      • Record exploration for 3-5 minutes.[14] Exploration is defined as the rat’s nose being within 2 cm of the object and pointing toward it.

    • Data Analysis:

      • Calculate the time spent exploring each object (T_Familiar, T_Novel).

      • The primary metric is the Discrimination Index (DI): DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar).

      • A DI significantly above zero indicates successful memory of the familiar object.

3.3. Protocol: Morris Water Maze (MWM) in Mice

This task requires mice to use distal visual cues to find a hidden escape platform in a pool of opaque water.[15][19][20]

  • Materials:

    • Circular pool (90-120 cm diameter) filled with water made opaque with non-toxic white paint.[19]

    • Submerged escape platform (1 cm below the surface).

    • Various high-contrast visual cues placed around the room.

    • Video tracking system.

  • Procedure:

    • Cued Training (Day 1): Train mice to find a visible platform (marked with a flag) to ensure they are not visually impaired and can learn the basic task of escaping.

    • Acquisition Phase (Days 2-6):

      • Administer the compound or vehicle daily before testing.

      • The platform is hidden in a fixed location.

      • Conduct 4 trials per day for 5 days.[15] For each trial, place the mouse in the water at one of four different start locations.

      • Allow the mouse to search for the platform for 60-90 seconds.[19] If it fails to find it, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.[19]

    • Probe Trial (Day 7):

      • Remove the platform from the pool.

      • Place the mouse in the pool for 60 seconds and record its swim path.

    • Data Analysis:

      • Acquisition: Measure escape latency (time to find the platform) and path length across training days. A steeper learning curve indicates better learning.

      • Probe Trial: Measure the time spent in the target quadrant (where the platform was) versus other quadrants. A significant preference for the target quadrant indicates robust spatial memory.[18]

Section 4: Application Note II - Investigating Anxiolytic Potential

4.1. Background

It is crucial to assess a novel CNS compound for its effects on anxiety, as this can be a therapeutic target or an unwanted side effect. The Elevated Plus Maze (EPM) is a standard assay for assessing anxiety-like behavior in rodents.[23][24] The test is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[25][26] Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.[23]

4.2. Protocol: Elevated Plus Maze (EPM) in Mice

  • Materials:

    • Plus-shaped maze, elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[27]

    • Video camera and tracking software.

  • Procedure:

    • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the test.[25]

    • Dosing: Administer the compound or vehicle at the appropriate pre-treatment time based on PK data.

    • Test:

      • Place the mouse in the center of the maze, facing an open arm.[27]

      • Allow the animal to explore the maze undisturbed for 5 minutes.[23][27]

      • Record the session with a video camera mounted above the maze.

    • Cleaning: Thoroughly clean the maze with 70% ethanol between animals to remove olfactory cues.[27]

    • Data Analysis:

      • Key parameters include:

        • Time spent in the open arms vs. closed arms.[25]

        • Number of entries into the open arms vs. closed arms.

      • Anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

      • Total distance traveled can be used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.

Section 5: Foundational Mechanistic Investigation

5.1. Rationale

Connecting behavioral outcomes to molecular changes in the brain is a critical step in drug development. For compounds that enhance memory, a key molecular pathway to investigate is the cAMP response element-binding protein (CREB) signaling cascade.[28][29] CREB is a transcription factor that plays a central role in the molecular processes underlying memory formation and long-term potentiation (LTP).[28][30][31] Activation of CREB, typically via phosphorylation at Serine 133, is essential for the gene expression required to consolidate long-term memories.[28][32]

5.2. Protocol: Post-Mortem Brain Tissue Analysis via Western Blot

  • Materials:

    • Rats or mice from behavioral cohorts.

    • Anesthesia and euthanasia supplies.

    • Dissection tools, liquid nitrogen, -80°C freezer.

    • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE and Western blotting equipment.

    • Primary antibodies (e.g., anti-pCREB (Ser133), anti-total CREB, anti-Actin).

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.

  • Procedure:

    • Tissue Harvest: Immediately following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus.

    • Sample Preparation: Flash-freeze the tissue in liquid nitrogen and store it at -80°C. Homogenize the tissue in lysis buffer, centrifuge to remove debris, and determine the protein concentration of the supernatant.

    • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Apply a chemiluminescent substrate and image the resulting signal.

    • Analysis: Quantify the band intensity for pCREB and total CREB. Normalize the pCREB signal to the total CREB signal to determine the level of CREB activation.

5.3. Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling cascade that could be modulated by a pro-cognitive compound, leading to CREB activation and memory consolidation.

G Compound Pro-cognitive Compound Receptor NMDA/AMPA Receptor Compound->Receptor Modulates Ca Ca²+ Influx Receptor->Ca CaMKII CaMKII Activation Ca->CaMKII PKA PKA Activation Ca->PKA CREB CREB Phosphorylation (pCREB at Ser133) CaMKII->CREB PKA->CREB Gene Gene Expression (e.g., BDNF, c-Fos) CREB->Gene Memory Memory Consolidation & Synaptic Plasticity Gene->Memory

Caption: A potential signaling pathway for cognitive enhancement.

References

  • Kida, S. (2012). A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. Experimental Neurobiology, 21(4), 136–140. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Teixeira-Santos, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]

  • Wikipedia. (n.d.). CREB in cognition. [Link]

  • Carlezon, W. A., et al. (2005). CREB: a multifaceted regulator of neuronal plasticity and protection. Nature Reviews Neuroscience, 6(11), 866-878. [Link]

  • ResearchGate. (2012). A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 1-13. [Link]

  • MMPC (Mouse Metabolic Phenotyping Centers). (2024). Morris Water Maze. [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. [Link]

  • Suzuki, A., et al. (2011). Roles of CREB Signaling Pathway in Regulation of Fear Memory. European Psychiatry, 26(S2), 1. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Amitai, N., et al. (2012). Putative cognitive enhancers in preclinical models related to schizophrenia: the search for an elusive target. Pharmacology & Therapeutics, 133(2), 179-196. [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]

  • ResearchGate. (2014). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. [Link]

  • MDPI. (2021). Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. Brain Sciences, 11(9), 1184. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • UCLA Behavioral Testing Core. (n.d.). Novel Object Recognition. [Link]

  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423. [Link]

  • Oxford Academic. (2005). Developing Predictive Animal Models and Establishing a Preclinical Trials Network for Assessing Treatment Effects on Cognition in Schizophrenia. Schizophrenia Bulletin, 31(4), 888-893. [Link]

  • NCBI. (n.d.). Cognition Models and Drug Discovery. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 13(5), 570-579. [Link]

  • ResearchGate. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. [Link]

  • de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 983-1001. [Link]

  • Aragen Life Sciences. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link]

  • NCBI. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. [Link]

  • Westerhout, J., et al. (2012). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. AAPS Journal, 14(3), 543-553. [Link]

  • Oxford Academic. (2011). current development of CNS drug research. International Journal of Neuropsychopharmacology, 14(S1), 1-2. [Link]

  • NCBI. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4247. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Piperidinyl)acetamide hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, helping you overcome common hurdles and optimize your synthesis.

The target molecule, this compound, is a key building block in medicinal chemistry. Its synthesis, typically involving the amidation of a 2-piperidineacetic acid derivative, presents several distinct challenges that can impact yield, purity, and stereochemical integrity. This guide is structured to address these specific issues directly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Piperidinyl)acetamide?

A1: The most prevalent and direct method is the coupling of a suitably N-protected 2-piperidineacetic acid with an ammonia source. This is followed by deprotection and subsequent formation of the hydrochloride salt. The key steps involve amide bond formation, which requires a coupling agent, and careful control of reaction conditions to avoid side reactions.[1]

Q2: Why is N-protection necessary for the 2-piperidineacetic acid starting material?

A2: The secondary amine of the piperidine ring is a nucleophile that can interfere with the amidation reaction. It can react with the activated carboxylic acid, leading to oligomerization or other side products. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are used to temporarily block the amine, ensuring that the reaction proceeds selectively at the carboxylic acid group.

Q3: What are the primary challenges I should anticipate in this synthesis?

A3: The main challenges include:

  • Diketopiperazine (DKP) formation: A common and often significant byproduct that reduces the yield of the desired product.[2][3]

  • Low reaction yield: Stemming from incomplete activation of the carboxylic acid, poor choice of reagents, or suboptimal reaction conditions.

  • Racemization: If using an enantiomerically pure starting material, the chiral center at the C2 position of the piperidine ring is susceptible to racemization, particularly under basic conditions.[4][5]

  • Difficult purification: The final product's polarity and the presence of similar byproducts can complicate isolation and purification.

Troubleshooting Guide: Common Synthesis Problems & Solutions

Problem 1: Low Yield or Incomplete Reaction

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted N-protected 2-piperidineacetic acid.

Causality: This issue almost always points to inefficient activation of the carboxylic acid, which is the rate-limiting step for amide bond formation. The choice of coupling agent, solvent, and base are critical for achieving high conversion.

Troubleshooting Workflow:

G cluster_coupling Step 1: Evaluate Coupling System cluster_base Step 2: Check Base and Additives cluster_conditions Step 3: Optimize Reaction Conditions start Low Yield Detected: Significant Starting Material Remains q1 Is your coupling reagent efficient? (e.g., DCC, EDC) start->q1 a1_yes Yes q1->a1_yes Sufficient a1_no No q1->a1_no Inefficient q2 Are you using an additive like HOBt or Oxyma Pure? a1_yes->q2 sol1 Switch to a more potent reagent: HATU, HBTU, or PyBOP. These are generally more effective for hindered couplings.[6][7][8] a1_no->sol1 a2_yes Yes q2->a2_yes Present a2_no No q2->a2_no Missing q3 Is your base appropriate? (e.g., DIPEA) a2_yes->q3 sol2 Incorporate an additive. HOBt/HOAt minimizes side reactions and accelerates coupling.[9] a2_no->sol2 sol3 Ensure 2-3 equivalents of a non-nucleophilic base like DIPEA or NMM are used. Avoid TEA if racemization is a concern. q3->sol3 q4 Is the reaction temperature optimal? sol3->q4 sol4 Start at 0 °C during activation, then allow to warm to room temperature. Avoid excessive heat. q4->sol4

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DCC/DICCarbodiimideModerateModerateInexpensive, but can form N-acylurea byproduct. Requires an additive like HOBt.[6]
EDC·HClCarbodiimideModerateModerateWater-soluble version of DCC, simplifying byproduct removal.
HBTU/HATUAminium/UroniumHigh to Very HighLowVery efficient, fast reactions. HATU is generally superior for sterically hindered substrates.[7][8]
PyBOPPhosphoniumHighLowExcellent for preventing racemization. Does not cause guanidinylation of the free amine.[9][8]
Problem 2: Major Impurity Detected - The Diketopiperazine (DKP) Byproduct

Symptom: You observe a significant byproduct with a mass corresponding to the dimer of 2-piperidineacetic acid, minus two molecules of water. This impurity is often less polar than the desired product.

Causality: 2,5-Diketopiperazines (DKPs) are cyclic dipeptides that form via the intermolecular condensation of two amino acid molecules.[3] In this synthesis, after the N-protecting group is removed, the free secondary amine of one molecule can attack the activated amide of another, leading to cyclization and dimerization. This is especially problematic in concentrated solutions.[10]

Mechanism of DKP Formation:

DKP_Formation cluster_reactants Two Molecules of 2-(2-Piperidinyl)acetamide cluster_process Reaction Steps mol1 Molecule A step1 Nucleophilic Attack: Amine of Mol. A attacks carbonyl of Mol. B mol1->step1 mol2 Molecule B mol2->step1 step2 Intramolecular Cyclization: Formation of a linear dimer intermediate step1->step2 step3 Second Nucleophilic Attack: Amine of Mol. B moiety attacks carbonyl of Mol. A moiety step2->step3 step4 Ring Closure & Dehydration: Expulsion of 2x H₂O step3->step4 product 2,5-Diketopiperazine (DKP) Byproduct step4->product

Prevention & Mitigation Strategies:

  • Control of Deprotection/Salt Formation: The risk of DKP formation is highest when the molecule exists as a free base after deprotection. The best strategy is to proceed directly to the hydrochloride salt formation immediately after deprotection without isolating the free base.

  • High Dilution: If isolation of the free base is necessary, perform the final steps of the reaction (e.g., neutralization after workup) under high dilution to reduce the probability of intermolecular reactions.

  • Temperature Control: Keep the temperature low (0-5 °C) during deprotection and any subsequent handling of the free base.

Protocol: Purification to Remove DKP Impurity

If DKP has already formed, its removal can be challenging due to its similar structure.

  • Dissolve the Crude Product: Dissolve the crude hydrochloride salt in a minimum amount of hot methanol or ethanol.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for several hours. The desired this compound is typically more polar and should crystallize preferentially.

  • Filter and Wash: Filter the resulting crystals and wash with a small amount of cold solvent (e.g., diethyl ether or cold ethanol) to remove residual soluble impurities.

  • Check Purity: Analyze the crystals by HPLC or NMR to confirm the absence of the DKP. Repeat recrystallization if necessary.

Problem 3: Loss of Stereochemical Integrity (Racemization)

Symptom: When starting with an enantiomerically pure N-protected (S)- or (R)-2-piperidineacetic acid, chiral HPLC analysis of the final product shows a mixture of both enantiomers.

Causality: The alpha-proton on the carbon adjacent to the carbonyl group (C2 of the piperidine ring) is acidic. In the presence of a strong base, this proton can be abstracted to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to racemization.[4]

Key Factors Influencing Racemization:

  • Base Strength and Type: Strong, sterically hindered bases can promote enolization. While a base is necessary for the coupling reaction, its choice is critical. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over stronger bases or those that can act as nucleophiles.[11]

  • Reaction Time and Temperature: Prolonged exposure to basic conditions or elevated temperatures increases the likelihood of racemization.

  • Coupling Reagent Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that react faster, reducing the time the substrate is exposed to basic conditions.[6]

Mitigation Protocol:

  • Choose the Right Base: Use DIPEA or NMM as the base. Use the minimum effective amount, typically 2.0-2.5 equivalents relative to the carboxylic acid.

  • Use Racemization-Suppressing Additives: Always include HOBt or HOAt (if using HATU) in your coupling reaction mixture.

  • Maintain Low Temperature: Add the base and coupling agent at 0 °C. Allow the reaction to proceed at this temperature for 1-2 hours before slowly warming to room temperature.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

References

  • Kavková, M., & Kuchař, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6539. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. Available from: [Link]

  • Goolcharran, C., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. International Journal of Pharmaceutics, 624, 121993. Available from: [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Ramesh, S., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Available from: [Link]

  • ResearchGate. (n.d.). Screening of coupling agent, solvent and base for amidation of 2 and 3. Retrieved from [Link]

  • Google Patents. (n.d.). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • Baran Lab, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetamide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275.
  • PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetamide. Retrieved from [Link]

  • Kavková, M., & Kuchař, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Google Patents. (n.d.). US6359139B1 - Methods for production of piperidyl acetamide stereoisomers.
  • European Patent Office. (n.d.). EP 0983238 B1 - PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. Retrieved from [Link]

  • Google Patents. (n.d.). EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research, 85(4). Available from: [Link]

Sources

Technical Support Center: Purification of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Piperidinyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: this compound is a polar, organic salt. Its purification is influenced by the following properties:

  • High Polarity: The presence of the piperidine ring, the acetamide group, and the hydrochloride salt makes the molecule highly polar. This dictates the choice of solvents for recrystallization and chromatography.

  • Hygroscopic Nature: Hydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This requires careful handling and drying to obtain an accurate yield and prevent the formation of hydrates.

  • Solubility: It is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) and has lower solubility in less polar organic solvents.[3] Understanding the solubility profile is crucial for developing an effective recrystallization procedure.

  • Potential for Free Base Formation: In the presence of a base, the hydrochloride salt will be converted to its free base form, which has significantly different solubility properties. This can be exploited during purification, for instance, in liquid-liquid extraction to remove non-basic impurities.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials.

  • By-products from the synthesis, such as stereoisomers if the synthesis is not stereospecific.

  • Residual solvents from the reaction or initial work-up.

  • The free base form of the compound if the acidification was incomplete.

  • Degradation products, which may arise from prolonged exposure to harsh conditions.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting impurities. Due to the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent may be necessary.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[3] A broad melting point range suggests the presence of impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Compound "oils out" instead of crystallizing. The compound's solubility at the cooling temperature is still too high, or the cooling rate is too fast, preventing the ordered arrangement of molecules into a crystal lattice. The solvent may also be too non-polar for this highly polar molecule.1. Add a small amount of a miscible anti-solvent: An anti-solvent is a solvent in which the compound is insoluble. Add it dropwise to the warm solution until slight turbidity persists. This reduces the overall solubility and promotes crystallization. A common choice for hydrochloride salts is the addition of diethyl ether or ethyl acetate to an ethanolic solution.[7][8] 2. Slow down the cooling rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Slower cooling provides more time for crystal nucleation and growth.[9] 3. Re-evaluate your solvent system: The chosen solvent may not be optimal. Consider a more polar solvent or a different solvent/anti-solvent combination.
No crystals form, even after cooling. The solution is not supersaturated, meaning there is too much solvent, or nucleation has not been initiated.1. Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[9] 2. Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound and inducing supersaturation.[9] 3. Lower the temperature: If cooling to 0°C is ineffective, try cooling to a lower temperature (e.g., -20°C) if the solvent's freezing point allows.
Low recovery of the purified compound. The compound has significant solubility in the mother liquor, even at low temperatures. Too much solvent was used initially. The compound may have adhered to the glassware.1. Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9] 2. Cool the solution for a longer period: Allow more time for the crystals to form and precipitate out of the solution. 3. Recover a second crop of crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second, albeit potentially less pure, crop of crystals. 4. Ensure complete transfer: Scrape the sides of the flask and filter funnel to recover all the crystalline material.
The purified compound is discolored. Colored impurities are co-precipitating with the product.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product. 2. Perform a second recrystallization: A second recrystallization will often remove residual impurities.
Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Compound streaks or shows poor peak shape on a silica gel column. The highly polar and basic nature of the piperidine nitrogen interacts strongly with the acidic silanol groups on the silica gel, leading to irreversible adsorption or tailing.[10]1. Add a competing base to the mobile phase: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or ammonia into the eluent. This will neutralize the acidic sites on the silica, improving the peak shape.[10] 2. Use a different stationary phase: Consider using alumina (basic or neutral) or a bonded phase like an amino-propyl column. 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile and a small amount of an aqueous buffer.[4][5][6]
Compound does not elute from the column. The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.1. Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). 2. Switch to a more polar solvent system: Consider using solvent systems like acetonitrile/water or methanol/water, which are suitable for HILIC.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined through small-scale solubility tests. A common and effective system for hydrochloride salts is a mixture of a polar protic solvent (like ethanol or methanol) and a less polar anti-solvent (like diethyl ether or ethyl acetate).[3][7][8]

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Diethyl ether (or Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at an elevated temperature.[11]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal cool Slowly cool to room temperature, then ice bath hot_filter Hot filtration (optional) charcoal->hot_filter hot_filter->cool vac_filter Vacuum filtration cool->vac_filter wash Wash with cold diethyl ether vac_filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Recrystallization Workflow for this compound.

Advanced Purification: Chromatographic Techniques

For instances where recrystallization does not provide the desired level of purity, chromatographic methods are recommended.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6]

  • Stationary Phase: A polar stationary phase is used, such as silica, or columns with bonded polar functional groups (e.g., amino, cyano, or diol).

  • Mobile Phase: A typical mobile phase consists of a high percentage of a water-miscible organic solvent, like acetonitrile, and a smaller percentage of an aqueous buffer.[5] The buffer is important for controlling the pH and achieving reproducible separations.

  • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. The polar analyte partitions between this aqueous layer and the bulk organic mobile phase. Elution is typically achieved by increasing the water content of the mobile phase.

HILIC_Decision_Tree start Is high purity required after recrystallization? use_hilic Consider HILIC for further purification start->use_hilic Yes no_further_purification Purity is sufficient start->no_further_purification No select_column Select a polar stationary phase (e.g., silica, amino) use_hilic->select_column develop_method Develop a mobile phase gradient (e.g., acetonitrile/water buffer) select_column->develop_method analyze Analyze fractions to isolate the pure compound develop_method->analyze

Caption: Decision Tree for Employing HILIC Purification.

References

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (n.d.). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Google Patents.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate.
  • US6359139B1 - Methods for production of piperidyl acetamide stereoisomers. (n.d.). Google Patents.
  • CN105924408A - Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Piperidine hydrochloride | 6091-44-7. (2025, January 27). ChemicalBook.
  • PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. (1998, November 26). European Patent Office.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org.
  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate.
  • EP1506961A2 - Processes and intermediates for resolving piperidyl acetamide stereoisomers. (n.d.). Google Patents.
  • EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers. (n.d.). Google Patents.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride | 1384430-00-5. (n.d.). Smolecule.
  • alpha-Phenyl-2-piperidineacetamide | C13H18N2O. (n.d.). PubChem.
  • 2-(Piperidin-4-yl)acetamide | C7H14N2O. (n.d.). PubChem.
  • 2-Phenyl-2-(piperidin-2-yl)acetamide. (n.d.). CymitQuimica.

Sources

Technical Support Center: Managing Byproducts in the Synthesis of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-Piperidinyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with byproduct formation during this critical synthesis. As a key intermediate in the manufacturing of widely used pharmaceuticals like methylphenidate, ensuring the high purity of this compound is paramount for downstream success and regulatory compliance.[1]

This document provides in-depth, experience-driven answers to frequently encountered issues, troubleshooting strategies for common synthetic hurdles, and validated protocols for monitoring and control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities and byproducts in the synthesis of this compound.

Q1: What are the primary classes of byproducts encountered during the synthesis of this compound?

A1: Byproducts can be categorized into four main groups:

  • Diastereomeric Impurities: The molecule contains two chiral centers, leading to the possibility of threo and erythro diastereomers.[2][3] Often, one diastereomer is desired (e.g., the threo form is a precursor to the more active form of methylphenidate), making the other a significant process-related impurity.[4][5]

  • Hydrolysis Products: The acetamide functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions, yielding α-phenyl-α-(2-piperidinyl)acetic acid (a ritalinic acid analog).[6][7]

  • Precursor-Related Impurities: If the synthesis involves the hydrogenation of a pyridine ring, incomplete reduction can leave 2-phenyl-2-(2-pyridinyl)acetamide as a residual impurity.[1] Similarly, unreacted starting materials from other synthetic routes can persist.

  • Degradation and Side-Reaction Products: Under certain conditions, other side reactions can occur. These may include dimerization or the formation of N-nitroso compounds, particularly if nitrite sources are present.[8][9]

Q2: Why is controlling diastereomeric purity so critical, and what is the main cause of contamination?

A2: Control of stereochemistry is crucial because different stereoisomers of the final active pharmaceutical ingredient (API), such as methylphenidate, exhibit vastly different pharmacological activities.[4] The primary cause of diastereomeric impurity is often an incomplete or inefficient epimerization step. Syntheses may initially produce a mixture of erythro and threo isomers. A subsequent base-catalyzed epimerization is used to convert the undesired erythro isomer to the more thermodynamically stable threo form.[10][11] If this reaction does not reach completion, the starting erythro isomer will remain as a major impurity.

Q3: Under what conditions does the hydrolysis byproduct, α-phenyl-α-(2-piperidinyl)acetic acid, typically form?

A3: Amide hydrolysis is catalyzed by both acid and base.[12] In the context of this synthesis, hydrolysis is a significant risk during two key stages:

  • Base-Catalyzed Epimerization: The strong bases used for epimerization (e.g., potassium tert-butoxide, potassium hydroxide) can also promote hydrolysis if water is present.[10][11]

  • Aqueous Workup: Prolonged exposure to highly acidic or basic aqueous solutions during reaction quenching and product extraction can lead to the formation of the carboxylic acid byproduct.

Q4: What are the best analytical techniques for identifying and quantifying these byproducts?

A4: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying the main compound from its diastereomers, hydrolysis product, and precursor impurities. A well-developed reverse-phase method with UV detection is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks and confirming the structures of byproducts by providing molecular weight information.[8]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents from the synthesis and purification steps.[8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems related to byproduct formation.

Problem 1: High Levels of the Undesired Erythro Diastereomer

Your HPLC analysis shows a significant peak corresponding to the erythro isomer, indicating incomplete conversion to the desired threo form.

Logical Flow for Troubleshooting Erythro Impurity

Caption: Troubleshooting workflow for high diastereomeric impurity.

  • Potential Cause 1: Ineffective Epimerization Conditions. The choice of base, solvent, temperature, and reaction time are all critical for driving the equilibrium towards the desired threo diastereomer. The use of potassium tert-butoxide (KOtBu) in an aromatic solvent like toluene is a documented method.[10][11] Industrial processes often avoid KOtBu due to its hazardous nature, but alternatives like aqueous KOH may require significantly longer reaction times (up to 3 days) and may not achieve complete conversion.[4]

  • Solution 1: Optimize Reaction Parameters.

    • Base Selection: Ensure a sufficiently strong base is used. Potassium tert-butoxide is highly effective.[10] If using aqueous KOH, consider the use of a phase-transfer catalyst (PTC) like Aliquot-336 to accelerate the reaction.[4]

    • Solvent: The reaction must be performed in an appropriate, anhydrous solvent (e.g., toluene) to ensure the base remains active.

    • Temperature and Time: Epimerization may require elevated temperatures (e.g., 70-90°C) and extended reaction times (e.g., 4-16 hours).[4][10] It is crucial to monitor the reaction's progress via in-process HPLC analysis until the erythro:threo ratio stabilizes.

Problem 2: Presence of α-Phenyl-α-(2-piperidinyl)acetic acid

The hydrolysis byproduct is detected, which can complicate purification and represents a yield loss.

Byproduct Formation: Amide Hydrolysis Pathway

Hydrolysis Amide 2-(2-Piperidinyl)acetamide Intermediate Tetrahedral Intermediate Amide->Intermediate 1. Nucleophilic Attack (OH⁻, H₂O) Intermediate->Amide Reversible Products Carboxylic Acid Byproduct + Ammonia Intermediate->Products 2. Collapse of Intermediate (Leaving Group Expulsion)

Caption: Base-promoted hydrolysis of the acetamide to its carboxylic acid.

  • Potential Cause 1: Water in Reaction. The presence of water, even in small amounts, can facilitate hydrolysis, especially at high temperatures and in the presence of a strong base.

  • Solution 1: Ensure Anhydrous Conditions. Use freshly dried, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. In some related esterification reactions, water sequestrants like trimethyl orthoacetate have been used to actively remove water.[13]

  • Potential Cause 2: Extreme pH During Workup. During the neutralization and extraction phases of the workup, the product may be exposed to harsh aqueous pH conditions for too long.

  • Solution 2: Optimize Workup Protocol. Minimize the time the product spends in highly acidic or basic aqueous layers. Perform extractions quickly and efficiently. Ensure the temperature is kept low during pH adjustments to reduce the rate of hydrolysis.

Problem 3: Detection of 2-Phenyl-2-(2-pyridinyl)acetamide

This impurity indicates that the hydrogenation of the pyridine precursor to the piperidine ring was incomplete.

  • Potential Cause 1: Catalyst Inactivation. The hydrogenation catalyst (e.g., Palladium on Carbon, Platinum Oxide) may be of poor quality, poisoned, or used in insufficient quantity.

  • Solution 1: Verify Catalyst and Conditions. Use a fresh, high-quality catalyst. Ensure the substrate is free of potential catalyst poisons (e.g., sulfur compounds). A typical protocol involves using a catalyst like Pd/C or PtO₂ in an acidic solvent such as methanol with HCl or acetic acid, which activates the pyridine ring for reduction.[1]

  • Potential Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The reduction may be slow or stall if the hydrogen pressure is too low or the reaction is not allowed to run to completion.

  • Solution 2: Optimize Hydrogenation Parameters. The reaction typically requires pressurization with hydrogen gas (e.g., 50-70 bar) to ensure an adequate concentration for the reaction to proceed efficiently.[1] Monitor the uptake of hydrogen and confirm reaction completion by HPLC or TLC before proceeding with the workup.

Table 1: Typical Catalytic Hydrogenation Conditions

Parameter Condition Rationale
Precursor α-Phenyl-α-pyridyl-2-acetamide Contains the pyridine ring to be reduced.[1]
Catalyst 5-10% Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) Efficiently facilitates the addition of hydrogen across the aromatic ring.[1]
Solvent Acetic Acid or Methanol with HCl Provides an acidic medium to activate the pyridine ring and solubilize reactants.[1]
H₂ Pressure 50-70 bar Ensures sufficient hydrogen concentration for the reaction.[1]

| Temperature | Room Temperature | Minimizes potential side reactions and product degradation.[1] |

Section 3: Key Experimental Protocols

Adherence to validated analytical methods is essential for accurate process control.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general framework for separating the target compound from its key byproducts. Note: This method should be fully validated for your specific application.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Linear gradient from 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: In-Process Control (IPC) for Epimerization

This procedure allows for real-time monitoring of the conversion of the erythro to the threo diastereomer.

  • Sampling: Under an inert atmosphere, carefully withdraw ~0.1 mL of the hot reaction mixture.

  • Quenching: Immediately add the aliquot to a pre-labeled vial containing 1 mL of 1 M HCl (aq). Mix vigorously. This step neutralizes the strong base and stops the epimerization reaction.

  • Extraction: Add 1 mL of Ethyl Acetate to the vial, cap, and vortex for 30 seconds. Allow the layers to separate.

  • Sample Preparation for HPLC: Carefully withdraw a portion of the aqueous (bottom) layer and dilute it 1:10 with the HPLC mobile phase A.

  • Analysis: Inject the prepared sample onto the HPLC system (using the method from Protocol 1) and integrate the peak areas for the erythro and threo isomers.

  • Monitoring: Repeat this procedure every 2-4 hours until the ratio of threo to erythro is greater than 99.5:0.5 and remains constant over two consecutive time points.

References

  • Veeprho. (n.d.). Ritalinic Acid Impurities and Related Compound. Retrieved from [Link]

  • Renalson, K. S., & Panhekar, D. Y. (2015). Aliquot-336 Catalysed Epimerisation of 2-Phenyl-2-(Piperidin-2-Yl) Acetamide Towards Synthesis. International Journal of Chemical and Physical Sciences, 4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methylphenidate-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methylphenidate Hydrochloride and its Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ritalinic Acid-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ritalinic Acid-impurities. Retrieved from [Link]

  • Prashad, M., et al. (2010). Synthesis of methylphenidate and analogs thereof. Google Patents (WO2010080787A1).
  • Pharmaffiliates. (n.d.). Ritalinic Acid-impurities. Retrieved from [Link]

  • Bar-Or, A., et al. (2000). Processes and intermediates for resolving piperidyl acetamide stereoisomers. Google Patents (EP0983238A4).
  • Grote, T., et al. (2012). Low-temperature synthesis of methylphenidate hydrochloride. Google Patents (WO2012080834A1).
  • Chan, A. B., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. Retrieved from [Link]

  • Huss, S., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. National Institutes of Health (PMC). Retrieved from [Link]

  • Bar-Or, A., et al. (2005). Processes and intermediates for resolving piperidyl acetamide stereoisomers. Google Patents (EP1506961A2).
  • Shen, J., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. National Institutes of Health. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Pak. J. Pharm. Sci., 26(4), 713-719.
  • Grijalva, G. G., et al. (2011). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetamide. Retrieved from [Link]

  • Shen, J., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]

  • Nechaev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4995. Retrieved from [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wang, W., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2011). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide hydrochloride. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Stability of Piperidine Acetamide Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, experience-driven insights into the stability challenges associated with piperidine acetamide compounds. As a Senior Application Scientist, my goal is to not only provide troubleshooting steps but also to explain the underlying chemical principles to empower your research and development efforts.

Introduction: Understanding the Instability of Piperidine Acetamide Compounds

Piperidine acetamide derivatives are a significant class of compounds in medicinal chemistry, often exhibiting promising biological activities. However, their chemical stability in solution can be a critical hurdle during discovery, formulation, and analytical development. The core structure, containing both a piperidine ring (a cyclic secondary or tertiary amine) and an acetamide functional group, presents specific vulnerabilities to degradation under various experimental and storage conditions.

This guide will walk you through common stability issues, their root causes, and robust strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments.

Question 1: My piperidine acetamide compound's concentration is decreasing over time in my aqueous stock solution. What's happening?

Answer:

A decrease in concentration of your piperidine acetamide compound in an aqueous solution is a classic sign of degradation. The most probable culprit is hydrolysis of the acetamide bond .

Causality Explained: The amide bond in the acetamide group is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction can be catalyzed by either acidic or basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction typically yields a carboxylic acid and an amine (in this case, the piperidine derivative).[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions (high pH), a hydroxide ion directly attacks the carbonyl carbon of the amide. This is often a faster and more common degradation pathway for amides.[2] The products are a carboxylate salt and the piperidine derivative.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution. The dissolution of your compound or other components could have shifted the pH to a range that promotes hydrolysis.

  • Buffer Selection: If your experimental protocol allows, prepare your stock solution in a pH-controlled buffer. For many compounds, a pH range of 4-8 is generally more stable.[3] However, the optimal pH for your specific compound must be determined experimentally.

  • Forced Degradation Study: To confirm that hydrolysis is the issue, perform a simple forced degradation study. This involves intentionally exposing your compound to acidic and basic conditions to observe the degradation rate.

Experimental Protocol: Rapid Forced Hydrolysis Study

Objective: To quickly assess the susceptibility of your piperidine acetamide compound to acid and base-catalyzed hydrolysis.

Materials:

  • Your piperidine acetamide compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Appropriate solvent for your compound (e.g., water, methanol, acetonitrile)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).

  • Set up three vials:

    • Acidic: Mix an aliquot of your stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix an aliquot of your stock solution with an equal volume of 0.1 M NaOH.

    • Neutral (Control): Mix an aliquot of your stock solution with an equal volume of water.

  • Incubate the vials at room temperature or a slightly elevated temperature (e.g., 40-50°C) to accelerate degradation.[4]

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and analyze it by HPLC.

  • Monitor the peak area of your parent compound. A rapid decrease in the acidic or basic sample compared to the control confirms hydrolysis.

Question 2: I've noticed the formation of new, unexpected peaks in my chromatograms after leaving my compound solution on the benchtop. What could be the cause?

Answer:

The appearance of new peaks strongly suggests the formation of degradation products. Besides hydrolysis, piperidine acetamide compounds are susceptible to oxidation and photodegradation .

Causality Explained:

  • Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, especially if it's a tertiary amine.[5] This can lead to the formation of N-oxides or even ring-opening products. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in your solvents.

  • Photodegradation: Exposure to light, particularly UV light from ambient laboratory lighting or sunlight, can provide the energy to initiate photochemical reactions.[6][7] These reactions can be complex and lead to a variety of degradation products.

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[6] This is a simple but crucial step in preventing photodegradation.

  • Use High-Purity Solvents: Ensure you are using high-purity, peroxide-free solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can accumulate peroxides which are potent oxidizing agents.

  • Inert Atmosphere: For highly sensitive compounds, consider degassing your solvents and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6]

Experimental Protocol: Basic Photostability Assessment

Objective: To determine if your compound is sensitive to light. This is a simplified approach based on ICH Q1B guidelines.[8][9][10]

Materials:

  • Your piperidine acetamide compound

  • Clear and amber HPLC vials

  • HPLC system

Procedure:

  • Prepare your compound solution as you normally would.

  • Aliquot the solution into two sets of vials:

    • Exposed Sample: A clear glass vial.

    • Protected Control: An amber vial or a clear vial wrapped completely in aluminum foil.

  • Place both vials side-by-side on a laboratory bench exposed to normal ambient light for a set period (e.g., 24-48 hours). For a more stressed condition, place them near a window (but out of direct sunlight to avoid excessive heat).

  • After the exposure period, analyze both samples by HPLC.

  • Compare the chromatograms. If the exposed sample shows a significant decrease in the parent peak and/or the appearance of new degradation peaks compared to the protected control, your compound is photolabile.

Question 3: My results are inconsistent, and I suspect the temperature fluctuations in the lab are affecting my compound's stability. How can I confirm this?

Answer:

Temperature is a critical factor affecting the rate of chemical reactions, including degradation.[11][12] The general rule of thumb is that for every 10°C increase in temperature, the rate of many chemical reactions, including degradation, can double.[6]

Causality Explained: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This increases the likelihood that molecules will overcome the activation energy barrier for degradation reactions like hydrolysis and oxidation.[4]

Troubleshooting Steps:

  • Controlled Temperature Storage: Always store your stock solutions and samples at a consistent, controlled temperature. Refrigeration (2-8°C) is generally recommended for short to medium-term storage, while freezing (-20°C or -80°C) is suitable for long-term storage.[11] However, be mindful of freeze-thaw cycles, which can also introduce stability issues. Aliquoting your stock solution into smaller, single-use vials is a good practice.

  • Autosampler Temperature Control: When running long HPLC sequences, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of your samples in the queue.

Diagram: Key Factors Influencing Piperidine Acetamide Stability

StabilityFactors cluster_Degradation Degradation Pathways cluster_Factors Influencing Factors Compound Piperidine Acetamide in Solution Hydrolysis Hydrolysis (Amide Cleavage) Compound->Hydrolysis Oxidation Oxidation (Piperidine Ring) Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation pH pH (Acid/Base Catalysis) pH->Hydrolysis Temp Temperature (Reaction Rate) Temp->Hydrolysis Temp->Oxidation Light Light (UV Exposure) Light->Photodegradation Oxygen Oxygen (Atmospheric) Oxygen->Oxidation Excipients Excipients/ Solvents Excipients->Compound Can stabilize or destabilize

Caption: Factors and pathways affecting piperidine acetamide stability.

Question 4: Could the excipients in my formulation be causing stability issues?

Answer:

Yes, absolutely. Excipients, while often considered "inactive," can have a significant impact on the stability of the active pharmaceutical ingredient (API).[13][14]

Causality Explained:

  • pH Modification: Excipients can alter the micro-pH of the formulation, potentially shifting it to a range where hydrolysis is more rapid.

  • Hygroscopicity: Some excipients are hygroscopic, meaning they attract and hold water molecules.[13] This can increase the local water activity around your compound, potentially accelerating hydrolysis.[15]

  • Reactive Impurities: Excipients may contain reactive impurities (e.g., aldehydes, peroxides, metal ions) that can directly react with your piperidine acetamide compound.[16] For example, reducing sugars can react with amine groups in a Maillard reaction.[14]

Troubleshooting Steps:

  • Review Excipient Compatibility: Conduct a thorough literature review on the compatibility of your chosen excipients with amine and amide-containing compounds.

  • Test Simple Formulations First: When developing a new formulation, start with simple systems and gradually increase complexity. This will help you pinpoint any specific excipient that is causing instability.

  • API-Excipient Compatibility Studies: A formal compatibility study is often necessary. This involves creating binary mixtures of your API and each excipient, storing them under accelerated conditions (e.g., high temperature and humidity), and analyzing for degradation over time.

Table: Summary of Potential Stability Issues and Mitigation Strategies
Issue Potential Cause(s) Primary Degradation Pathway Recommended Action(s)
Decreasing concentration in aqueous solutionExtreme pH (acidic or basic)HydrolysisBuffer solution to a stable pH range (typically 4-8); Store at reduced temperature.
Appearance of new chromatographic peaksExposure to light; Presence of oxygen or peroxidesPhotodegradation; OxidationStore in amber vials or protect from light; Use high-purity, peroxide-free solvents; Consider using an inert atmosphere.
Inconsistent results over timeTemperature fluctuationsAll pathways (rate-dependent)Store solutions at a constant, controlled temperature (refrigerate or freeze); Use a temperature-controlled autosampler.
Formulation instabilityIncompatible excipients (pH, moisture, impurities)Various (Hydrolysis, Oxidation, etc.)Conduct excipient compatibility studies; Choose non-hygroscopic, low-impurity excipients.
Diagram: General Workflow for Investigating Stability

StabilityWorkflow Start Observe Instability (e.g., peak area loss) Hypothesize Hypothesize Cause (Hydrolysis, Oxidation, etc.) Start->Hypothesize ForcedDeg Conduct Forced Degradation Study (pH, Temp, Light, Oxid.) Hypothesize->ForcedDeg Analyze Analyze Samples (e.g., HPLC-UV/MS) ForcedDeg->Analyze Identify Identify Degradants & Pathways Analyze->Identify Optimize Optimize Conditions (Buffer, Storage, Packaging) Identify->Optimize Confirm Confirm Stability Under Optimized Conditions Optimize->Confirm

Caption: A systematic workflow for troubleshooting stability issues.

By systematically evaluating these factors—pH, light, temperature, and excipients—you can identify the root cause of instability and develop robust analytical methods and formulations for your piperidine acetamide compounds.

References
  • Biolife Solutions. (2019, April 9). Temperature Control in Pharmaceutical Stability. Retrieved from [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Verywell Health. (2025, October 27). Why Drugs Are Temperature-Sensitive. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • PubMed. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from [Link]

  • YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • YouTube. (2020, October 6). Basic Amide Hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ChemIntel360. (2024, July 11). How to Improve Drug Stability with Excipients. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]

  • Lund University Publications. (n.d.). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Drug-Excipient Interactions: An Overview on Mechanisms and Effects on Drug Stability and Bioavailability. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]

  • Pi-Pi. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2024, October 6). Bridging analytical methods for release and stability testing. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Optimization for 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(2-Piperidinyl)acetamide hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound.

This compound is a chiral compound containing a basic piperidine moiety.[1] These structural features present specific challenges in reversed-phase HPLC, including poor peak shape, variable retention, and the need to resolve enantiomers. This guide provides in-depth, practical solutions to these common issues, grounded in established chromatographic principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this compound.

Q1: What is a good starting point for column and mobile phase selection?

A good starting point for a reversed-phase HPLC method is a C18 column with high-purity silica and robust end-capping.[2][3] This minimizes interactions between the basic piperidine nitrogen and acidic residual silanols on the stationary phase, which is a primary cause of peak tailing.[2][4]

For the mobile phase, begin with a simple gradient using acetonitrile or methanol and a buffered aqueous phase.[5][6] A volatile buffer like ammonium formate or acetate is a good choice if the method may be transferred to LC-MS.[7]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 or C8, high-purity silica (Type B), end-capped, 2.7-5 µmMinimizes silanol interactions that cause peak tailing with basic compounds.[2][3]
Mobile Phase A 10-25 mM Phosphate or Acetate BufferControls pH to ensure consistent ionization state of the analyte and silanols.[8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
pH 2.5–3.5At low pH, the basic analyte is fully protonated, and silanol ionization is suppressed, leading to improved peak shape.[2]
Gradient 5% to 95% B over 20 minutesA broad screening gradient helps to determine the approximate elution time of the analyte and any impurities.[6][7]
Detection UV, ~210-220 nmThe acetamide group provides some UV absorbance at lower wavelengths. Wavelength selection should be optimized.
Flow Rate 1.0 mL/min for 4.6 mm ID columnStandard flow rate for initial method development.

Q2: How does mobile phase pH affect retention and peak shape?

Mobile phase pH is a critical parameter. The piperidine group is basic, and its ionization state is pH-dependent.

  • Low pH (e.g., pH < 4): The piperidine nitrogen is fully protonated (positively charged). At the same time, residual silanols on the column's silica surface are not ionized. This minimizes strong secondary ionic interactions, significantly reducing peak tailing and producing sharper, more symmetrical peaks.[2][9]

  • Mid-Range pH (e.g., pH 5-7): In this range, the analyte may be partially ionized, and silanols begin to deprotonate, leading to mixed-mode interactions. This often results in broad, tailing peaks and poor reproducibility.[4] It is best to avoid this pH range.

  • High pH (e.g., pH > 8): The analyte is in its neutral form, which can increase retention on a C18 column. However, this requires a pH-stable column, as traditional silica-based columns degrade above pH 7.5.[3][5]

Q3: How can I separate the enantiomers of this compound?

As a chiral compound, resolving the enantiomers of 2-(2-Piperidinyl)acetamide is often a regulatory requirement.[10] This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely effective for separating piperidine derivatives.[10][11]

For analytes like this that lack a strong UV chromophore, a pre-column derivatization step with a UV-active agent (e.g., p-toluenesulfonyl chloride or 3,5-dinitrobenzoic acid) may be necessary to enhance detection sensitivity and improve chromatographic resolution.[10][12]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems encountered during method development and routine analysis.

Problem 1: Severe Peak Tailing is Observed

Cause: Peak tailing for basic compounds like 2-(2-Piperidinyl)acetamide is most often caused by secondary interactions between the positively charged (protonated) piperidine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[2][4][13]

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5). This protonates the analyte while keeping the silanol groups in their neutral (Si-OH) form, preventing the ionic interaction that causes tailing.[2]

  • Use a High-Purity (Type B) Silica Column: Modern columns are manufactured with lower trace metal content and have fewer acidic, free silanol groups, significantly reducing tailing for basic compounds.[2]

  • Add a Competing Base: For older columns (Type A silica), adding a "tail-suppressing" agent like triethylamine (TEA) to the mobile phase at a concentration of ~20 mM can be effective.[2] The TEA competes with the analyte for interaction with the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity and improve peak shape.

Caption: Troubleshooting flowchart for peak tailing.

Problem 2: Retention Time is Drifting or Unstable

Cause: Drifting retention times suggest that the chromatographic system is not properly equilibrated or is changing over time.[9]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase. For reversed-phase gradient methods, this can require flushing with 10-20 column volumes of the initial mobile phase composition.

  • Check Mobile Phase Stability: Ensure the mobile phase is fresh and properly mixed. If using buffers, ensure they are fully dissolved and the pH is stable. Volatile mobile phase components can evaporate over a long sequence, changing the composition and affecting retention.

  • Verify System Temperature Control: Both the column compartment and autosampler should have active temperature control. Fluctuations in temperature can cause significant shifts in retention time.

  • Inspect for Leaks and Blockages: A small leak in the pump or connections can lead to an inconsistent flow rate. Similarly, a partial blockage (e.g., a clogged frit) can cause pressure fluctuations and retention time drift.[9]

Problem 3: A Stability-Indicating Method is Required

Cause: For pharmaceutical development, analytical methods must be "stability-indicating," meaning they can separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[14] This is a requirement under ICH guidelines.[15][16]

Solution: Forced Degradation Study

A forced degradation study is performed to generate likely degradation products and demonstrate the method's specificity.

Protocol 1: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Expose to Stress Conditions: Subject separate aliquots of the solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Stress: Expose solution to light according to ICH Q1B guidelines.

  • Neutralize Samples: After exposure, neutralize the acidic and basic samples before analysis.

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluate Specificity: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Sources

Technical Support Center: NMR Analysis of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2-(2-Piperidinyl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting NMR data for this specific compound. The following guides and FAQs are structured to address common challenges and provide in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why do the protons on the piperidine ring show broad signals in my ¹H NMR spectrum?

A1: Broadening of the piperidine ring protons is a common observation for this compound. This is often due to a combination of factors. The hydrochloride salt can undergo proton exchange with residual water in the NMR solvent, leading to broadened signals, particularly for the N-H protons which can then affect adjacent protons through conformational changes.[1][2] Additionally, the piperidine ring exists in a dynamic equilibrium between two chair conformations, and if the rate of this interconversion is on the NMR timescale, it can lead to broadened peaks.[3][4]

Q2: I am having trouble dissolving my this compound sample in CDCl₃. What other solvents can I use?

A2: Due to its salt nature, this compound has limited solubility in non-polar solvents like chloroform-d (CDCl₃). More polar solvents are recommended. Deuterated water (D₂O) and methanol-d₄ (CD₃OD) are excellent choices for dissolving hydrochloride salts.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is another viable option, offering good solubility for a wide range of polar compounds.[5] Be aware that the choice of solvent will affect the chemical shifts of your compound.[6]

Q3: I see more signals in my ¹³C NMR spectrum than expected. What could be the cause?

A3: The presence of unexpected signals in the ¹³C NMR spectrum could be due to several reasons. One possibility is the presence of impurities from the synthesis, such as starting materials or by-products.[] Another common reason, particularly in amide-containing compounds, is the presence of rotamers.[5] The partial double bond character of the amide C-N bond can restrict rotation, leading to two distinct sets of signals for the atoms near the amide group.

Q4: How can I confirm that I have the hydrochloride salt and not the free base?

A4: In the ¹H NMR spectrum, the presence of the hydrochloride salt can be confirmed by observing the signal for the ammonium proton (N⁺-H) of the piperidine ring.[8] This signal is often broad and may be downfield. Its chemical shift can be concentration and solvent-dependent. In aprotic solvents like DMSO-d₆, this proton is typically observable. In protic solvents like D₂O or CD₃OD, it may exchange with the solvent deuterons and become difficult to observe or appear as a very broad signal.[8] A comparison of the ¹³C NMR chemical shifts with the free base can also be informative, as the carbons adjacent to the protonated nitrogen will be shifted downfield.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the NMR analysis of this compound.

Problem 1: Poorly Resolved or Broad ¹H NMR Signals

Symptoms:

  • Signals for the piperidine ring protons are not sharp multiplets.

  • The baseline is noisy or uneven.

Causality and Troubleshooting Steps:

  • Improve Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks.[1][9]

    • Action: Re-shim the spectrometer, paying close attention to both on-axis and off-axis shims. If using an automated shimming routine, consider performing a manual touch-up.

  • Check Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[1]

    • Action: Prepare a more dilute sample. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.

  • Assess for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Action: If you suspect metal contamination from your synthesis (e.g., from catalysts), try passing a solution of your compound through a small plug of Celite or silica gel.

  • Consider Dynamic Exchange: As mentioned in the FAQs, conformational exchange of the piperidine ring and proton exchange from the hydrochloride can cause broadening.[2][3]

    • Action (Variable Temperature NMR): Acquiring spectra at different temperatures can help resolve this. Cooling the sample may slow down the exchange enough to sharpen the signals of the individual conformers. Conversely, heating the sample can sometimes coalesce the broad peaks into a single sharp average signal.[5]

Problem 2: Inaccurate Integrations

Symptoms:

  • The integral values for known proton counts do not match the expected ratios.

Causality and Troubleshooting Steps:

  • Ensure Complete Relaxation: If the relaxation delay (d1) is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR, but also some protons) will not fully return to equilibrium, leading to inaccurate integrals.

    • Action: Increase the relaxation delay (d1) to at least 5 times the longest T₁ of your compound. A d1 of 10 seconds is generally a safe value for quantitative ¹H NMR.

  • Check for Signal Overlap: If peaks are overlapping, the integration will be a sum of all protons under the curve.

    • Action:

      • Try a different NMR solvent to induce different chemical shifts and potentially resolve overlapping signals.[1]

      • Utilize 2D NMR techniques like COSY or HSQC to identify individual proton signals within a crowded region.[10][11]

  • Verify Baseline Correction: An improperly corrected baseline will lead to integration errors.

    • Action: Manually inspect the baseline and apply a multipoint baseline correction if necessary. Ensure the integration region is set wide enough to encompass the entire peak.

Problem 3: Identification of Impurities

Symptoms:

  • The spectrum contains extra peaks that do not correspond to the target molecule or the solvent.

Causality and Troubleshooting Steps:

  • Identify Common Contaminants: Residual solvents from synthesis or purification are frequent impurities.

    • Action: Consult tables of common NMR solvent impurities to identify these peaks.[12][13][14][15] Common culprits include ethyl acetate, hexanes, dichloromethane, and water.

  • Consider Synthesis By-products: Unreacted starting materials or side-products from the synthesis can be present.

    • Action: Run NMR spectra of your starting materials and compare them to the spectrum of your final product. This will help in identifying any unreacted precursors.

  • Utilize 2D NMR for Structural Elucidation: For unknown impurities, 2D NMR is a powerful tool.

    • Action:

      • A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to piece together fragments of the impurity.

      • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons.

      • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for determining the overall carbon skeleton.[11]

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in D₂O

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Acetamide -CH₃~2.0~22Singlet in ¹H NMR.
Acetamide C=O-~175Quaternary carbon, may be weak.
Piperidine C2-H~3.0-3.2~55-60Multiplet, adjacent to nitrogen and chiral center.
Piperidine C6-H (axial)~2.6-2.8~45-50Multiplet.
Piperidine C6-H (equatorial)~3.3-3.5~45-50Multiplet.
Piperidine C3, C4, C5-H~1.4-1.9~20-35Complex overlapping multiplets.
Acetamide -CH₂-~3.5-3.7~40-45Multiplet, adjacent to C2 of piperidine.
Amide -NH₂Solvent Dependent-May be broad or exchange with D₂O.
Piperidine N-HSolvent Dependent-May be broad or exchange with D₂O.

Note: These are approximate chemical shift ranges and can vary depending on the specific solvent, concentration, and temperature.[16][17]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Cap the NMR tube and vortex or gently invert the tube until the sample is fully dissolved.

  • If the solution appears cloudy or contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

  • Insert the NMR tube into a spinner turbine and place it in the spectrometer.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Prepare the sample as described in Protocol 1.

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the standard probe temperature (e.g., 298 K).

  • Acquire a standard ¹H NMR spectrum at the initial temperature.

  • Access the temperature control unit of the spectrometer.

  • To cool, decrease the temperature in increments of 10-20 K. Allow the temperature to stabilize for 5-10 minutes at each new setpoint before acquiring a new spectrum.

  • To heat, increase the temperature in increments of 10-20 K, again allowing for stabilization before each acquisition.

  • Compare the spectra at different temperatures, looking for changes in peak shape (sharpening or coalescence).

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom Broad or Poorly Resolved Peaks in ¹H NMR Cause1 Poor Shimming Symptom->Cause1 Cause2 High Concentration Symptom->Cause2 Cause3 Paramagnetic Impurities Symptom->Cause3 Cause4 Dynamic Exchange Symptom->Cause4 Sol1 Re-shim Spectrometer Cause1->Sol1 Sol2 Dilute Sample Cause2->Sol2 Sol3 Filter through Celite Cause3->Sol3 Sol4 Variable Temperature (VT) NMR Cause4->Sol4

Caption: Troubleshooting workflow for broad NMR peaks.

Impurity_ID_Workflow cluster_symptoms Observed Problem cluster_identification Identification Steps cluster_outcome Outcome Symptom Unexpected Peaks in Spectrum Step1 Check for Common Solvents Symptom->Step1 Step2 Compare with Starting Materials Symptom->Step2 Step3 Perform 2D NMR (COSY, HSQC, HMBC) Symptom->Step3 Outcome1 Identify Residual Solvents Step1->Outcome1 Outcome2 Identify Unreacted Reagents Step2->Outcome2 Outcome3 Elucidate Structure of Unknown By-product Step3->Outcome3

Caption: Workflow for identifying unknown impurities.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.
  • (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH.
  • (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
  • (n.d.). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines.
  • (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. NIH PMC.
  • (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
  • (n.d.). Acetamide Impurities. BOC Sciences.
  • PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide.
  • (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). Acetamide(60-35-5) 1H NMR spectrum.
  • Benchchem. (n.d.). This compound | 118950-81-5.
  • (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • PubChem. (n.d.). alpha-Phenyl-2-piperidineacetamide. NIH.
  • Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros.
  • (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • PubChem. (n.d.). N-(2,6-dimethyl-phenyl)-2-piperidin-1-yl-acetamide.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1)..
  • NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. WebBook.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR.
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases..

Sources

Technical Support Center: Overcoming Stereoselectivity Issues in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Achieving Stereochemical Control in Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, the synthetic challenge lies not just in constructing the ring, but in precisely controlling its three-dimensional architecture. Achieving stereocontrol is paramount, as different stereoisomers can exhibit drastically different biological activities.[3] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address common stereoselectivity issues encountered during piperidine synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when planning and troubleshooting stereoselective piperidine syntheses.

Q1: What are the primary drivers of stereoselectivity in piperidine ring formation?

A1: Stereoselectivity is dictated by the relative energy of the transition states leading to different diastereomers. The key is to maximize the energy difference between these competing pathways. This is achieved through three main strategies:

  • Substrate Control: Utilizes existing stereocenters or conformational biases within the starting material to direct the approach of reagents.[4] Conformation control is crucial for achieving high diastereoselectivity, especially in acyclic precursors.[5]

  • Reagent Control: Employs sterically demanding or electronically biased reagents that preferentially attack one face of a prochiral center.[4]

  • Catalyst Control: Uses a chiral catalyst (transition metal complex or organocatalyst) to create a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other.[4]

Q2: How do I choose between a substrate-controlled and a catalyst-controlled reaction?

A2: The choice depends on precursor availability and desired modularity.

  • Choose Substrate Control when you have a readily available chiral starting material (e.g., from the chiral pool, like an amino acid) where an existing stereocenter can effectively direct the formation of subsequent centers.[6][7] This is often the most direct route if the substrate is suitable.

  • Choose Catalyst Control when you are starting from achiral or racemic materials and require high enantioselectivity. Catalytic methods offer greater flexibility and are often more atom-economical.[8][9] This is the preferred strategy for developing scalable and versatile synthetic routes.

Q3: My diastereomeric ratio (d.r.) is low. What are the first reaction parameters I should screen?

A3: A low d.r. indicates a small energy difference between the competing diastereomeric transition states. Systematically screen the following parameters:

  • Temperature: Lowering the temperature often enhances selectivity by favoring the kinetic product and reducing the likelihood of overcoming the small activation energy barrier to the undesired diastereomer.[4][10]

  • Solvent: Solvent polarity can stabilize or destabilize transition states differently. Screen a range of solvents from non-polar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., MeOH), as this can significantly alter the stereochemical outcome.[10][11]

  • Steric Bulk: Increase the steric hindrance of either a protecting group on the substrate or the reagent itself. For example, switching from a methyl ester to a tert-butyl ester or from sodium borohydride to the bulkier L-Selectride can dramatically improve facial selectivity.[4]

Q4: When should I consider using a chiral auxiliary-based method?

A4: A chiral auxiliary is a powerful tool when other methods fail or when you need to reliably set a specific stereocenter.[12] An auxiliary is temporarily attached to the substrate to direct a stereoselective transformation and is then cleaved.[12] This strategy is particularly useful for:

  • Alkylation Reactions: Where the auxiliary blocks one face of an enolate.

  • Cycloadditions: Where it controls the facial selectivity of the dienophile or dipole.

  • Conjugate Additions: Directing the approach of a nucleophile.[13] Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that provide excellent stereocontrol in a wide range of reactions.[12]

Q5: Can computational modeling help predict or improve stereoselectivity?

A5: Yes. As computational chemistry advances, it is moving from rationalization to prediction.[14] Techniques like Quantum Guided Molecular Mechanics (Q2MM) can build transition state force fields to accurately predict enantiomeric excess and diastereomeric ratios.[14] For drug discovery projects, computational studies can help analyze the binding modes of piperidine-based compounds with their targets and guide the design of new, potent ligands.[15][16] This can save significant experimental time by prioritizing the most promising catalysts, ligands, or substrates for synthesis.

Part 2: Troubleshooting Guides for Key Synthetic Strategies

This section provides in-depth guidance on common issues encountered in three major pathways to substituted piperidines.

Guide 1: The Intramolecular Aza-Michael Addition

The intramolecular conjugate addition of an amine to an α,β-unsaturated system is a powerful cyclization strategy.[17] However, achieving high diastereoselectivity can be challenging.

  • Common Problem: Low diastereoselectivity (e.g., 1:1 to 3:1 d.r.) in the formation of a 2,6-disubstituted piperidine from an acyclic amino-enone.

  • Root Cause Analysis: The stereochemistry is determined during the C-N bond formation, which establishes one of the stereocenters. The transition state can be influenced by steric clashes between substituents, the choice of catalyst, and reaction conditions. A low d.r. implies that the transition states leading to the cis and trans products are very close in energy.

Troubleshooting Workflow: Intramolecular Aza-Michael Addition

G start Low d.r. in Aza-Michael Cyclization temp Step 1: Temperature Optimization Lower temperature to -78 °C to favor kinetic control. start->temp solvent Step 2: Solvent Screening Evaluate solvents of varying polarity (Toluene, THF, CH2Cl2, MeOH). Polarity can alter transition state stability. temp->solvent If d.r. still low success High d.r. Achieved temp->success catalyst Step 3: Catalyst/Base Screening Test organocatalysts (e.g., chiral prolinols) or different bases (e.g., DBU, K2CO3). Catalyst choice directly influences the chiral environment. solvent->catalyst If d.r. still low solvent->success substrate Step 4: Substrate Modification Increase steric bulk of N-protecting group (e.g., Boc vs. Cbz) or a nearby substituent. This can create a stronger facial bias. catalyst->substrate If catalyst screen fails catalyst->success substrate->success

Experimental Protocol: Organocatalyzed Intramolecular Aza-Michael Addition [18][19][20]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the acyclic amino-enone precursor (1.0 eq) and the chosen anhydrous solvent (e.g., CH₂Cl₂, 0.1 M).

  • Catalyst Addition: Add the organocatalyst (e.g., O-TMS protected diphenylprolinol, 0.2 eq).[18][19]

  • Cooling: Cool the reaction mixture to the desired temperature (start at 0 °C or -20 °C).

  • Initiation: If required by the specific transformation, add any co-reagents or activators.

  • Monitoring: Stir the reaction for 12-48 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified material.

Guide 2: Diastereoselective Reduction of Cyclic Imines/Iminium Ions

This common strategy involves the cyclization of a precursor (e.g., from a dicarbonyl and an amine) to form a cyclic iminium ion, which is then reduced.[21] The stereoselectivity hinges on the facial bias of the hydride attack.

  • Common Problem: Poor diastereoselectivity in the reduction of a 2,5-disubstituted Δ¹-piperideine intermediate, leading to a mixture of cis and trans piperidines.

  • Root Cause Analysis: The geometry of the cyclic iminium ion and the trajectory of the hydride delivery agent determine the outcome. If the substituents on the ring do not create a significant steric bias, a standard reducing agent like NaBH₄ may attack from either face with similar ease, resulting in a poor d.r.

Troubleshooting Workflow: Cyclic Iminium Ion Reduction

G start Low d.r. in Iminium Ion Reduction reagent Step 1: Screen Hydride Reagents Move from small (NaBH4) to bulky reagents (L-Selectride®, K-Selectride®). Bulky hydrides are more sensitive to steric hindrance. start->reagent temp Step 2: Lower Temperature Perform reduction at -78 °C. Enhances selectivity by favoring the lowest energy attack trajectory. reagent->temp If d.r. still low catalytic Step 4: Switch to Asymmetric Catalysis Consider catalytic asymmetric transfer hydrogenation (e.g., Rh/chiral amine catalyst). Provides an external source of stereocontrol. reagent->catalytic If reagent control is insufficient success High d.r. Achieved reagent->success ph Step 3: Control pH Maintain mildly acidic pH (4-6) to ensure iminium ion formation without promoting side reactions or racemization. temp->ph If conditions are sensitive temp->success ph->success catalytic->success

Data Presentation: Effect of Reducing Agent on Diastereoselectivity

The following table illustrates how the choice of hydride reagent can influence the stereochemical outcome in the reduction of a model 2-substituted iminium ion precursor.

EntryReducing AgentTemperature (°C)SolventDiastereomeric Ratio (cis:trans)
1NaBH₄25MeOH60:40
2NaBH₃CN25MeOH, pH 575:25
3LiAlH₄0THF55:45
4L-Selectride®-78THF>95:5

Data is illustrative and based on general principles.

Guide 3: Catalytic Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridines, often activated as N-alkyl or N-acyl pyridinium salts, is a highly atom-economical method for accessing chiral piperidines.[8][22] Success is highly dependent on the catalyst system.

  • Common Problem: Low enantiomeric excess (e.e.) and/or diastereoselectivity when hydrogenating a substituted pyridinium salt with a chiral Rh- or Ir-based catalyst.[23][24]

  • Root Cause Analysis: The stereochemical outcome is governed by the precise interaction between the chiral ligand, the metal center, and the substrate. A poor match can lead to ineffective chiral induction. Factors like solvent coordination, counter-ion effects, and hydrogen pressure can all influence the catalytic cycle and the enantiodetermining step.[22]

Troubleshooting Workflow: Asymmetric Hydrogenation

G start Low e.e. or d.r. in Asymmetric Hydrogenation ligand Step 1: Ligand Screening Test a panel of chiral diphosphine ligands (e.g., Josiphos, SEGPHOS, BINAP families). This is the most critical parameter. start->ligand solvent Step 2: Solvent & Additive Screening Evaluate different solvents (MeOH, THF, Toluene). Additives like bases (e.g., Et3N) can be crucial for some substrates. ligand->solvent If e.e. is still suboptimal substrate_mod Step 4: Modify Pyridinium Salt Change the N-substituent (e.g., Benzyl vs. Boc). This alters the steric and electronic properties of the substrate. ligand->substrate_mod If multiple ligands fail success High e.e. and d.r. Achieved ligand->success conditions Step 3: Optimize H2 Pressure & Temperature Screen H2 pressure (20-100 bar) and temperature (25-80 °C). These affect reaction rate and can influence selectivity. solvent->conditions Fine-tuning solvent->success conditions->success substrate_mod->success

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [23][25]

  • Catalyst Preparation: In a glovebox, to a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., MP²-SEGPHOS, 1.1 mol%).[23][24] Add degassed solvent (e.g., THF) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave insert, add the pyridinium salt substrate (1.0 eq) and any additives.

  • Initiation: Transfer the catalyst solution to the autoclave insert via cannula. Seal the autoclave.

  • Hydrogenation: Purge the autoclave with H₂ gas (3-4 cycles). Pressurize to the desired pressure (e.g., 50 bar) and stir at the reaction temperature (e.g., 50 °C).

  • Monitoring: The reaction is typically run for a set time (e.g., 24 hours).

  • Workup: After cooling and carefully venting the H₂, concentrate the reaction mixture. The product can be purified by chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or SFC analysis. Determine the diastereomeric ratio by ¹H NMR.

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(23), 6248–6251. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 711. [Link]

  • Rowan, A. S., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Science, 13(2), 437-442. [Link]

  • Li, W., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

  • Ohishi, T., Nishiura, M., & Hou, Z. (2011). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters, 40(7), 754-756. [Link]

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(23), 6248-6251. [Link]

  • Li, W., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Stereoselective aza-Michael addition. ResearchGate. [Link]

  • Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813. [Link]

  • Pizzetti, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 55(18), 5541-5545. [Link]

  • Wang, H., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

  • Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis. [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(33), 8330-8333. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

  • Chemler, S. R., & Weng, T. (2011). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 2(10), 2007-2011. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Li, Y., et al. (2023). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 28(13), 5146. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Alcarazo, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(13), 4587-4597. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1025-1035. [Link]

  • Wikipedia. (n.d.). Michael addition. Wikipedia. [Link]

  • Wang, F., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research, 54(15), 3043–3055. [Link]

  • Norrby, P.-O. (2013). Computational predictions of stereoselectivity using Q2MM. Morressier. [Link]

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. [Link]

Sources

Section 1: The "Why"—Understanding Piperidine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Proactive Strategies for Preventing Oxidation of Piperidine-Containing Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine-containing compounds. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals[1]. However, its susceptibility to oxidation can lead to sample degradation, inconsistent experimental results, and the formation of unwanted impurities[2][3]. This resource provides in-depth, actionable guidance to help you understand, prevent, and troubleshoot oxidation-related issues.

To effectively prevent oxidation, it is crucial to first understand the underlying chemical mechanisms. The piperidine ring, a saturated heterocycle, is susceptible to oxidation at both the nitrogen atom and the adjacent carbon atoms (α-carbons)[4][5][6]. Oxidation is often a free-radical-driven process, initiated by atmospheric oxygen, light, heat, or trace metal impurities[2][7].

The primary oxidation pathways include:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom can be directly oxidized to form a piperidine N-oxide. This is a common metabolic pathway in biological systems but can also occur during storage and handling[8][9].

  • α-Carbon Oxidation: Hydrogen abstraction from a carbon atom adjacent to the nitrogen can initiate a radical chain reaction. This leads to the formation of intermediates like iminium ions, which can subsequently be converted into various degradation products, including lactams (piperidin-2-ones) or ring-opened byproducts[4][5][6][10].

The major products of piperidine oxidation can include 2,3,4,5-tetrahydropyridine, piperidin-4-one, and N-oxides, depending on the specific conditions and initiators[4][5][6].

G Figure 1. Simplified Piperidine Oxidation Pathways cluster_N_Oxidation N-Oxidation Pathway cluster_Alpha_C_Oxidation α-Carbon Oxidation Pathway Piperidine Piperidine (Parent Compound) N_Oxide Piperidine N-Oxide Piperidine->N_Oxide Direct Oxidation Alpha_Radical α-Carbon Radical Piperidine->Alpha_Radical H-Abstraction Initiators Initiators (O₂, Light, Heat, Metal Ions) Initiators->Piperidine initiates Iminium Iminium Ion Alpha_Radical->Iminium Oxidation Lactam Piperidin-2-one (Lactam) Iminium->Lactam Hydrolysis Other_Products Other Degradants (e.g., Ring-Opened Products) Iminium->Other_Products

Caption: Figure 1. Simplified Piperidine Oxidation Pathways.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of piperidine-containing compounds.

Q1: My solid-state piperidine compound has changed color (e.g., yellowing). Is this oxidation?

A: Yes, a change in color, particularly yellowing or browning, is a common visual indicator of oxidative degradation in solid amine-containing compounds[3]. This is often due to the formation of highly conjugated impurities. While the core compound may still be largely intact, the presence of these chromophores suggests that degradation has begun.

Causality: The color arises from the formation of complex, often polymeric, structures with extended electronic conjugation, which absorb visible light. This is a sign that the initial, colorless oxidation products have undergone further reactions.

Q2: My experimental results are inconsistent. Could compound degradation be the cause?

A: Absolutely. Inconsistent results in biological assays, analytical measurements, or synthetic reactions are a classic sign of compound instability[3]. If a stock solution is prepared and used over several days or weeks, its effective concentration can decrease as the parent compound oxidizes, leading to variability in your data.

Q3: How does pH affect the stability of my piperidine compound in solution?

A: The pH of an aqueous solution is a critical factor. Piperidine is a weak base, and its stability can be significantly influenced by pH[11][12].

  • Acidic pH: In an acidic environment, the piperidine nitrogen is protonated to form a piperidinium salt. This removes the lone pair of electrons on the nitrogen, making it significantly less susceptible to N-oxidation[2]. Therefore, for many compounds, storage in a mildly acidic buffered solution (e.g., as a hydrochloride or citrate salt) can enhance stability[2][3].

  • Neutral to Alkaline pH: In neutral or basic solutions, the piperidine exists as the free base. The available lone pair on the nitrogen makes it more vulnerable to oxidation.

Q4: Which is more stable: a primary, secondary, or tertiary amine?

A: Generally, tertiary amines are more prone to N-oxidation than secondary amines like piperidine, but the overall stability is highly dependent on the complete molecular structure, including steric hindrance around the nitrogen and the presence of other functional groups. For piperidine derivatives, substitution on the ring can impact stability; for instance, alkyl groups can be introduced to impede metabolic oxidation[13].

Q5: What are the best general storage conditions for piperidine-containing compounds?

A: The ideal storage conditions aim to minimize exposure to initiators of oxidation.

  • Temperature: Store compounds at low temperatures, typically 2-8°C or -20°C, to slow the rate of chemical degradation[7][14].

  • Light: Protect from light by using amber vials or storing containers in the dark[3][14]. Light provides the energy to initiate free radical formation.

  • Atmosphere: For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen[3][7].

  • Container: Use well-sealed, appropriate containers to prevent exposure to air and moisture[2][7].

Section 3: Troubleshooting Guide

Use this guide when you suspect oxidation is actively affecting your experiments.

Troubleshooting_Workflow Figure 2. Troubleshooting Piperidine Oxidation Start Symptom Observed: Inconsistent Data or Visual Degradation Check_Purity Check_Purity Start->Check_Purity Impure Result: Impure {Source new, high-purity material or re-purify.} Check_Purity->Impure No Pure Result: Pure {Proceed to investigate handling and storage.} Check_Purity->Pure Yes Review_Storage Review_Storage Pure->Review_Storage Storage_Fail Action: Improve Conditions {Implement SOPs for storage and handling. (See Section 4)} Review_Storage->Storage_Fail No Storage_OK Conditions Appear Optimal {Consider solution-state instability.} Review_Storage->Storage_OK Yes Investigate_Solution Investigate_Solution Storage_OK->Investigate_Solution Solution_Action Action: Modify Formulation {Adjust pH (acidify). Add antioxidant (e.g., BHT). Add chelator (e.g., EDTA).} Investigate_Solution->Solution_Action

Caption: Figure 2. Troubleshooting Piperidine Oxidation.

Section 4: Standard Operating Procedures (SOPs) for Prevention

Proactive measures are the most effective way to ensure the integrity of your compounds.

SOP 1: Recommended Storage and Handling Protocol
  • Receiving: Upon receipt, immediately transfer the compound to a tightly sealed, light-resistant container (e.g., amber glass vial).

  • Inert Atmosphere: For long-term storage or for particularly sensitive compounds, flush the container headspace with an inert gas like argon or nitrogen before sealing.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the container in a designated cold storage unit (refrigerator at 2-8°C or freezer at -20°C) away from light sources[7].

  • Weighing: When weighing out the solid, do so quickly to minimize exposure to atmospheric oxygen and moisture. Avoid leaving the main container open on the bench[2].

  • Solution Preparation: Prepare stock solutions fresh whenever possible. Use high-purity solvents that have been degassed (see SOP 2) to remove dissolved oxygen.

  • Solution Storage: If stock solutions must be stored, store them in small, single-use aliquots in the freezer (-20°C or -80°C) under an inert atmosphere. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk solution to air.

SOP 2: Protocol for Inert Gas Sparging of Solvents

This procedure removes dissolved oxygen from solvents, which is a primary oxidant.

  • Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Equip a long needle or glass pipette to the gas line.

  • Insertion: Carefully insert the needle into the solvent, ensuring the tip is below the liquid surface.

  • Sparging: Bubble the gas gently through the solvent for 15-30 minutes. A slow, steady stream of bubbles is more effective than a violent bubbling, which can cause solvent evaporation.

  • Usage: Use the sparged solvent immediately to prepare your stock solutions.

SOP 3: Analytical Method for Detecting Oxidation

Regularly checking the purity of your compound is a key validation step.

  • Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Run the sample on the LC-MS.

  • Data Interpretation:

    • Look for the expected mass-to-charge ratio (m/z) of your protonated parent compound ([M+H]+).

    • Search for the m/z of the potential N-oxide, which will be [M+16+H]+. The presence of a significant peak at M+16 is a strong indicator of oxidation[15].

    • Examine the chromatogram for new, unexpected peaks, which may correspond to other degradation products.

Section 5: Data Summaries

Table 1: Common Antioxidants for Amine-Containing Compounds

When working in solution, the addition of an antioxidant can significantly inhibit oxidative degradation. The choice depends on the solvent system and downstream application.

AntioxidantMechanism of ActionTypical ConcentrationSolubilityConsiderations
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1%Organic SolventsA common and effective choice for non-aqueous systems. May interfere with some biological assays.
Ascorbic Acid (Vitamin C) Reducing Agent, Radical Scavenger0.05 - 0.2%Aqueous SolutionsIdeal for aqueous buffers. Can be unstable itself, so use fresh solutions.
Ethylenediaminetetraacetic acid (EDTA) Metal Chelating Agent1 - 10 mMAqueous SolutionsPrevents metal-catalyzed oxidation by sequestering trace metal ions (e.g., Fe²⁺, Cu²⁺). Often used in conjunction with other antioxidants.

This data is synthesized from general chemical principles and recommendations found in sources discussing the stabilization of organic compounds[3][16].

Section 6: References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • What is the stability of piperidine? BIOSYNCE Blog. [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. [Link]

  • Biological N-oxidation of piperidine in vitro. PubMed. [Link]

  • Aromatic Amines Antioxidants. Performance Additives. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. [Link]

  • What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • What are the detection methods for piperidine? Biosynce Blog. [Link]

  • Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate. [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.

  • 211 Inert Atmospheres. Westlake Chemical. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]

  • Chemical Safety Guide, 5th Ed. ORS. [Link]

  • Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. Scholar Publishing. [Link]

  • Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes. [Link]

  • Standard Operating Procedure for Chemical Handling and Storage. NY Creates. [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]

  • Hazardous Chemicals Procedure. ACT Government. [Link]

  • Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. ResearchGate. [Link]

  • Chemical Safety Guidelines. Texas A&M University-San Antonio. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

  • Radioimmunoassay and other methods for trace analysis of N-oxide compounds. R Discovery. [Link]

Sources

Technical Support Center: Piperidine Purification & Azeotrope Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to piperidine purity, with a specific focus on the persistent issue of azeotropic mixtures. In the following sections, we will address common problems in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Section 1: Understanding the Piperidine-Water Azeotrope

Q1: I'm distilling piperidine after an aqueous workup, but the boiling point is stuck around 93°C, well below the expected 106°C. What is happening?

A: You are observing the distillation of the piperidine-water minimum-boiling azeotrope. Piperidine and water are fully miscible and form a constant-boiling mixture, which means they cannot be separated by simple fractional distillation.[1][2] This azeotrope has a boiling point of approximately 92.8°C at atmospheric pressure and consists of about 65-72% piperidine by mass, with the remainder being water.[1][2][3] Distilling this mixture will not yield dry piperidine; the composition of the vapor and the liquid remains constant until one of the components is exhausted.

Section 2: Troubleshooting Common Purification Methods

This section details the most common lab-scale methods for breaking the piperidine-water azeotrope and addresses the typical issues encountered with each.

Method A: Chemical Drying (Salting Out)
Q2: I've tried drying my wet piperidine with solid potassium hydroxide (KOH) pellets, but my final water content is still too high. What can I do to improve this method?

A: This is a common and effective method, but its success depends on technique and sufficient drying capacity. The principle behind using a strong base like KOH is that it has a high affinity for water, forming hydrates and effectively "sequestering" the water from the organic phase, thereby breaking the azeotrope.[2][4]

Troubleshooting Steps & Causality:

  • Insufficient Quantity of KOH: The most common issue is simply not using enough KOH. You need to add enough pellets to absorb all the water present. A good visual indicator is to add KOH until some pellets no longer clump together at the bottom of the flask, indicating that the bulk water has been absorbed.

  • Inadequate Contact Time: The drying process is not instantaneous. For best results, allow the piperidine to stand over KOH for several hours, preferably overnight, with occasional gentle swirling.[4] This ensures maximum contact and absorption.

  • Surface Passivation: The surface of the KOH pellets can become coated with a layer of hydrated KOH, which reduces its drying efficiency. Using freshly crushed KOH pellets can sometimes improve performance by exposing fresh, highly active surfaces.

  • Final Distillation is Crucial: Chemical drying alone is rarely sufficient for achieving very low water content. It should be considered a pre-drying step. After letting the piperidine stand over KOH, you must decant or filter it away from the solids and perform a final distillation to separate the dry piperidine from any dissolved impurities or residual water.[4] Collect the fraction boiling at 105-106°C.[4]

Method B: Azeotropic Distillation with an Entrainer
Q3: I'm performing an azeotropic distillation with toluene to dry my piperidine, but the process is very slow, and my yields are poor. What's going wrong?

A: Azeotropic distillation with an entrainer like toluene or benzene is a powerful technique for removing water.[5][6] The entrainer forms a new, lower-boiling ternary azeotrope with water and piperidine. This ternary azeotrope is distilled off, physically removing the water from the system.[6] The key to this process is often the use of a Dean-Stark trap.

Troubleshooting Steps & Causality:

  • Incorrect Apparatus Setup: For this technique to be efficient, a Dean-Stark apparatus is highly recommended. As the ternary azeotrope (toluene-water) distills, it condenses and collects in the trap. Since toluene and water are immiscible, they form two layers. The denser water settles to the bottom and can be drained, while the lighter toluene layer overflows and returns to the distillation flask to continue the process. Without this trap, you are simply distilling off all three components without separation.

  • Insufficient Entrainer: You must add a sufficient volume of the entrainer (e.g., toluene) to effectively remove all the water. A common starting point is a volume of toluene equal to 10-20% of the volume of the wet piperidine.

  • Distillation Rate: If you distill too quickly, you risk flooding the fractionating column and carrying over piperidine along with the azeotrope, which reduces your yield. A slow, steady distillation rate is key to maintaining equilibrium and achieving a clean separation. The overhead temperature should be stable at the boiling point of the toluene-water azeotrope (~84-85°C).[6] Once all the water is removed, the temperature will rise towards the boiling point of toluene (111°C) or piperidine (106°C).

  • Entrainer Selection: Toluene is generally preferred over benzene due to its lower toxicity. The entrainer must form a lower-boiling azeotrope with water and should be easily separable from the piperidine in the final step.[5]

Section 3: Purity Verification

Q4: My piperidine looks pure after distillation, but my reaction is failing. How can I definitively confirm it's dry and pure?

A: Visual inspection is insufficient. Trace amounts of water or other impurities can be detrimental to sensitive reactions. You must use analytical methods for verification.

Recommended Analytical Methods:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents.[7][8] It is highly sensitive and specific for water. Several application notes describe methods for determining water content in piperidine.[7][8]

  • Gas Chromatography (GC): GC is excellent for assessing overall purity.[9] It can separate piperidine from residual entrainers (like toluene), starting materials (like pyridine), and other volatile impurities. By comparing the peak area of piperidine to other components, you can determine its percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clean spectrum for pure piperidine. The presence of water can sometimes be observed as a broad singlet, and signals from impurities like toluene or pyridine would be readily apparent.

Section 4: Data Tables & Protocols

Data Presentation

Table 1: Boiling Point Data for Piperidine and its Azeotropes

SubstanceBoiling Point (°C at 1 atm)Composition (w/w)Source(s)
Pure Piperidine106.0100% Piperidine[10][11]
Pure Water100.0100% Water-
Piperidine-Water Azeotrope92.8~65-72% Piperidine[1][2][3]
Toluene-Water Azeotrope84.380% Toluene, 20% Water[6]
Piperidine-Pyridine Azeotrope106.1~92% Piperidine, 8% Pyridine[4][5]
Experimental Protocol: Drying Piperidine via Azeotropic Distillation

This protocol describes the removal of water from a piperidine solution using toluene as an entrainer with a Dean-Stark apparatus.

Materials:

  • Wet Piperidine (~100 mL)

  • Toluene (20-30 mL)

  • Round-bottom flask (250 mL)

  • Dean-Stark trap

  • Condenser

  • Heating mantle and magnetic stirrer

  • Boiling chips

Procedure:

  • Setup: Assemble the distillation apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Flask: Add the wet piperidine, toluene, and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the mixture with stirring. The goal is a gentle reflux.

  • Azeotropic Removal: The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. You will observe two phases condensing: an upper toluene layer and a lower aqueous layer.

  • Monitoring: Continue the distillation. The toluene will overflow from the side arm of the trap and return to the flask, while the water accumulates at the bottom. The process is complete when no more water collects in the bottom of the trap. The overhead vapor temperature, initially around 84-85°C, will begin to rise.

  • Final Distillation: Once all water is removed, turn off the heat and allow the apparatus to cool. Drain the water and toluene from the Dean-Stark trap. Reconfigure the apparatus for a simple fractional distillation.

  • Purification: Gently heat the flask to distill the purified piperidine. Discard any initial forerun (distillate boiling below 105°C) and collect the pure, dry piperidine fraction boiling at 105-106°C .

  • Storage: Store the purified piperidine over KOH pellets under an inert atmosphere (e.g., Argon or Nitrogen) to prevent water absorption and degradation.[4]

Section 5: Diagrams and Workflows

Workflow Visualization

The following diagrams illustrate the decision-making process for choosing a purification method and the experimental setup for the most common technique.

G start Start: Wet Piperidine Sample check_purity High Purity Required? start->check_purity method_koh Method 1: Pre-dry with KOH check_purity->method_koh No (Moderate Dryness OK) method_azeo Method 2: Azeotropic Distillation (with Toluene & Dean-Stark) check_purity->method_azeo Yes distill_final Final Fractional Distillation method_koh->distill_final method_azeo->distill_final verify Verify Purity (Karl Fischer, GC) distill_final->verify end_product End: Pure, Dry Piperidine verify->end_product

Caption: Decision workflow for piperidine drying.

G cluster_setup Azeotropic Distillation Setup flask Heating Flask (Wet Piperidine + Toluene) trap Dean-Stark Trap flask->trap 1. Vapor (Ternary Azeotrope) trap->flask 5. Toluene Overflows & Returns condenser Condenser trap->condenser 2. To Condenser collection Water Collection Arm trap->collection 4. Water Separates condenser->trap 3. Condensate Returns

Caption: Workflow of a Dean-Stark apparatus.

Section 6: Safety First

Q5: What are the primary safety concerns when handling piperidine and the solvents used for its purification?

A: Piperidine is a flammable, toxic, and corrosive substance.[10][12][13] Toluene is also flammable and has its own set of health risks. Always adhere to strict safety protocols.

  • Ventilation: Always handle piperidine and toluene in a well-ventilated chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[12]

  • Ignition Sources: Piperidine is highly flammable with a low flash point. Keep it away from all sources of ignition, including heat, sparks, and open flames.[12] Use explosion-proof equipment and ensure proper grounding of containers to prevent static discharge.[13]

  • Handling Spills: In case of a spill, evacuate the area. Use a non-flammable absorbent material like sand or diatomaceous earth for containment.[14][15]

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of water.[15] If inhaled, move to fresh air.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention for any significant exposure.[13]

References

  • Penta chemicals. (2024, May 7).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Chemos GmbH&Co.KG.
  • SIGMA-ALDRICH.
  • Scribd.
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • Google Patents. (US2363157A). Process for purifying piperidine.
  • Google Patents. (CN113461596A).
  • Metrohm.
  • Benchchem.
  • National Institutes of Health, PubChem. Piperidine.
  • Google Patents. (US5100514A).
  • cdn.
  • Google Patents. (US2363159A).
  • Google Patents. (US2363158A).
  • Koch Modular.
  • Canadian Science Publishing. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(11), 878-883.
  • Wikipedia. Piperidine.
  • University of Rochester, Department of Chemistry. Workup: Drying Methods.
  • ChemicalBook. 110-89-4(Piperidine) Product Description.
  • ResearchGate.
  • Google Patents. (CN101602748B).
  • Sciencemadness.org.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. (CN104297404A).
  • A Review on Analytical Methods for Piperazine Determin
  • ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Piperidinyl)acetamide hydrochloride is a valuable building block in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of heterocyclic compounds prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[1] The title compound serves as a key intermediate, and its efficient synthesis is a topic of significant interest for researchers in process development and synthetic chemistry.

This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound. The analysis moves beyond a simple listing of steps to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each route is evaluated based on its efficiency, scalability, reagent toxicity, and operational complexity.

Route 1: The Established Pathway via Catalytic Hydrogenation of a Pyridine Precursor

This is the most extensively documented and industrially relevant approach. It is a multi-step synthesis that begins with a commercially available pyridine derivative and culminates in the catalytic reduction of the aromatic ring. The key intermediate is 2-(pyridin-2-yl)acetamide.

Conceptual Workflow: Route 1

This pathway involves a three-step sequence: formation of a nitrile intermediate, hydrolysis to the corresponding pyridinyl acetamide, and finally, catalytic hydrogenation to the target piperidine ring, followed by salt formation.

Route 1 Workflow A 2-(Cyanomethyl)pyridine (2-Pyridylacetonitrile) B 2-(Pyridin-2-yl)acetamide A->B  Step 1: Acid Hydrolysis (e.g., H₂SO₄) C 2-(2-Piperidinyl)acetamide B->C  Step 2: Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) D 2-(2-Piperidinyl)acetamide Hydrochloride C->D  Step 3: Salt Formation (e.g., HCl in Ether) Route 2 Workflow A 2-(Cyanomethyl)pyridine (2-Pyridylacetonitrile) B 2-(Piperidin-2-yl)acetonitrile A->B  Step 1: Selective Catalytic Hydrogenation (Chemoselectivity Challenge) C 2-(2-Piperidinyl)acetamide B->C  Step 2: Nitrile Hydrolysis (e.g., Base-catalyzed) D 2-(2-Piperidinyl)acetamide Hydrochloride C->D  Step 3: Salt Formation (e.g., HCl in Ether)

Caption: Workflow for the alternative synthesis via nitrile hydrolysis.

Step 1: Selective Hydrogenation of 2-(Cyanomethyl)pyridine

The primary challenge of this route is the selective hydrogenation of the pyridine ring in the presence of a nitrile group. Many common hydrogenation catalysts, such as Raney Nickel, are effective for reducing both pyridines and nitriles, which would lead to the undesired 2-(2-aminoethyl)piperidine. [2] Expertise & Experience: Achieving the desired selectivity often relies on catalyst choice and reaction conditions. Platinum-based catalysts (like PtO₂) in strongly acidic media, which are highly effective for pyridine reduction, are generally less reactive towards nitriles under the same conditions. This provides a potential window for chemoselectivity. However, this transformation is less documented for this specific substrate compared to the hydrogenation of the amide in Route 1, making it a higher-risk, less-developed approach.

Step 2: Hydrolysis of 2-(Piperidin-2-yl)acetonitrile

Assuming the selective hydrogenation is successful, the next step is the hydrolysis of the resulting 2-(piperidin-2-yl)acetonitrile to the target amide. This can be achieved under either acidic or basic conditions. However, harsh acidic conditions might lead to the formation of the corresponding carboxylic acid, while basic hydrolysis is often more selective for amide formation.

Trustworthiness: A mild, base-catalyzed hydrolysis using a system like sodium hydroxide in a mixture of methanol and dioxane can be effective for converting nitriles to primary amides while minimizing further hydrolysis to the carboxylic acid. [3]Another modern approach involves using solid-supported reagents, such as Amberlyst A-26 resin in its hydroxide form with hydrogen peroxide, which can provide amides under mild conditions with easy work-up.

Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis (General) [3]

  • Reaction Setup: 2-(Piperidin-2-yl)acetonitrile is dissolved in a mixture of methanol and dioxane.

  • Hydrolysis: An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 4-5 hours. The reaction progress is monitored by TLC or GC.

  • Work-up: After cooling, the reaction mixture is neutralized with aqueous HCl.

  • Isolation: The solvents are removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield 2-(2-piperidinyl)acetamide.

Step 3: Formation of the Hydrochloride Salt

This step is identical to the final step in Route 1.

Comparative Analysis

ParameterRoute 1: Hydrogenation of AmideRoute 2: Hydrolysis of Piperidinyl Nitrile
Number of Steps 3 (from 2-cyanomethylpyridine)3 (from 2-cyanomethylpyridine)
Key Intermediate 2-(Pyridin-2-yl)acetamide2-(Piperidin-2-yl)acetonitrile
Catalyst PtO₂ (or Raney Ni, Pd/C)PtO₂ (for selectivity)
Hydrogenation Pressure Moderate (e.g., 60 psi / 4 bar)Moderate (e.g., 50-70 bar)
Key Challenge Handling of potent hydrogenation catalystAchieving chemoselective hydrogenation of pyridine over nitrile
Overall Yield High (well-documented, high-yield steps)Potentially lower and less certain due to selectivity issues
Robustness High (industrially proven methodology)Lower (less documented, higher process development risk)
Advantages • Reliable and reproducible• High yields reported in literature• Avoids chemoselectivity issues• Potentially shorter reaction times for hydrolysis step• Explores alternative chemical space
Disadvantages • Use of expensive platinum catalyst• Requires pressurized hydrogenation equipment• Significant risk of nitrile over-reduction• Lack of specific literature protocols• Final hydrolysis step may require optimization

Conclusion and Recommendation

For researchers and drug development professionals seeking a reliable, scalable, and well-documented method for the synthesis of this compound, Route 1 is the unequivocally superior choice . Its foundation lies in two robust and high-yielding transformations: the acid-catalyzed hydrolysis of a nitrile and the platinum-catalyzed hydrogenation of a pyridinyl amide. The protocols are well-established in patent and academic literature, minimizing process development risk and ensuring reproducibility.

While Route 2 is chemically plausible, it introduces a significant chemoselectivity challenge in the hydrogenation step that is not trivial to overcome. The lack of specific, optimized protocols for the selective reduction of 2-(cyanomethyl)pyridine to 2-(piperidin-2-yl)acetonitrile makes this pathway more suitable for exploratory research rather than reliable production. The potential for side reactions and the need for extensive optimization render it less efficient and more costly on a practical scale.

Therefore, for projects requiring a dependable supply of the target compound, focusing resources on the optimization of Route 1 is the most logical and scientifically sound strategy.

References

  • Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Adkins, H., & Coonradt, H. L. (1941). The Hydrogenation of Pyridine over Raney Nickel. Organic Syntheses. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Available at: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Gao, C., et al. (2002). Methods for production of piperidyl acetamide stereoisomers. U.S. Patent No. 6,359,139 B1.
  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. Available at: [Link]

  • Singh, B. K., et al. (2018). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Available at: [Link]

  • Prasit, P., et al. (2003). Processes and intermediates for resolving piperidyl acetamide stereoisomers. European Patent No. EP 0 983 238 B1.
  • Singh, B. K., et al. (2021). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysts, 11(11), 1369. Available at: [Link]

  • Ballini, R., et al. (2000). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39(1), 70-71. Available at: [Link]

  • Li, J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. Available at: [Link]

  • Ghiro, L., et al. (2002). Synthesis of pharmaceutically useful pyridine derivatives. U.S. Patent No. 6,437,139 B1.
  • Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1143-1153. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2772. Available at: [Link]

  • Patel, M. R., et al. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. U.S. Patent No. 9,512,077 B2.
  • Studer, M., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 60(25), 13793-13797. Available at: [Link]

  • Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]

  • Liu, H., et al. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Chinese Patent No. CN103570645A.
  • Kumar, A., et al. (2020). Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. Available at: [Link]

  • Hughes, D. L. (2020). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. NIH Public Access. Available at: [Link]

  • Burgey, C. S., et al. (2004). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Canadian Patent No. CA2480482A1.
  • Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • Kumobayashi, H. (2022). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. Available at: [Link]

Sources

A Comparative Analysis of Synthetic Pathways to Methylphenidate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic precursors for methylphenidate, a widely prescribed central nervous system stimulant. The selection of a synthetic route is a critical decision in drug development and manufacturing, with significant implications for yield, purity, stereochemical control, cost, and safety. This document is intended for researchers, chemists, and drug development professionals, offering a technical overview of the most common pathways to this important pharmaceutical agent. We will explore the chemistry, experimental protocols, and the relative merits of each approach, grounded in experimental data and established methodologies.

Introduction: The Significance of Precursor Selection in Methylphenidate Synthesis

Methylphenidate possesses two chiral centers, leading to four possible stereoisomers. The pharmacological activity resides predominantly in the (d)-threo-isomer, also known as dexmethylphenidate.[1] Consequently, synthetic strategies that can selectively produce this isomer are of paramount importance. The choice of starting materials, or precursors, fundamentally dictates the synthetic route, influencing the number of steps, the complexity of purification, and the overall efficiency of the process. This guide will focus on three major precursor classes: the direct esterification from Ritalinic Acid, the convergent synthesis from 2-Chloropyridine and Phenylacetonitrile, and a more modern approach utilizing N-Boc-piperidine.

Route 1: Esterification of Ritalinic Acid

This is the most direct and final-stage approach to methylphenidate, involving the esterification of the immediate carboxylic acid precursor, α-phenyl-2-piperidineacetic acid, commonly known as ritalinic acid.

Synthetic Pathway and Causality

The esterification of ritalinic acid is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The key to driving this equilibrium reaction towards the product (methylphenidate) is the efficient removal of water, the reaction byproduct. Methodologies vary in their approach to this challenge, as well as in the choice of acid catalyst. The use of thionyl chloride, for instance, is highly effective as it reacts with methanol to generate HCl in situ and also consumes water, thus driving the reaction to completion.[2] Low-temperature conditions are often preferred to minimize side reactions and degradation of the product.[3]

Experimental Protocol: Esterification of dl-threo-Ritalinic Acid with Thionyl Chloride[2]
  • Reaction Setup: A clean, dry 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with dl-threo-ritalinic acid (20 g, 0.091 mol) and methanol (160 mL).

  • Cooling: The mixture is cooled to a temperature between 0°C and -5°C using an ice-salt bath.

  • Reagent Addition: Thionyl chloride (32.6 g, 0.274 mol) is added dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature is maintained below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (27-30°C) and stirred for 15 hours.

  • Work-up: The excess methanol and thionyl chloride are removed by distillation under reduced pressure. Water (200 mL) is added to the residue, and the pH is adjusted to 10.5-11 with a 25% aqueous sodium hydroxide solution.

  • Extraction and Isolation: The aqueous layer is extracted with dichloromethane (2 x 200 mL). The combined organic layers are washed with water (100 mL) and dried over anhydrous sodium sulfate. The solvent is then removed by distillation to yield racemic methylphenidate as an oily residue.

  • Yield: A typical yield for this process is approximately 95% (19 g).[2]

Route 2: Synthesis from 2-Chloropyridine and Phenylacetonitrile

This classical approach builds the methylphenidate scaffold from more fundamental and commercially available starting materials. It is a multi-step synthesis that offers flexibility but also presents challenges in terms of handling hazardous reagents and controlling stereochemistry.

Synthetic Pathway and Causality

This synthesis begins with a nucleophilic aromatic substitution, where the carbanion generated from phenylacetonitrile displaces the chloride from 2-chloropyridine.[4] This reaction requires a strong base, with sodium amide being historically used.[4] The resulting α-phenyl-α-pyridyl-2-acetonitrile is then hydrolyzed to the corresponding acetamide. A critical step is the catalytic hydrogenation of the pyridine ring to a piperidine ring. This reduction can be challenging and often requires high pressure and a platinum or palladium catalyst.[5] The final steps involve hydrolysis of the amide to ritalinic acid, followed by esterification as described in Route 1. The stereochemistry is often addressed through resolution of intermediates or epimerization.[6]

Experimental Protocol: Synthesis from 2-Chloropyridine and Phenylacetonitrile[5]

Step 1: Synthesis of 2-pyridyl-2-yl-phenylacetonitrile

  • Reaction Setup: A 100 L double-layer reaction vessel is charged with toluene (25.0 L) and sodium amide (3.5 kg, 89.7 mol) under a nitrogen atmosphere at room temperature.

  • Addition of Phenylacetonitrile: Phenylacetonitrile (6.5 kg, 55.6 mol) is added dropwise over 30 minutes. The temperature is maintained between 40-50°C during the addition. The mixture is then cooled to 15°C.

  • Addition of 2-Chloropyridine: 2-Chloropyridine (6.0 kg, 53.1 mol) is added dropwise. The reaction is exothermic, and the temperature is allowed to rise to 70°C before cooling back to room temperature.

  • Reaction and Work-up: The reaction is stirred for 4 hours at room temperature. The reaction is then quenched by the careful addition of water (5.0 L) and washed with water (3 x 5.0 L).

  • Yield: A typical yield for this step is approximately 78%.[5]

Step 2: Hydrolysis to 2-pyridyl-2-yl-phenylacetyl amide

  • Reaction: 2-pyridyl-2-yl-phenylacetonitrile (8.0 kg, 41.2 mol) is added to concentrated sulfuric acid (10.0 L) in a 50 L round-bottom flask and stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched by the dropwise addition of water (10.0 L) and neutralized with 30% sodium hydroxide solution to a pH of 13. The precipitated solid is filtered, dried, and recrystallized from ethanol.

  • Yield: A typical yield for this step is approximately 85%.[5]

Step 3: Hydrogenation to 2-piperidyl-2-yl-phenacetamide

  • Reaction: The 2-pyridyl-2-yl-phenylacetyl amide is subjected to catalytic hydrogenation under pressure (above 1.0 mPa) to reduce the pyridine ring.

  • Yield: A typical yield for this step is approximately 95%.[5]

Route 3: Enantioselective Synthesis via Rhodium-Catalyzed C-H Insertion

This modern approach offers a more direct and potentially stereoselective route to methylphenidate analogues by utilizing a rhodium-catalyzed C-H insertion reaction with a protected piperidine precursor.

Synthetic Pathway and Causality

This elegant synthesis involves the reaction of a diazoacetate with N-Boc-piperidine in the presence of a chiral rhodium catalyst.[7] The catalyst facilitates the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes an enantioselective C-H insertion into the C-H bond of the piperidine ring. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high diastereo- and enantioselectivity.[7] The final step involves the deprotection of the Boc group to yield the desired methylphenidate. This method is particularly attractive for its potential to directly access the desired stereoisomer, thereby avoiding tedious resolution steps.

Experimental Protocol: Enantioselective Synthesis of d-threo-Methylphenidate[7]
  • Reaction Setup: An oven-dried 5 mL flask containing a stirring bar is fitted with a septum and flame-dried while being purged with argon.

  • Reagent Addition: N-butoxycarbonyl piperidine ("Boc-piperidine," 0.35 mL) is added to the flask and degassed. An equal volume of freshly distilled cyclohexane (0.35 mL) is then added.

  • Catalyst Addition: Rh₂(5R-MEPY)₄ catalyst (2.3 mg, 2.51 µmol) is added, and the reaction mixture is maintained at 50°C for 20 minutes.

  • Diazo Compound Addition: 2-diazo-2-phenyl acetamide (70.4 mg) is injected into the reaction mixture over the course of 4 hours.

  • Reaction and Work-up: The reaction is maintained at 50°C during the addition. After the addition is complete, the mixture is cooled to room temperature and filtered through a silica gel column.

  • Deprotection: The resulting Boc-protected methylphenidate is dissolved in methanol cooled to 0°C, and HCl gas is bubbled through the solution for 15 minutes. The mixture is stirred at 0°C for 30 minutes.

  • Isolation: The resulting liquid is concentrated in vacuo and triturated with ethyl acetate to yield the hydrochloride salt of d-threo-methylphenidate.

  • Yield: A typical yield for the deprotection step is approximately 68.5%.[7]

Comparative Summary

FeatureRoute 1: Ritalinic Acid EsterificationRoute 2: 2-Chloropyridine & PhenylacetonitrileRoute 3: N-Boc-piperidine C-H Insertion
Number of Steps 14+ (to methylphenidate)2
Typical Overall Yield High (for the final step)ModerateModerate to Good
Stereoselectivity Dependent on the stereochemistry of the starting ritalinic acidRequires resolution or epimerization stepsPotentially high with chiral catalysts
Key Safety Considerations Use of corrosive reagents like thionyl chloride or HCl gas.Use of highly reactive and hazardous sodium amide.[8][9][10] Hydrogenation under high pressure.Handling of potentially explosive diazo compounds.
Scalability Readily scalable.Scalable, but requires specialized equipment for handling sodium amide and high-pressure hydrogenation.Scalability of rhodium-catalyzed reactions is an active area of research, with high turnover numbers being achievable.[11]
Precursor Cost Ritalinic acid is a more advanced and likely more expensive precursor.2-Chloropyridine and phenylacetonitrile are commodity chemicals and likely more cost-effective.N-Boc-piperidine and rhodium catalysts can be expensive.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Ritalinic Acid Esterification cluster_1 Route 2: 2-Chloropyridine & Phenylacetonitrile cluster_2 Route 3: N-Boc-piperidine C-H Insertion RA Ritalinic Acid MPD1 Methylphenidate RA->MPD1 Methanol, H+ CP 2-Chloropyridine CPN α-Phenyl-α-pyridyl-2-acetonitrile CP->CPN PN Phenylacetonitrile PN->CPN NaNH2 PPA α-Phenyl-α-pyridyl-2-acetamide CPN->PPA H2SO4 PiPA α-Phenyl-α-piperidyl-2-acetamide PPA->PiPA H2, Catalyst RA2 Ritalinic Acid PiPA->RA2 Hydrolysis MPD2 Methylphenidate RA2->MPD2 Esterification BocPip N-Boc-piperidine BocMPD N-Boc-Methylphenidate BocPip->BocMPD Diazo Methyl Phenyl Diazoacetate Diazo->BocMPD Rh Catalyst MPD3 Methylphenidate BocMPD->MPD3 Deprotection (HCl)

Sources

A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, scientifically grounded comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(2-Piperidinyl)acetamide hydrochloride, a key pharmaceutical intermediate. We will explore the rationale behind the method's development, present a comprehensive validation strategy in accordance with international guidelines, and compare its performance against other potential analytical techniques.

The selection of an appropriate analytical method is a critical decision in drug development. For a polar, non-chromophoric compound like this compound, several analytical avenues could be pursued, including Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, Reversed-Phase HPLC (RP-HPLC) coupled with a suitable detection method, such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD), often presents a more accessible, cost-effective, and robust solution for routine quality control. This guide will focus on the validation of an RP-HPLC method utilizing ELSD, a universal detection technique suitable for non-volatile analytes without a UV chromophore.

Our validation approach is rigorously aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring the generated data is suitable for regulatory submission.

Experimental Workflow & Validation Parameters

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The following diagram illustrates the interconnectedness of the validation parameters we will assess.

HPLC_Validation_Workflow cluster_precision MethodDevelopment Method Development & Optimization SystemSuitability System Suitability MethodDevelopment->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Caption: A flowchart illustrating the sequential and interconnected stages of HPLC method validation.

Specificity: Distinguishing the Analyte

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this involves demonstrating that the chromatographic peak for the main compound is free from interference from potential impurities or formulation excipients.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known, structurally similar impurities.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike the placebo solution with the API and known impurities.

  • Analyze all solutions by the proposed HPLC method.

  • Assess peak purity using a photodiode array (PDA) detector, if available, or by ensuring baseline resolution between the main peak and any other peaks.

Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the peak purity analysis should indicate no co-eluting species.

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation%RSD
50125,4301,1500.92
75188,1451,5600.83
100250,8602,0100.80
125313,5752,8900.92
150376,2903,4500.92

Linear Regression Analysis:

  • Correlation Coefficient (r²): > 0.999

  • Y-intercept: Not significantly different from zero.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120119.499.5%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision)

Repeatability is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

Experimental Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples using the HPLC method.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Intermediate Precision (Inter-day and Inter-analyst)

Intermediate precision is evaluated by analyzing the same sample on different days, with different analysts, and on different instruments.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Compare the results from both days.

Data Presentation:

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Repeatability Mean Assay (%)99.8100.2
%RSD (n=6)0.85%0.95%
Intermediate Precision Overall Mean Assay (%)\multicolumn{2}{c}{100.0}
Overall %RSD (n=12)\multicolumn{2}{c}{1.15%}

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation:

ParameterS/N RatioConcentration (µg/mL)Precision (%RSD at LOQ)
LOD ~3:10.1N/A
LOQ ~10:10.3< 10%

Robustness: Resistance to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: System suitability parameters should remain within their established limits for all tested variations.

Comparison with Alternative Methods

While the validated RP-HPLC-ELSD method demonstrates suitability for its intended purpose, it is prudent to consider alternative analytical techniques and their respective advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
RP-HPLC-ELSD Partition chromatography with universal detectionRobust, cost-effective, good for routine QCLower sensitivity than MS, non-linear response may require data transformation
GC-MS Gas-phase separation with mass spectrometric detectionHigh sensitivity and specificityRequires derivatization for polar, non-volatile compounds, which adds complexity and potential for error
LC-MS/MS Liquid chromatography with tandem mass spectrometryVery high sensitivity and specificity, suitable for complex matricesHigher equipment and operational costs, may be overly complex for routine QC of bulk material
HILIC Hydrophilic Interaction Liquid ChromatographyGood retention for very polar compoundsCan be less robust than RP-HPLC, requires careful mobile phase management

The choice of method ultimately depends on the specific requirements of the analysis. For routine quantification of this compound in a controlled QC environment, the validated RP-HPLC-ELSD method offers an optimal balance of performance, cost, and reliability.

Conclusion

The comprehensive validation of this RP-HPLC-ELSD method has demonstrated its suitability for the accurate and precise quantification of this compound. The method has been shown to be specific, linear over a wide range, accurate, and precise, with acceptable limits of detection and quantification. Its robustness against minor variations in chromatographic conditions further underscores its reliability for routine use in a quality control setting. While more sophisticated techniques like LC-MS/MS offer higher sensitivity, the presented HPLC method provides a pragmatic and validated solution that aligns with the rigorous standards of the pharmaceutical industry.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Dong, M. W. (2018). HPLC Method Validation. LCGC North America, 36(8), 528-539. [Link]

The Piperidine Scaffold in Neuropharmacology: A Comparative Analysis of Methylphenidate and Desoxypipradrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Development

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.[1][2] Its structural motif is present in numerous pharmaceuticals and alkaloids, valued for its ability to confer specific conformational constraints and physicochemical properties that facilitate interactions with complex biological targets like neurotransmitter transporters and receptors.[1][2][3]

While a direct comparative analysis of the specific compound 2-(2-Piperidinyl)acetamide hydrochloride is limited by the scarcity of dedicated neuropharmacological research, we can gain significant insights by examining two prominent and structurally related piperidine derivatives: Methylphenidate (MPH) and Desoxypipradrol (2-DPMP) . Both are potent norepinephrine-dopamine reuptake inhibitors (NDRIs), yet their subtle structural differences lead to vastly different pharmacokinetic and clinical profiles.[4][5][6] This guide will dissect these differences, offering a detailed comparison grounded in experimental data to inform future drug design and development.

Section 1: Mechanism of Action - A Tale of Two Transporter Blockers

Both Methylphenidate and Desoxypipradrol exert their primary stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] This action prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.[5][7][8]

Key Differences in Transporter Interaction:

  • Methylphenidate (MPH) acts as a classic, non-competitive blocker of both DAT and NET.[9] Its binding to the transporters is distinct from that of amphetamine, which can reverse the direction of the transporter to promote neurotransmitter release.[5]

  • Desoxypipradrol (2-DPMP) is also a potent NDRI.[4][6] In vitro studies have shown it to be particularly potent at the dopamine transporter.[10][11] Some research suggests it can stimulate dopamine efflux to a greater extent than cocaine, indicating a highly efficacious interaction with DAT.[4][10]

The following diagram illustrates the shared mechanism of DAT inhibition.

Caption: Mechanism of DAT Inhibition by MPH and 2-DPMP.

Comparative Transporter Affinity Data:

The potency of a drug at its target is often quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). Lower values indicate greater potency.

CompoundTargetPotency (IC50)Species/Assay
Methylphenidate hDAT~100-300 nMHuman cell lines
Desoxypipradrol hDAT~70 nMHuman cell lines[10][11]
Desoxypipradrol rDAT~565 nMRat accumbens shell[10]
Desoxypipradrol hNET~140 nMHuman cell lines[10][11]

Data synthesized from multiple sources.[7][10][11] Note that assay conditions can cause variability in reported values.

This data highlights that while both are potent, desoxypipradrol shows a particularly high affinity for the human dopamine transporter in vitro.[10][11]

Section 2: Pharmacokinetic & Pharmacodynamic Profiles

The most dramatic differences between Methylphenidate and Desoxypipradrol emerge from their pharmacokinetic profiles. These differences are a direct result of their chemical structures and dictate their duration of action, clinical utility, and abuse potential.

  • Methylphenidate (MPH): MPH contains a methyl ester group that is readily hydrolyzed by carboxylesterases in the liver into the inactive metabolite, ritalinic acid.[5][12] This rapid metabolism results in a relatively short elimination half-life of 2-3 hours for immediate-release formulations.[5] This pharmacokinetic profile necessitates multiple daily doses or sophisticated extended-release formulations (like Ritalin LA or Concerta) for sustained therapeutic effect in conditions like ADHD.[5][9][13][14]

  • Desoxypipradrol (2-DPMP): In stark contrast, 2-DPMP lacks easily metabolizable functional groups like esters or hydroxyls.[6] It is a highly lipophilic molecule, which contributes to its extremely long elimination half-life, estimated to be between 16 and 20 hours.[6][15] This results in a prolonged, sometimes multi-day, duration of action.[15] This long half-life was a key reason it was not developed further for clinical use, as it offers poor dose control and a high potential for accumulation and adverse effects.[6]

Comparative Pharmacokinetic Parameters:

ParameterMethylphenidate (IR)Desoxypipradrol
Bioavailability ~30% (11-52%)[5]>90%[6]
Metabolism Extensive hepatic hydrolysis via CES1[5]Minimal, lacks polar functional groups[6]
Elimination Half-life 2-3 hours[5]16-20 hours[6][15]
Duration of Action 3-4 hours[5]Extremely long, up to several days[15]
Primary Excretion Urine (as metabolites)[5]Not well-characterized due to limited use

Section 3: The Clinical & Toxicological Picture

The divergent pharmacokinetic profiles directly translate to different clinical applications and safety concerns.

Methylphenidate:

  • Therapeutic Use: MPH is a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD) in children and adults and is also used for narcolepsy.[5][12][13] Its manageable duration of action allows for flexible dosing schedules that can be tailored to a patient's school or work day.[13]

  • Side Effects: Common side effects include insomnia, decreased appetite, anxiety, and increased heart rate.[13]

  • Abuse Potential: While it has a moderate abuse liability, the rewarding effects are generally seen at higher, non-therapeutic doses.[5] The development of extended-release formulations has helped to mitigate some of this risk.

Desoxypipradrol:

  • Therapeutic Use: Though initially investigated in the 1950s for ADHD and narcolepsy, it was never clinically adopted, largely due to its unpredictable pharmacokinetics and long duration.[4][6] The related compound, Pipradrol (which has a hydroxyl group), saw limited use as an antidepressant and for senile dementia.[16][17]

  • Side Effects & Toxicity: 2-DPMP resurfaced as a designer drug, where its use led to severe and prolonged adverse effects.[4] Reports from emergency departments noted severe agitation lasting up to five days, paranoia, hallucinations, and psychosis.[6][10][11] Its high potency and extremely long half-life create a significant risk of overdose and severe psychiatric complications.[11][15]

Section 4: Experimental Corner - Assaying Transporter Inhibition

To quantitatively compare compounds like MPH and 2-DPMP, researchers rely on standardized in vitro and in vivo assays.

Protocol 1: In Vitro Synaptosomal [³H]Dopamine Uptake Assay

This assay directly measures a compound's ability to inhibit dopamine reuptake in preparations of nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a test compound for the dopamine transporter.

Methodology:

  • Tissue Preparation: Isolate synaptosomes from the striatum of a rodent brain, a region rich in dopamine transporters.

  • Pre-incubation: Incubate the synaptosomes with varying concentrations of the test compound (e.g., Methylphenidate) or a control vehicle. This allows the drug to bind to the transporters.

  • Initiate Uptake: Add a known concentration of radiolabeled dopamine ([³H]DA) to the mixture.

  • Incubation: Allow the uptake to proceed for a short, defined period at 37°C.

  • Terminate Uptake: Stop the reaction rapidly by filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular [³H]DA.

  • Quantification: Measure the radioactivity trapped within the synaptosomes (intracellular [³H]DA) using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [³H]DA uptake against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value—the concentration of the drug that inhibits 50% of dopamine uptake.

Caption: Workflow for an In Vitro Dopamine Uptake Inhibition Assay.

Protocol 2: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's pharmacodynamic effect.

Objective: To measure the change in extracellular dopamine concentration in the nucleus accumbens following systemic administration of a test compound.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region, such as the nucleus accumbens (a key area in the reward pathway).

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal level of extracellular dopamine.

  • Drug Administration: Administer the test compound (e.g., 2-DPMP) systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dopamine concentration in each sample using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug dopamine levels as a percentage change from the baseline average.

Caption: Workflow for an In Vivo Microdialysis Experiment.

Conclusion

The comparison between Methylphenidate and Desoxypipradrol serves as a powerful illustration of how subtle modifications to the piperidine scaffold can profoundly impact a compound's neuropharmacological profile. While both are potent dopamine and norepinephrine reuptake inhibitors, the metabolic stability of Desoxypipradrol renders it clinically unviable and dangerous due to its extremely long duration of action and high potential for toxic accumulation. Methylphenidate, with its metabolically labile ester group, offers the pharmacokinetic control necessary for a successful therapeutic agent.

For researchers and drug development professionals, this comparison underscores a critical principle: the design of novel CNS agents must go beyond target affinity and potency. A deep understanding of pharmacokinetics, driven by metabolic stability and physicochemical properties, is paramount in developing safe and effective therapies based on privileged scaffolds like piperidine.

References

  • Wikipedia. Pipradrol. [Link]

  • PubChem. Pipradrol. National Institutes of Health. [Link]

  • Grokipedia. Desoxypipradrol. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Wikipedia. Desoxypipradrol. [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

  • Drugs.com. (2024). Ritalin: Uses, Dosage, Side Effects & Warnings. [Link]

  • PsychonautWiki. (2022). Desoxypipradrol. [Link]

  • Psych Scene Hub. (2020). Methylphenidate – Mechanism of Action, Dosage & Side Effects. [Link]

  • DEA Diversion Control Division. METHYLPHENIDATE. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. [Link]

  • Mini Reviews in Medicinal Chemistry. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

  • Frontiers in Psychiatry. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). [Link]

Sources

Efficacy Blueprint: A Comparative Analysis of 2-(2-Piperidinyl)acetamide Hydrochloride Analogs for Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Piperidine Acetamide Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier.[1] When coupled with an acetamide group, the resulting 2-(2-piperidinyl)acetamide scaffold presents a versatile platform for designing novel therapeutic agents. This guide provides a comparative analysis of the efficacy of analogs of 2-(2-Piperidinyl)acetamide hydrochloride, with a primary focus on their anticonvulsant properties, an area where substantial preclinical data is available. We will also explore the potential nootropic applications of this chemical class, drawing insights from structurally related compounds.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of findings, but also the "why" behind the experimental designs and a critical evaluation of the structure-activity relationships (SAR) that govern the efficacy of these analogs.

Comparative Efficacy of 2-(2-Piperidinyl)acetamide Analogs as Anticonvulsants

The primary screening for the anticonvulsant activity of novel chemical entities often relies on well-established rodent models that represent different seizure types. The two most common initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][3] The MES test is a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[2][3]

A seminal study by researchers at The University of Louisiana at Monroe provides a foundational dataset for understanding the SAR of N-substituted-2-piperidinecarboxamides, which are structurally very similar to the 2-(2-piperidinyl)acetamide class.[4] Their work systematically explored the impact of substitutions on both the N-aryl ring of the acetamide moiety and the piperidine ring itself.

Structure-Activity Relationship (SAR) Analysis

The general structure of the analogs under consideration is depicted below:

SAR_General_Structure cluster_0 General Structure of 2-(2-Piperidinyl)acetamide Analogs base [Piperidine Ring]-CH-C(=O)-N-[Aryl Group] R1 Substitutions on the Piperidine Ring base->R1 R1 R2 Substitutions on the Amide Nitrogen base->R2 R2 R3 Modifications of the Acetamide Linker base->R3 R3

Caption: General chemical structure of the 2-(2-Piperidinyl)acetamide analogs discussed.

Key SAR insights from preclinical anticonvulsant screenings are summarized below:

  • Substitution on the N-Aryl Ring: Introduction of electron-withdrawing groups on the aromatic ring of N-benzyl-2-piperidinecarboxamides, such as 3-Cl, 4-Cl, 3,4-Cl2, or 3-CF3, generally leads to an increase in anticonvulsant activity in the MES test.[4]

  • Substitution on the Amide Nitrogen: Replacing the alpha-methyl group with larger isopropyl or benzyl groups in the N-benzyl series enhanced MES activity without a corresponding increase in neurotoxicity.[4]

  • Piperidine Ring Integrity: The integrity of the piperidine ring is crucial for activity.

    • Substitution on the piperidine ring nitrogen resulted in a decrease in both MES activity and neurotoxicity.[4]

    • Movement of the carboxamide group from the 2-position to the 3- or 4-positions of the piperidine ring diminished both anticonvulsant activity and neurotoxicity.[4]

    • Ring-opening of the piperidine between the 1- and 6-positions, however, yielded a highly active norleucine derivative, suggesting that the piperidine ring acts as a scaffold to orient the key pharmacophoric elements in a favorable conformation.[4]

  • The Role of the Carbonyl Group: Reduction of the amide carbonyl group resulted in a complete loss of anticonvulsant activity, highlighting its critical role in interacting with the biological target.[4]

Quantitative Efficacy Data

The following table summarizes the anticonvulsant activity of selected N-(Aryl)-2-piperidinecarboxamide analogs in the MES test in mice. Efficacy is reported as the median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure. Neurotoxicity is reported as the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment in the rotarod test. The Protective Index (PI = TD50/ED50) is a measure of the therapeutic window of the compound.

Compound IDN-Aryl SubstituentED50 (mg/kg, i.p.) in MES TestTD50 (mg/kg, i.p.) in Rotarod TestProtective Index (PI)
1 2,6-dimethylphenyl10.245.64.5
Analog A 3-chlorobenzyl25.589.83.5
Analog B 4-chlorobenzyl22.1105.24.8
Analog C 3,4-dichlorobenzyl18.998.75.2
Analog D 3-trifluoromethylbenzyl15.678.35.0
75 2,6-dimethylphenyl (norleucine derivative)5.836.46.3

Data adapted from a study on N-substituted-2-piperidinecarboxamides, which are close structural analogs of the topic compounds.[4]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized and well-documented experimental protocols are essential. Below are the detailed methodologies for the key in vivo anticonvulsant screening assays.

Maximal Electroshock (MES) Test Protocol

The MES test is a model for generalized tonic-clonic seizures.[2]

MES_Protocol cluster_0 MES Test Workflow A Animal Acclimatization (e.g., Male Swiss mice, 20-25g) B Test Compound Administration (intraperitoneal, i.p.) A->B C Pre-treatment Time (e.g., 30 min or 4h) B->C D Application of Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s via corneal electrodes) C->D E Observation for Tonic Hindlimb Extension D->E F Data Analysis (Protection vs. No Protection) E->F

Caption: A stepwise workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Detailed Steps:

  • Animal Preparation: Male Swiss mice (or other appropriate rodent strain) weighing 20-25 grams are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is always included.

  • Pre-treatment Time: The time between compound administration and the application of the electrical stimulus is kept constant, typically at 30 minutes and/or 4 hours, to assess the time course of action.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each dose group is recorded, and the ED50 is calculated using probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

Detailed Steps:

  • Training: Animals are pre-trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).

  • Compound Administration: The test compound is administered at the same doses and route as in the efficacy studies.

  • Testing: At the time of peak effect determined in the efficacy studies, the animals are placed on the rotating rod.

  • Observation: The inability of an animal to remain on the rod for the pre-determined time is indicative of motor impairment.

  • Data Analysis: The number of animals exhibiting neurotoxicity at each dose is recorded, and the TD50 is calculated.

Potential as Nootropic Agents: An Area for Future Investigation

While the anticonvulsant properties of 2-(2-piperidinyl)acetamide analogs are relatively well-documented, their potential as cognitive enhancers (nootropics) is less explored but theoretically plausible. The parent compound, piracetam, is a cyclic derivative of GABA and is known for its nootropic effects.[5] Although structurally different, the acetamide moiety is a common feature.

Structurally related piperazine derivatives have been investigated for their ability to reverse scopolamine-induced amnesia in the mouse passive-avoidance test, a common screening model for nootropic activity.[6] While these specific piperazine analogs were found to be less potent than their parent compounds, the studies provided valuable SAR insights.[6]

Further research is warranted to systematically evaluate the nootropic potential of 2-(2-piperidinyl)acetamide analogs. This would involve screening in established animal models of cognitive impairment, such as:

  • Passive Avoidance Test: To assess effects on learning and memory.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Object Recognition Test: To assess recognition memory.

Conclusion and Future Directions

The 2-(2-piperidinyl)acetamide scaffold represents a promising starting point for the development of novel anticonvulsant agents with a potentially favorable therapeutic window. The available data clearly indicate that substitutions on the N-aryl ring and the integrity of the piperidine and acetamide moieties are critical for efficacy. The norleucine derivative, resulting from a ring-opening modification, stands out as a particularly potent lead compound for further optimization.[4]

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of analogs with diverse substitutions to refine the SAR models.

  • Elucidating the Mechanism of Action: While some evidence points towards the modulation of voltage-gated sodium channels, further in vitro studies are needed to identify the precise molecular targets.[7]

  • Systematic Evaluation of Nootropic Effects: A dedicated research program to investigate the cognitive-enhancing properties of this class of compounds is highly recommended.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of the most promising lead compounds to ensure they possess drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, potentially leading to new and improved treatments for epilepsy and other neurological disorders.

References

  • Title: Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores Source: PubMed URL: [Link]

  • Title: Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide Source: PubMed URL: [Link]

  • Title: Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide Source: University of Bristol Research Portal URL: [Link]

  • Title: Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central URL: [Link]

  • Title: Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel Source: PubMed URL: [Link]

  • Title: Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities Source: PubMed URL: [Link]

  • Title: Anticonvulsant activity of selected compounds administrated orally in rats (MES screen) Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents Source: PubMed Central URL: [Link]

  • Title: Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs Source: PubMed Central URL: [Link]

  • Title: Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities Source: ResearchGate URL: [Link]

  • Title: [A comparative study of the nootropic properties of piracetam and oxiracetam]. Source: Semantic Scholar URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: PubMed URL: [Link]

  • Title: Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235 Source: PubMed URL: [Link]

  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL: [Link]

  • Title: Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones Source: ResearchGate URL: [Link]

  • Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: PubMed Central URL: [Link]

  • Title: Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Piperidine Intermediates

In modern pharmaceutical development, the piperidine ring is a cornerstone scaffold, integral to a vast array of Active Pharmaceutical Ingredients (APIs).[1] Its prevalence, however, is matched by the analytical challenges it presents. As a key starting material or intermediate, the purity and impurity profile of piperidine derivatives must be rigorously controlled to ensure the safety and efficacy of the final drug product.[2][3] This is not merely a matter of good practice; it is a regulatory necessity.

This guide moves beyond a simple recitation of protocols. It is designed to provide you, my fellow researchers and drug development professionals, with the strategic insights needed to not only execute but also to understand the cross-validation of analytical methods for these critical intermediates. We will explore the causality behind our choices, comparing the two most prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and establish a self-validating framework for ensuring analytical consistency and reliability.

Section 1: A Comparative Analysis of Core Chromatographic Techniques

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte.[4][5] Piperidine intermediates can range from volatile, thermally stable compounds to non-volatile or thermally labile salts. Understanding the fundamental principles of each technique is crucial for method selection and development.

  • Gas Chromatography (GC): This technique separates analytes based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[4] It is exceptionally powerful for volatile and semi-volatile piperidines. However, the secondary amine common to piperidines can cause significant peak tailing on standard columns due to interactions with silanol groups. Therefore, derivatization to cap the active amine is often not just beneficial, but necessary to achieve a volatile, thermally stable derivative with good chromatographic behavior.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.[4] This makes it ideal for non-volatile and thermally sensitive piperidine intermediates. The primary analytical challenge for piperidine in HPLC is detection. The molecule lacks a native chromophore, rendering it difficult to detect with standard UV-Vis detectors.[2] This necessitates either pre-column derivatization to attach a UV-active molecule or the use of more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[8][9]

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of GC and HPLC methods for piperidine intermediate analysis, grounded in the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] These values are representative and serve as a baseline for what can be achieved with well-developed methods.

Validation Parameter Gas Chromatography (GC-FID/GC-MS) High-Performance Liquid Chromatography (HPLC-UV with Derivatization) Rationale & Causality
Specificity High to Very HighHighGC-MS offers unparalleled specificity through mass fragmentation patterns. HPLC's specificity is dependent on chromatographic resolution from potential impurities and the selectivity of the derivatization reaction.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[13]Both methods, when properly validated, can achieve excellent accuracy. The key is ensuring complete sample transfer and, for HPLC, a consistent and complete derivatization reaction.
Precision (%RSD) Repeatability: < 2.0%[14] Intermediate: < 3.0%Repeatability: < 1.5%[15] Intermediate: < 2.5%HPLC generally offers slightly better precision due to the highly controlled nature of liquid injections compared to the potential variability in split/splitless GC injections.
Limit of Quantitation (LOQ) 0.005 - 0.03%[9]~90 ppm (0.009%)[15]GC-MS can often achieve lower detection limits due to the high sensitivity of the mass spectrometer and low baseline noise. HPLC-UV limits are dependent on the molar absorptivity of the derivatized product.
Linearity (R²) > 0.995> 0.999[13]Both techniques demonstrate excellent linearity over a defined range. The wider dynamic range of Flame Ionization Detectors (FID) in GC is a notable advantage.
Robustness Sensitive to changes in flow rate, temperature ramp, and inlet conditions.Sensitive to mobile phase composition, pH, and column temperature.Method robustness must be intentionally tested during validation by making small, deliberate changes to method parameters to ensure it remains reliable under normal use.[11]

Section 2: The Cross-Validation Workflow: A Framework for Trust

Cross-validation is the ultimate arbiter of analytical concordance.[16] It is the process of formally comparing two validated methods to ensure they produce comparable results for the same sample. This is critical when transferring a method between labs, upgrading equipment, or establishing a secondary or orthogonal method for confirmatory analysis.

The workflow below outlines a robust, logical process for cross-validating a primary HPLC method with a secondary GC method for a piperidine intermediate.

CrossValidationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion P1 Define Acceptance Criteria (e.g., ±5% agreement, p > 0.05) P2 Validate Method A (HPLC) & Method B (GC) Individually (per ICH Q2) P1->P2 P3 Select Homogenous Batch of Piperidine Intermediate P2->P3 E1 Prepare N≥6 Individual Sample Preparations P3->E1 E2 Analyze Samples by Method A (HPLC) E1->E2 E3 Analyze Same Samples by Method B (GC) E1->E3 A1 Statistically Compare Results (t-test, F-test) E2->A1 E3->A1 A2 Assess Against Acceptance Criteria A1->A2 A3 Conclusion: Methods are Equivalent A2->A3 Pass A4 Conclusion: Methods are NOT Equivalent (Investigate Bias) A2->A4 Fail

Caption: Logical workflow for the cross-validation of two analytical methods.

Detailed Cross-Validation Protocol
  • Define Acceptance Criteria: Before any analysis begins, establish and document the statistical criteria for equivalence. This typically involves comparing the means and variances of the two datasets. A common approach is to use a Student's t-test to compare the means (p-value > 0.05 indicates no significant difference) and an F-test to compare the variances.

  • Individual Method Validation: Ensure both the primary (e.g., HPLC) and secondary (e.g., GC) methods have been fully validated independently according to ICH Q2(R1) guidelines.[10][17] This is a non-negotiable prerequisite.

  • Select a Homogenous Sample: Choose a single, well-characterized batch of the piperidine intermediate. Using one batch eliminates sample heterogeneity as a variable, ensuring you are comparing the methods, not the samples.

  • Sample Preparation: Prepare a minimum of six independent samples from the homogenous batch. The number of replicates should be sufficient for statistical power.

  • Analysis: Analyze each of the prepared samples by both Method A and Method B. To minimize temporal bias, it is good practice to alternate injections between the two systems if possible.

  • Statistical Evaluation: Collate the quantitative results (e.g., % purity or impurity concentration) from both methods.

    • Calculate the mean, standard deviation, and %RSD for each dataset.

    • Perform a Student's t-test: This determines if there is a statistically significant difference between the mean results of the two methods.

    • Perform an F-test: This determines if there is a statistically significant difference between the precision of the two methods.

Section 3: Experimental Protocols (Templates)

The following protocols are provided as robust starting points. They must be optimized and fully validated for your specific piperidine intermediate and instrumentation.

Protocol 1: HPLC-UV Analysis with Pre-Column Derivatization

This method is suitable for non-volatile piperidine intermediates. The causality for derivatization is to introduce a chromophore for UV detection.[2] 4-Toluenesulfonyl chloride (tosyl chloride) is an effective agent for this purpose.[13]

  • Derivatization Reagent Preparation:

    • Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Prepare a 1 M sodium hydroxide solution.

  • Standard & Sample Preparation:

    • Standard: Accurately weigh ~10 mg of piperidine intermediate reference standard into a vial. Add 5.0 mL of acetonitrile and 1.0 mL of 1 M NaOH. Add 1.0 mL of the tosyl chloride solution. Cap tightly and vortex. Heat at 60°C for 30 minutes. Cool to room temperature and dilute to a final volume of 10.0 mL with mobile phase.

    • Sample: Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[13]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[13]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis

This method is suitable for volatile and thermally stable piperidine intermediates.

  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent like dichloromethane or methanol.[18][19] Ensure the final concentration is appropriate for the instrument's sensitivity (e.g., ~10 µg/mL).[18]

    • Note: If derivatization is needed to improve volatility, react the sample with an agent like trifluoroacetic anhydride (TFAA) prior to dilution.[6]

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[8][16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Inlet Temperature: 250°C.[8]

    • Injection Mode: Split (e.g., 20:1).[8]

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.[8]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[8]

      • Scan Range: m/z 40-300.[8]

Conclusion: A Commitment to Analytical Excellence

The cross-validation of analytical methods is not a perfunctory exercise but a cornerstone of scientific integrity in pharmaceutical development. By understanding the fundamental strengths and weaknesses of different techniques like HPLC and GC, and by applying a rigorous, statistically-grounded workflow, we can build a comprehensive and reliable analytical control strategy. This ensures that the data we generate is not only accurate and precise but also consistent and defensible, safeguarding the quality of the medicines that ultimately reach patients.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. Retrieved from [Link]

  • Khan, M. R., et al. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants, 25(8), 986-995. Retrieved from [Link]

  • Wagner, J., et al. (1998). Chemical analysis of heterocyclic aromatic amines: the results of two European projects compared. Food and Chemical Toxicology, 36(9-10), 879-887. Retrieved from [Link]

  • Lin, C. H., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 26(2), 647-655. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]

  • ACS Nano. (2024). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Publications. Retrieved from [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 935-940. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • LinkedIn. (2024, January 12). Pharmaceutical Grade Piperidine Derivatives Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities. LinkedIn. Retrieved from [Link]

  • Chromatography Forum. (2015, May 11). piperidine analysis in API by GC-HS. Chromatography Forum. Retrieved from [Link]

  • Global Market Insights. (n.d.). Piperidine Market Size, Share & Forecast Growth Report, 2032. Global Market Insights. Retrieved from [Link]

  • LCGC Europe. (2001, June 1). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Elsevier. Retrieved from [Link]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Charles University Digital Repository. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. Retrieved from [Link]

  • University of Lynchburg. (n.d.). Celebration of Scholarship: GCMS VS HPLC. University of Lynchburg Digital Showcase. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

Sources

The Stereochemical Imperative: A Comparative Analysis of Piperidine Acetamide Stereoisomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensionality in Drug Action

In the realm of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly versatile building block. However, the true pharmacological potential of piperidine-containing molecules is often unlocked through the precise control of their three-dimensional geometry. The introduction of chirality transforms a simple piperidine derivative into a set of stereoisomers, each with a unique spatial arrangement of atoms. This guide delves into the critical importance of stereochemistry in the biological activity of piperidine acetamides, a class of compounds with significant therapeutic promise. We will explore how subtle changes in the 3D orientation of functional groups can lead to dramatic differences in pharmacological profiles, transforming a potent therapeutic agent into an inactive or even detrimental compound.

This guide will provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of piperidine acetamide stereoisomers, supported by experimental data and detailed methodologies. By understanding the profound impact of stereochemistry, we can design more potent, selective, and safer medicines.

The Decisive Role of Stereoisomers: A Case Study

To illustrate the dramatic differences in biological activity that can arise from stereoisomerism, we will examine a closely related and exceptionally well-documented piperidine derivative, ohmefentanyl, a potent analgesic agent. While technically a propanamide, the principles of stereospecificity it demonstrates are directly applicable to piperidine acetamides. Ohmefentanyl possesses three chiral centers, giving rise to eight possible stereoisomers.[2] The biological evaluation of these isomers reveals a striking disparity in their analgesic potency and affinity for the µ-opioid receptor.

StereoisomerAnalgesic Potency (ED50, mg/kg)Relative Potency to Morphineµ-Opioid Receptor Affinity (Ki for DAMGO) Ratio
(3R,4S,2'S)-(+)-cis-1b0.0010613,100x22,500
(3R,4S,2'R)-(-)-cis-1a0.004652,990x22,800
Antipodes (1c, 1d)Significantly less potent--

Table 1: Comparative Biological Activity of Ohmefentanyl Stereoisomers.[2]

As the data clearly indicates, the (3R,4S,2'S) and (3R,4S,2'R) isomers are extraordinarily potent, with analgesic activities thousands of times greater than morphine.[2] In stark contrast, their corresponding antipodes are the least potent of all the isomers.[2] This vast difference in biological activity underscores the critical importance of stereochemistry in the interaction between the drug molecule and its biological target, in this case, the µ-opioid receptor. The specific three-dimensional arrangement of the piperidine ring and its substituents is paramount for optimal receptor binding and subsequent signal transduction.

Experimental Protocols: Elucidating Stereospecific Activity

The determination of the distinct biological activities of stereoisomers requires rigorous experimental methodologies. The following sections provide detailed protocols for key assays used in the characterization of chiral piperidine acetamides.

Chiral Separation of Stereoisomers

Prior to biological evaluation, the individual stereoisomers of a synthesized piperidine acetamide must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective technique for this purpose.

Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of amine-containing compounds like piperidine derivatives.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.

  • Sample Preparation: Dissolve the racemic mixture of the piperidine acetamide in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where the compound absorbs strongly.

  • Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. The retention times will be different for each enantiomer, allowing for their collection and subsequent biological testing.

Rationale behind Experimental Choices:

  • Chiral Stationary Phase: The CSP contains a chiral selector that transiently interacts with the enantiomers to form diastereomeric complexes with different stabilities, leading to their differential retention and separation.

  • Mobile Phase Composition: The polarity of the mobile phase is critical for achieving optimal resolution. The non-polar solvent serves as the main carrier, while the polar modifier competes with the analyte for interaction with the CSP, thereby influencing retention time and selectivity. The amine modifier helps to prevent peak tailing by masking residual silanol groups on the silica support of the CSP.

Visualizing the Chiral Separation Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_separation Separation & Collection racemic Racemic Piperidine Acetamide Mixture dissolved Dissolve in Mobile Phase racemic->dissolved injector Injector dissolved->injector pump HPLC Pump pump->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector separated Separated Enantiomers detector->separated enantiomer_r (R)-Enantiomer separated->enantiomer_r enantiomer_s (S)-Enantiomer separated->enantiomer_s biological_testing biological_testing enantiomer_r->biological_testing Proceed to Biological Assays enantiomer_s->biological_testing Proceed to Biological Assays

Caption: Workflow for the chiral separation of piperidine acetamide stereoisomers using HPLC.

In Vitro Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This is crucial for understanding the stereospecific interactions of piperidine acetamide enantiomers with their biological targets.

Protocol for a Competitive Radioligand Binding Assay (e.g., for Opioid Receptors):

  • Receptor Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells expressing the human µ-opioid receptor). The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Competition Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Receptor membranes (a predetermined amount of protein).

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • Varying concentrations of the unlabeled test compound (the piperidine acetamide stereoisomer).

    • Include control wells for:

      • Total binding: Receptor membranes and radioligand only.

      • Non-specific binding: Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale behind Experimental Choices:

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to compete with a labeled compound for the same binding site.

  • Filtration: This is a rapid and efficient method to separate the receptor-bound radioligand from the free radioligand, which is essential for accurate quantification.

  • Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration of the radioligand used in the assay, providing a more accurate measure of the affinity of the test compound (Ki).

Visualizing the Radioligand Binding Assay Workflow:

G cluster_setup Assay Setup (96-well plate) cluster_process Assay Execution cluster_analysis Data Analysis membranes Receptor Membranes incubation Incubate to Equilibrium membranes->incubation radioligand Radioligand ([³H]DAMGO) radioligand->incubation test_compound Piperidine Acetamide Stereoisomer (Varying Conc.) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki conclusion conclusion ki->conclusion Compare Stereoisomer Affinities

Sources

Navigating the Maze: A Head-to-Head Comparison of Purification Strategies for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Optimal Purity

Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and agrochemicals.[1][2] The synthetic pathways to these valuable compounds, however, often yield complex mixtures laden with byproducts, unreacted starting materials, and residual reagents.[1] Achieving the high degree of purity required for downstream applications, particularly in drug development, necessitates a robust and well-chosen purification strategy. This guide provides a head-to-head comparison of the most effective purification techniques for piperidine derivatives, grounded in experimental data and practical insights to aid researchers in navigating this critical step.

Understanding the Challenge: Common Impurities in Piperidine Synthesis

An effective purification strategy begins with a clear understanding of what needs to be removed. Common impurities in the synthesis of piperidine derivatives include:

  • Unreacted Starting Materials: For instance, residual pyridine after a hydrogenation reaction is a frequent impurity.[1][3]

  • Byproducts: Side reactions can lead to structurally similar impurities that are challenging to separate.[1]

  • Reagent-Related Impurities: Reagents and their byproducts can co-elute or co-precipitate with the desired product.[1]

  • Oxidation Products: Piperidines can be susceptible to oxidation, often resulting in discoloration (e.g., a yellow tint).[1]

  • Residual Solvents and Water: These are common contaminants from the reaction and workup steps.[1]

At a Glance: Comparative Overview of Purification Techniques

The selection of an appropriate purification method is contingent on the physicochemical properties of the target piperidine derivative, such as its state (solid or liquid), polarity, and thermal stability, as well as the nature of the impurities.

Technique Best Suited For Key Advantages Primary Limitations Typical Purity Scale
Recrystallization Crystalline solidsHigh purity in a single step, cost-effective for large scale.Can have lower yields, requires screening for suitable solvents.[4]>99%Lab to Industrial
Distillation Thermally stable liquids with different boiling pointsEffective for removing non-volatile impurities and some solvents.[5]Formation of azeotropes can limit separation efficiency.[1]95-99%Lab to Industrial
Acid-Base Extraction Basic piperidine derivatives with neutral or acidic impuritiesSimple, rapid, and effective for initial cleanup.[1][6]Not suitable for separating structurally similar basic impurities.Variable (bulk removal)Lab to Industrial
Flash Chromatography Most non-volatile compoundsVersatile, rapid, and applicable to a wide range of polarities.[7][8]Can consume large volumes of solvent, may not resolve close-eluting impurities.95-99%Lab to Semi-preparative
HPLC/SFC Analytical to semi-preparative scale, chiral separationsHigh resolution, rapid method development, ideal for complex mixtures.[4][9]Higher cost, limited to smaller scales.>99%Analytical to Preparative
Diastereomeric Salt Crystallization Chiral piperidine derivativesCost-effective for large-scale enantiomeric resolution.[4][9]Time-consuming to develop, may result in lower yields of the desired enantiomer.[4][9]>99% eeLab to Industrial

Deep Dive into Purification Strategies

Recrystallization: The Power of the Crystal Lattice

For solid piperidine derivatives, recrystallization is a powerful technique that leverages differences in solubility to achieve high purity.[10] The principle relies on dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.

  • Solvent Selection: In separate test tubes, assess the solubility of a small amount of the crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature. A suitable solvent will exhibit poor solubility at room temperature but complete dissolution upon heating.[1]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.

G cluster_recrystallization Recrystallization Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Cool Slowly B->C D Filter Crystals C->D E Wash with Cold Solvent D->E H Mother Liquor (Impurities) D->H Filtrate F Dry Crystals E->F G Pure Crystalline Product F->G

Caption: General workflow for purification by recrystallization.

Distillation: Separating by Boiling Point

Distillation is the primary method for purifying liquid piperidine derivatives, separating components based on differences in their boiling points.[1][5] A significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope (a constant-boiling mixture).[1][11]

This protocol is suitable for removing water and other non-azeotropic impurities.

  • Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and let the mixture stand for several hours with occasional swirling to remove bulk water.[1][12]

  • Distillation Setup: Assemble a standard distillation apparatus, ensuring all glassware is dry.

  • Distillation: Carefully decant the piperidine away from the KOH pellets into the distillation flask. Add boiling chips and heat to distill the piperidine, collecting the fraction that boils at the expected temperature.

For breaking the piperidine-pyridine azeotrope, azeotropic distillation with water can be employed.[11]

Acid-Base Extraction: Exploiting Basicity

The basic nitrogen atom in the piperidine ring provides a convenient handle for purification via acid-base extraction. This technique is particularly effective for separating the basic product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Basification and Re-extraction: Cool the acidic aqueous layer and make it basic (pH > 10) by slowly adding a concentrated base (e.g., NaOH solution). Extract the deprotonated piperidine back into an organic solvent.[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

G cluster_extraction Acid-Base Extraction Workflow A Crude Mixture in Organic Solvent B Wash with Aqueous Acid A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D E Aqueous Layer (Protonated Piperidine) C->E F Basify Aqueous Layer E->F G Extract with Organic Solvent F->G H Combine Organic Extracts G->H I Dry and Concentrate H->I J Purified Piperidine I->J

Caption: Workflow for purification by acid-base extraction.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[5] For basic compounds like piperidines, peak tailing can be an issue due to interactions with the acidic silica surface.[8]

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., dichloromethane/methanol mixtures). To mitigate peak tailing, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.[1][13] An optimal solvent system will give the target compound a retention factor (Rf) of ~0.3.[1]

  • Column Packing: Prepare a column with silica gel in the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[1]

Stationary Phase Mobile Phase Modifier Rationale
Silica GelTriethylamine (TEA) or AmmoniaNeutralizes acidic silanol groups, reducing peak tailing.[8][13]
Alumina (basic or neutral)None typically neededProvides a basic or neutral surface, suitable for amines.[14]
Amine-bonded SilicaNone typically neededThe amine-functionalized surface improves peak shape for basic compounds.[14][15]
Advanced Chromatographic Techniques: For High-Resolution Separations

For challenging separations, including chiral resolutions, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer superior resolving power.

  • Chiral HPLC: Utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based CSPs are often effective for piperidine derivatives.[4] Adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape.[4]

  • Supercritical Fluid Chromatography (SFC): Employs supercritical CO₂ as the main mobile phase, offering faster separations and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[9] SFC often provides better peak shapes for basic compounds like piperidines.[9]

Chiral Resolution: Separating Enantiomers

For chiral piperidine derivatives, obtaining single enantiomers is often crucial for biological activity.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid, or tartaric acid derivatives) to form diastereomeric salts.[4][16] These salts have different solubilities, allowing for their separation by fractional crystallization.[4]

  • Enzymatic Resolution: This kinetic resolution technique uses an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and allowing for its isolation.[4][17]

Conclusion

The purification of piperidine derivatives is a critical and often challenging step in their synthesis. A thorough understanding of the potential impurities and the physicochemical properties of the target molecule is paramount in selecting the most appropriate purification strategy. For solid compounds, recrystallization offers a path to high purity, while distillation is the method of choice for thermally stable liquids. Acid-base extraction provides a rapid and efficient means of initial cleanup. For most applications, flash chromatography remains the workhorse, with its versatility and scalability. For the most demanding separations, including chiral resolutions, advanced techniques like HPLC and SFC, alongside classical diastereomeric salt formation, provide the necessary resolving power. By carefully considering the principles and protocols outlined in this guide, researchers can confidently navigate the purification maze and obtain piperidine derivatives of the highest quality for their intended applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Piperidine Derivatives.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Smith, A. M., et al. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Senanayake, C. H., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Unknown. (2025). What are the purification methods for piperidines?. Blog.
  • King, A. (n.d.). Successful Flash Chromatography. King Group.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Unknown. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Unknown. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • Unknown. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Britton, E. C., & Lange, N. A. (1944). Process for purifying piperidine. Google Patents.
  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Unknown. (2021). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?.
  • Afonin, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

Sources

Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Data for 2-Phenyl-2-(piperidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison and a strategic framework for correlating data for 2-Phenyl-2-(piperidin-2-yl)acetamide, a notable piperidine derivative. As a key intermediate in the synthesis of the central nervous system (CNS) stimulant methylphenidate, this compound and its analogs are of significant interest for their potential neuromodulatory effects.[1][2][3][4] This document will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear path to generating a robust in vitro-in vivo correlation (IVIVC).

Understanding the Compound: 2-Phenyl-2-(piperidin-2-yl)acetamide

2-Phenyl-2-(piperidin-2-yl)acetamide, also known as Ritalinic Acid Amide, is a chiral molecule whose stereochemistry is crucial to its biological activity.[1][4] Its structural similarity to methylphenidate suggests a potential mechanism of action involving the modulation of neurotransmitter systems, such as those for dopamine and norepinephrine.[1] Preliminary studies on related compounds indicate potential applications in cognitive enhancement and pain management.[1] Therefore, our experimental approach will be guided by the hypothesis that 2-Phenyl-2-(piperidin-2-yl)acetamide acts as a monoamine reuptake inhibitor.

The In Vitro Investigation: Characterizing Molecular Interactions

The primary goal of in vitro studies is to elucidate the compound's mechanism of action and determine its potency and selectivity in a controlled environment.

Radioligand Binding Assays: Identifying Molecular Targets

Causality: To validate our hypothesis, the initial step is to determine if 2-Phenyl-2-(piperidin-2-yl)acetamide directly interacts with dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT). Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Experimental Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from the striatum (rich in DAT), hippocampus (rich in NET), and dorsal raphe nucleus (rich in SERT) of rodent brains.

  • Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-Phenyl-2-(piperidin-2-yl)acetamide.

  • Separation and Scintillation Counting: Separate bound from unbound radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the compound's affinity for each transporter.

Neurotransmitter Uptake Assays: Assessing Functional Activity

Causality: While binding assays confirm interaction, they do not reveal functional consequences. Neurotransmitter uptake assays measure the compound's ability to inhibit the reuptake of neurotransmitters into neurons, providing a direct measure of its functional potency.

Experimental Protocol:

  • Cell Culture: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Phenyl-2-(piperidin-2-yl)acetamide.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

  • Quantification: Lyse the cells and measure the intracellular radioactivity to determine the extent of neurotransmitter uptake.

  • Data Analysis: Calculate the IC50 value for the inhibition of uptake for each neurotransmitter.

In Vitro Blood-Brain Barrier Permeability Assay

Causality: For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) is paramount.[5] An in vitro BBB model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model using brain endothelial cells, can predict in vivo CNS penetration.[5][6][7]

Experimental Protocol (Cell-Based Model):

  • Co-culture Model: Establish a co-culture of brain capillary endothelial cells with astrocytes and pericytes on a transwell insert to mimic the BBB.[7]

  • Compound Application: Add 2-Phenyl-2-(piperidin-2-yl)acetamide to the apical (blood) side of the transwell.

  • Sampling: At various time points, collect samples from the basolateral (brain) side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Data Summary: In Vitro Performance
AssayParameter2-Phenyl-2-(piperidin-2-yl)acetamideAlternative 1 (e.g., Methylphenidate)Alternative 2 (e.g., Modafinil)
Radioligand Binding Ki (nM) for DAT[Experimental Data][Literature Value][Literature Value]
Ki (nM) for NET[Experimental Data][Literature Value][Literature Value]
Ki (nM) for SERT[Experimental Data][Literature Value][Literature Value]
Neurotransmitter Uptake IC50 (nM) for Dopamine[Experimental Data][Literature Value][Literature Value]
IC50 (nM) for Norepinephrine[Experimental Data][Literature Value][Literature Value]
IC50 (nM) for Serotonin[Experimental Data][Literature Value][Literature Value]
BBB Permeability Papp (x 10⁻⁶ cm/s)[Experimental Data][Literature Value][Literature Value]

The In Vivo Evaluation: From Bench to Biological System

In vivo studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy in a living organism.

Pharmacokinetic Studies in Rodents

Causality: Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is crucial for designing effective dosing regimens and for correlating plasma concentrations with therapeutic effects.

Experimental Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats.

  • Dosing: Administer 2-Phenyl-2-(piperidin-2-yl)acetamide via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Brain Tissue Sampling: At the end of the study, collect brain tissue to determine brain-to-plasma concentration ratios.

  • Bioanalysis: Determine the concentration of the compound in plasma and brain homogenate using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Microdialysis for Brain Extracellular Fluid (ECF) Levels

Causality: To directly link in vitro findings with in vivo target engagement, it is important to measure the unbound drug concentration in the brain, which is the pharmacologically active fraction.[8] Microdialysis allows for the sampling of unbound drug and neurotransmitter levels in the brain's extracellular fluid.

Experimental Protocol:

  • Surgical Implantation: Surgically implant a microdialysis probe into the striatum of freely moving rats.

  • Compound Administration: Administer 2-Phenyl-2-(piperidin-2-yl)acetamide.

  • Dialysate Collection: Collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the dialysate for levels of the compound, dopamine, and norepinephrine using HPLC with electrochemical detection.

  • Data Analysis: Correlate the concentration of the compound in the dialysate with changes in neurotransmitter levels.

Behavioral Models of Cognitive Enhancement

Causality: To assess the functional consequences of neurotransmitter modulation, behavioral assays are employed. The Novel Object Recognition (NOR) test is a widely used model to evaluate learning and memory in rodents.

Experimental Protocol:

  • Habituation: Allow rats to explore an open-field arena.

  • Training Phase: Place two identical objects in the arena and allow the rats to explore.

  • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

  • Compound Administration: Administer 2-Phenyl-2-(piperidin-2-yl)acetamide or a vehicle control prior to the training or test phase.

  • Data Analysis: Measure the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact memory.

Data Summary: In Vivo Performance
AssayParameter2-Phenyl-2-(piperidin-2-yl)acetamideAlternative 1 (e.g., Methylphenidate)
Pharmacokinetics Bioavailability (%)[Experimental Data][Literature Value]
Brain/Plasma Ratio[Experimental Data][Literature Value]
Microdialysis ↑ Dopamine in Striatum (%)[Experimental Data][Literature Value]
↑ Norepinephrine in Striatum (%)[Experimental Data][Literature Value]
Behavioral Model (NOR) Discrimination Index[Experimental Data][Literature Value]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes.[6]

PK/PD Modeling

Causality: Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the time course of drug concentrations with the pharmacological effect. This allows for the determination of the exposure-response relationship.

Methodology:

  • Data Integration: Combine the plasma and brain concentration-time data from the PK studies with the neurotransmitter level changes from the microdialysis experiments.

  • Model Fitting: Use a mathematical model (e.g., an Emax model) to describe the relationship between the unbound brain concentration of 2-Phenyl-2-(piperidin-2-yl)acetamide and the increase in dopamine and norepinephrine levels.

  • Correlation with In Vitro Potency: Correlate the in vivo EC50 from the PK/PD model with the in vitro IC50 values from the neurotransmitter uptake assays. A strong correlation suggests that the in vitro assay is a good predictor of in vivo target engagement.

Correlating In Vitro Permeability with In Vivo Brain Penetration

Causality: A successful IVIVC for CNS drugs heavily relies on the predictability of brain exposure.[5][6]

Methodology:

  • Data Plotting: Plot the in vitro apparent permeability (Papp) values against the in vivo brain-to-plasma concentration ratios for 2-Phenyl-2-(piperidin-2-yl)acetamide and a set of reference compounds.

  • Regression Analysis: Perform a linear regression analysis to determine the strength of the correlation (R² value). A high R² value indicates that the in vitro BBB model is a reliable tool for predicting in vivo brain penetration.

Visualizing the Workflow and Relationships

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation Binding Assays Binding Assays Uptake Assays Uptake Assays Binding Assays->Uptake Assays Target ID PK/PD Modeling PK/PD Modeling Uptake Assays->PK/PD Modeling In Vitro Potency BBB Permeability BBB Permeability Permeability Correlation Permeability Correlation BBB Permeability->Permeability Correlation In Vitro Papp Pharmacokinetics Pharmacokinetics Pharmacokinetics->PK/PD Modeling Plasma & Brain Conc. Pharmacokinetics->Permeability Correlation In Vivo B/P Ratio Microdialysis Microdialysis Microdialysis->PK/PD Modeling Target Engagement Behavioral Models Behavioral Models PK/PD Modeling->Behavioral Models Exposure-Response

Mechanism_of_Action Compound 2-Phenyl-2-(piperidin-2-yl)acetamide DAT Dopamine Transporter Compound->DAT Inhibits NET Norepinephrine Transporter Compound->NET Inhibits Dopamine ↑ Synaptic Dopamine DAT->Dopamine Leads to Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Leads to Cognition Cognitive Enhancement Dopamine->Cognition Norepinephrine->Cognition

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to establishing an in vitro-in vivo correlation for 2-Phenyl-2-(piperidin-2-yl)acetamide. By systematically characterizing the compound's in vitro properties and linking them to its in vivo pharmacokinetics and pharmacodynamics, researchers can build a robust predictive model. This IVIVC framework not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the translation of promising molecules into effective therapies for CNS disorders. The principles and protocols described herein are broadly applicable to other novel CNS drug candidates, serving as a valuable resource for the neuroscience research community.

References

  • Abbott, N. J. (2013). Blood-brain barrier structure and function and the challenges for CNS drug delivery. Journal of Inherited Metabolic Disease, 36(3), 437-449. [Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical research, 25(8), 1737–1750. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3–14. [Link]

  • PubChem. (n.d.). alpha-Phenyl-2-piperidineacetamide. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.). α-Phenylpiperidine-2-acetamide. Chem-Impex International. [Link]

  • Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). In vitro models of the blood-brain barrier: an overview of commonly used brain endothelial cell culture models and their characterization. Journal of cerebral blood flow and metabolism, 36(5), 862–890. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Piperidinyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(2-Piperidinyl)acetamide hydrochloride (CAS No. 118950-81-5). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring the safety of researchers and compliance with environmental regulations. The procedures outlined are based on the known hazards of its parent chemical structures, piperidine and acetamide, and general best practices for hazardous chemical waste management.

Section 1: Hazard Analysis and Risk Assessment
  • Piperidine Moiety: Piperidine is a cyclic secondary amine known for being a flammable, corrosive, and toxic liquid. It can cause severe skin and eye burns and is harmful if inhaled or absorbed through the skin.[1][2][3][4]

  • Acetamide Moiety: Acetamide is a suspected carcinogen and can cause liver damage upon prolonged or repeated exposure.[5][6]

  • Hydrochloride Salt: The hydrochloride salt form of the compound likely renders it a solid, reducing its volatility compared to freebase piperidine. However, it can still pose a dust inhalation hazard.

Based on this analysis, this compound should be handled as a substance that is potentially corrosive, toxic if ingested or absorbed through the skin, a severe eye and skin irritant, and a suspected carcinogen. A "Warning" signal word is associated with this compound by chemical suppliers.[7]

Table 1: Hazard Profile and Primary Safety Concerns

Hazard ClassificationDescriptionPrimary Safety Precaution
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[3][4]Avoid creating dust. Handle only in a well-ventilated area, preferably a fume hood. Use appropriate PPE.
Skin Corrosion/Irritation Expected to be a skin irritant and potentially corrosive based on the piperidine structure.[1][2]Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[2][3]Wear chemical safety goggles or a face shield.
Carcinogenicity Suspected carcinogen based on the acetamide structure.[5][6]Minimize exposure through engineering controls and PPE.
Chemical Incompatibility Reacts with strong oxidizing agents and acids.[8]Store and dispose of separately from incompatible materials.
Section 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the correct PPE. The causality is clear: preventing all routes of exposure—inhalation, dermal contact, and ingestion—is critical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound that could generate dust, and any handling of its solutions, should be performed in a certified chemical fume hood to prevent inhalation.

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Segregation: Do not mix this waste with other waste streams, particularly strong acids or oxidizing agents.[8] Keep solid and liquid waste in separate containers.

  • Unused or Expired Solid Chemical: Collect in the designated solid hazardous waste container. Ensure the container is kept closed when not in use.

  • Contaminated Labware (e.g., weighing boats, pipette tips): Dispose of these items in the designated solid hazardous waste container.

  • Aqueous Solutions: Collect in a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Contaminated Glassware: Triple-rinse the glassware with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The first rinsate must be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional policy, but collecting all rinsates as hazardous waste is the most conservative and recommended approach.

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area must be:

  • Well-ventilated.

  • Away from heat sources and direct sunlight.

  • Segregated from incompatible materials.[8]

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under your institution's protocols.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[1]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry absorbent material such as sand, dry lime, or soda ash.[1][2] Avoid raising dust.

    • For Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste: Carefully sweep or scoop the contained material into the designated hazardous waste container using non-sparking tools.[2][10]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or as recommended by your EHS office).

    • Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Spill Response start Identify Waste (Solid, Liquid, Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate from Incompatibles (Acids, Oxidizers) container->segregate collect Collect Waste (Do not exceed 90% capacity for liquids) segregate->collect storage Store Sealed Container in Designated Satellite Accumulation Area collect->storage ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs end end ehs->end Disposal Complete spill Spill Occurs spill_ppe Don Emergency PPE spill->spill_ppe contain Contain Spill with Inert Absorbent spill_ppe->contain collect_spill Collect with Non-Sparking Tools contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate report Report to EHS decontaminate->report

Sources

Comprehensive Safety Protocol: Handling 2-(2-Piperidinyl)acetamide Hydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Given the chemical structure of 2-(2-Piperidinyl)acetamide hydrochloride, which features a piperidine ring and an acetamide group, it is prudent to anticipate potential hazards associated with these functional groups. Structurally related compounds exhibit a range of health effects that must be considered.

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: The compound is likely to be an irritant to the eyes, potentially causing serious damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]

The table below summarizes the hazard classifications for structurally similar compounds, forming the basis of our safety recommendations.

CompoundHazard Statements
N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Piperidine Hydrochloride Toxic if swallowed.[4][6]
(S)-N-Piperidin-3-yl-acetamide Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
2-Phenyl-2-(2-piperidinyl)acetamide May be harmful if swallowed, Irritating to eyes and skin.[2]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the cornerstone of safe chemical handling. The following PPE is required when working with this compound in any form (solid or in solution).

Primary Engineering Controls: The First Line of Defense

All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[7][8][9] This primary engineering control is critical for minimizing inhalation exposure. The fume hood sash should be kept as low as possible during manipulations.

Essential Personal Protective Equipment

The following table outlines the minimum PPE requirements.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166Protects against splashes and airborne particles.[7][10] A face shield provides an additional layer of protection.
Hands Chemical-resistant gloves (e.g., nitrile)ASTM D6978Prevents skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3][11] Double gloving is recommended for prolonged handling.
Body Laboratory coat (long-sleeved, impermeable)N/AProtects skin and personal clothing from contamination.[12] Cuffs should be tucked into gloves.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)NIOSH or EN 149Required when handling the powder outside of a fume hood or during spill cleanup.[6]
Donning and Doffing PPE Workflow

Proper donning and doffing procedures are critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 caption Figure 1: PPE Donning and Doffing Workflow

Caption: Figure 1: PPE Donning and Doffing Workflow

Operational and Handling Plan

Adherence to a strict operational plan will further mitigate the risks associated with handling this compound.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary PPE readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical spills is accessible.

Step-by-Step Handling Procedure
  • Transport: Transport the chemical in a sealed, shatter-proof secondary container.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][13]
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2][14] Sweep up the material into a designated waste container.
Major Spill Evacuate the laboratory and notify emergency personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection

Disposal_Workflow Start Generate Waste (Solid, Liquid, Contaminated PPE) Solid_Waste Solid Waste Container (e.g., excess reagent, contaminated weigh boats) Start->Solid_Waste Liquid_Waste Liquid Waste Container (e.g., unused solutions, rinsates) Start->Liquid_Waste PPE_Waste Contaminated PPE (gloves, wipes) Start->PPE_Waste Final_Disposal Dispose through Institutional Environmental Health & Safety Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal Waste_Bag Designated Hazardous Waste Bag PPE_Waste->Waste_Bag Waste_Bag->Final_Disposal caption Figure 2: Waste Disposal Workflow

Caption: Figure 2: Waste Disposal Workflow

Disposal Guidelines
  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated must be disposed of as hazardous waste.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[6][13]

References

  • Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Muby Chemicals. 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07).
  • National Institutes of Health (NIH), PubChem. Piperidine | C5H11N | CID 8082.
  • Jubilant Ingrevia Limited. (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. (2024-03-29).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-09-23).
  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet. (2025-02-21).
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • CPC Biotech. MATERIAL SAFETY DATA SHEET. (2020-07-10).
  • Jubilant Ingrevia. Safety Data Sheet. (2024-01-02).
  • CymitQuimica. Safety Data Sheet. (2024-12-19).
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-12-26).
  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT.
  • National Institutes of Health (NIH), PubChem. 2-(Piperidin-4-yl)acetamide | C7H14N2O | CID 22064934.
  • Fisher Scientific. SAFETY DATA SHEET. (2025-12-22).
  • Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016-02-05).
  • AK Scientific, Inc. (S)-N-Piperidin-3-yl-acetamide - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Piperidinyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.